Epeleuton
Description
Structure
3D Structure
Properties
CAS No. |
1667760-39-5 |
|---|---|
Molecular Formula |
C22H34O3 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
ethyl (5Z,8Z,11Z,13E,15S,17Z)-15-hydroxyicosa-5,8,11,13,17-pentaenoate |
InChI |
InChI=1S/C22H34O3/c1-3-5-15-18-21(23)19-16-13-11-9-7-6-8-10-12-14-17-20-22(24)25-4-2/h5-7,10-13,15-16,19,21,23H,3-4,8-9,14,17-18,20H2,1-2H3/b7-6-,12-10-,13-11-,15-5-,19-16+/t21-/m0/s1 |
InChI Key |
DJYKWMOPVZGTRJ-PILRRHKESA-N |
SMILES |
CCC=CCC(C=CC=CCC=CCC=CCCCC(=O)OCC)O |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)OCC)O |
Canonical SMILES |
CCC=CCC(C=CC=CCC=CCC=CCCCC(=O)OCC)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Epeleuton; |
Origin of Product |
United States |
Foundational & Exploratory
Epeleuton's Mechanism of Action in Sickle Cell Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epeleuton (15-hydroxy eicosapentaenoic acid ethyl ester) is a novel, orally administered synthetic omega-3 fatty acid demonstrating a multimodal mechanism of action with significant therapeutic potential for sickle cell disease (SCD).[1][2][3] Preclinical evidence robustly supports its role in mitigating key pathophysiological drivers of SCD, including inflammation, vascular dysfunction, and red blood cell abnormalities.[4] this compound targets both the inflammatory and hemolytic components of the disease, a unique dual action that distinguishes it from current therapeutic options. This technical guide provides an in-depth review of this compound's mechanism of action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the core signaling pathways.
Core Mechanism of Action: A Dual Approach
This compound's therapeutic effects in sickle cell disease stem from its ability to reprogram the lipidomic profile in target organs, leading to a pro-resolving state that counteracts the chronic inflammation and vascular dysfunction characteristic of SCD.[1][3][5] Its active moiety, 15(S)-HEPE, is a naturally occurring fatty acid that has been shown to positively impact red blood cell health, reduce hemolytic anemia, and mitigate blood vessel inflammation and organ damage.[6]
The core mechanism can be summarized as follows:
-
Anti-Inflammatory and Pro-Resolving Effects: this compound modulates inflammatory pathways, primarily by inhibiting the activation of the NF-kB pathway and downregulating the NLRP3 inflammasome.[1][3][5] This leads to a reduction in the expression of pro-inflammatory cytokines and adhesion molecules.
-
Reduction of Vaso-Occlusion: By decreasing the adhesion of sickle red blood cells (RBCs), neutrophils, and platelets to the vascular endothelium, this compound addresses a primary cause of vaso-occlusive crises (VOCs).[7] This is achieved by reducing the expression of key adhesion molecules on endothelial cells.
-
Improvement in Red Blood Cell Health and Hemolysis: Preclinical studies indicate that this compound improves red blood cell features, leading to reduced hemolysis and sickling.[1][3][5] It also normalizes the tyrosine-phosphorylation profile of red cell membrane proteins.[2]
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in a humanized mouse model of sickle cell disease.
Table 1: Effect of this compound on Inflammatory Markers and Adhesion Molecules
| Parameter | Model | Treatment | Outcome | Source |
| Circulating Neutrophils (CD45+Ly6G+ cells) | Humanized SCD Mice | This compound (1,000 mg/kg/day for 6 weeks) | Significant reduction compared to vehicle-treated SCD mice. | [1] |
| NF-kB p65 Phosphorylation | Humanized SCD Mice (Lung, Kidney, Liver) | This compound (1,000 mg/kg/day for 6 weeks) | Prevention of activation. | [1] |
| VCAM-1 Expression | Humanized SCD Mice (Lung, Kidney, Liver) | This compound (1,000 mg/kg/day for 6 weeks) | Significant reduction in expression. | |
| ICAM-1 Expression | Humanized SCD Mice (Lung, Kidney, Liver) | This compound (1,000 mg/kg/day for 6 weeks) | Significant reduction in expression. | |
| E-selectin Expression | Humanized SCD Mice (Lung) | This compound (1,000 mg/kg/day for 6 weeks) | Down-regulation. | [2] |
| Thromboxane Synthase 1 (TXAS) | Humanized SCD Mice (Lung) | This compound (1,000 mg/kg/day for 6 weeks) | Reduction in expression. | |
| Endothelin-1 (ET-1) | Humanized SCD Mice (Lung, Kidney, Liver) | This compound (1,000 mg/kg/day for 6 weeks) | Significant reduction in expression. |
Table 2: Effect of this compound on Red Blood Cell Adhesion
| Parameter | Model | Treatment | Outcome | Source |
| SCD Patient RBC Adhesion to Heme-Activated Endothelium | Endothelialized microfluidic system | 15(S)-HEPE (50µM and 100µM) | Significant decrease in adhesion at both concentrations (p=0.01 at 50µM, p=0.001 at 100µM). | [7] |
Key Signaling Pathways and Experimental Workflows
This compound's Impact on the NF-kB Signaling Pathway
This compound exerts a significant portion of its anti-inflammatory effects by intervening in the NF-kB signaling cascade. In the context of sickle cell disease, inflammatory triggers lead to the activation of NF-kB, which in turn promotes the transcription of genes encoding pro-inflammatory cytokines and adhesion molecules. This compound has been shown to prevent the phosphorylation and subsequent activation of the NF-kB p65 subunit.[1]
References
- 1. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P1483: this compound, A NOVEL SYNTHETIC SECOND GENERATION W-3 FATTY ACID, PROTECTS HUMANIZED SICKLE CELL MICE AGAINST HYPOXIA/REOXYGENATION ORGAN DAMAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound-scdtrial.com [this compound-scdtrial.com]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Core Signaling Pathways of 15(S)-HEPE Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
15(S)-Hydroxyeicosapentaenoic acid (15(S)-HEPE) ethyl ester, also known as epeleuton, is a synthetic derivative of the omega-3 fatty acid eicosapentaenoic acid (EPA).[1][2][3][4][5] Following oral administration, it is readily hydrolyzed to its active form, 15(S)-HEPE, a naturally occurring lipid mediator.[3][4][6] This molecule exerts significant pleiotropic, anti-inflammatory, and pro-resolving effects through distinct signaling pathways. This technical guide provides a comprehensive overview of the core signaling mechanisms of 15(S)-HEPE, focusing on its direct interaction with Peroxisome Proliferator-Activated Receptor γ (PPARγ) and its role as a precursor to specialized pro-resolving mediators (SPMs), specifically lipoxins of the 5-series. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development interested in the therapeutic potential of this compound.
Introduction: From Prodrug to Pleiotropic Mediator
15(S)-HEPE ethyl ester is designed as a stable prodrug for the systemic delivery of 15(S)-HEPE.[6] In vivo, esterases rapidly convert the ethyl ester to the biologically active 15(S)-HEPE.[4][6] The parent compound, EPA, is a well-known substrate for various lipoxygenase (LOX) enzymes, with 15-lipoxygenase (15-LOX) catalyzing the formation of 15(S)-HEPE.[7][8] This endogenous production highlights the physiological relevance of 15(S)-HEPE as a signaling molecule.
The therapeutic effects of 15(S)-HEPE are attributed to its ability to modulate multiple cellular processes, primarily through two key signaling pathways:
-
Direct activation of PPARγ: 15(S)-HEPE acts as an endogenous ligand for PPARγ, a nuclear receptor that plays a crucial role in regulating inflammation, lipid metabolism, and glucose homeostasis.[1][9][10]
-
Conversion to Lipoxins: 15(S)-HEPE serves as a substrate for 5-lipoxygenase, leading to the biosynthesis of lipoxin A5 (LXA5) and lipoxin B5 (LXB5), potent anti-inflammatory and pro-resolving mediators.[6]
This guide will delve into the molecular details of these pathways, presenting supporting quantitative data and outlining the experimental methodologies used to elucidate these mechanisms.
The PPARγ Signaling Pathway
15(S)-HEPE has been identified as a functional ligand for PPARγ.[1][9][10] Upon binding, it induces a conformational change in the receptor, leading to the recruitment of co-activators and the regulation of target gene expression.[11][12]
Mechanism of Action
The activation of PPARγ by 15(S)-HEPE initiates a signaling cascade that culminates in the modulation of inflammatory responses. A key downstream effect is the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[1] This inhibition is thought to occur through multiple mechanisms, including the prevention of NF-κB's binding to its target DNA sequences.[1] By suppressing NF-κB activity, 15(S)-HEPE downregulates the expression of various pro-inflammatory genes, including those encoding for cytokines like TNF-α and IL-6, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]
Furthermore, PPARγ activation by 15(S)-HEPE can upregulate the expression of anti-inflammatory and metabolic regulatory proteins. For instance, studies have shown that PPARγ agonists can increase the expression and secretion of adiponectin, an adipokine with insulin-sensitizing and anti-inflammatory properties.[12][13][14]
References
- 1. 12/15-Lipoxygenase metabolites of arachidonic acid activate PPARγ: a possible neuroprotective effect in ischemic brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound-scdtrial.com [this compound-scdtrial.com]
- 5. Adiponectin Regulation of Stellate Cell Activation via PPARγ-Dependent and -Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease | Haematologica [haematologica.org]
- 7. Lipoxin-mediated signaling: ALX/FPR2 interaction and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specific inhibition of leukotriene B4 (LTB4)-induced neutrophil emigration by 20-hydroxy LTB4: implications for the regulation of inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipoxins: nature’s way to resolve inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PPARγ-induced upregulation of subcutaneous fat adiponectin secretion, glyceroneogenesis and BCAA oxidation requires mTORC1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The adiponectin-PPARγ axis in hepatic stellate cells regulates liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PPARγ-Independent Increase in Glucose Uptake and Adiponectin Abundance in Fat Cells - PMC [pmc.ncbi.nlm.nih.gov]
Epeleuton's Effect on Inflammatory Markers: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epeleuton, a novel synthetic second-generation n-3 fatty acid, has demonstrated significant potential in modulating inflammatory processes. As 15-hydroxy eicosapentaenoic acid (15(S)-HEPE) ethyl ester, its mechanism of action is thought to be pleiotropic, influencing key inflammatory pathways.[1] Preclinical and clinical studies have explored its effects on a range of inflammatory biomarkers, suggesting a therapeutic role in conditions with an underlying inflammatory pathology, such as non-alcoholic fatty liver disease (NAFLD) and sickle cell disease (SCD). This document provides an in-depth technical guide on the current understanding of this compound's impact on inflammatory markers, detailing experimental protocols, presenting quantitative data from clinical investigations, and visualizing the proposed mechanisms of action.
Introduction to this compound and its Anti-Inflammatory Potential
This compound is a derivative of eicosapentaenoic acid (EPA) and is metabolized to 15(S)-HEPE, an endogenous anti-inflammatory mediator.[1] Its development has been driven by the need for more potent and targeted anti-inflammatory agents. Research suggests that this compound exerts its effects through various mechanisms, including the inhibition of pro-inflammatory signaling cascades and the downregulation of adhesion molecules.[2][3] This whitepaper synthesizes the available data to provide a comprehensive overview for researchers and drug development professionals.
Clinical and Preclinical Data on Inflammatory Markers
This compound's impact on inflammatory markers has been investigated in both clinical and preclinical settings. The following sections present a summary of the key findings.
Clinical Studies in Non-Alcoholic Fatty Liver Disease (NAFLD)
A key clinical trial investigated the effects of this compound in adults with NAFLD. While the primary endpoints related to liver health were not met, a post-hoc analysis revealed significant effects on various cardiometabolic and inflammatory markers.[1][4]
The following table summarizes the changes in a panel of circulating inflammatory and cardiovascular risk markers in patients with NAFLD treated with this compound (2 g/day ) or placebo for 16 weeks. The data is derived from a proteomics analysis using the Olink INFLAMMATION panel.
| Protein Target | Gene Name | Treatment Group (this compound 2 g/day ) | Placebo Group | p-value |
| Chemokines & Cytokines | ||||
| CCL19 | CCL19 | ↓ | ↑ | <0.05 |
| CCL23 | CCL23 | ↓ | ↑ | <0.05 |
| CCL25 | CCL25 | ↓ | ↔ | <0.05 |
| IL-12B | IL12B | ↓ | ↑ | <0.05 |
| Adhesion Molecules | ||||
| VCAM-1 | VCAM1 | ↓ | ↑ | <0.05 |
| ICAM-1 | ICAM1 | ↓ | ↑ | <0.05 |
| E-selectin | SELE | ↓ | ↔ | <0.05 |
| TNF Receptor Superfamily | ||||
| TNFRSF9 | TNFRSF9 | ↓ | ↑ | <0.05 |
| TNFRSF10B | TNFRSF10B | ↓ | ↑ | <0.05 |
| Other Inflammatory Markers | ||||
| SAA4 | SAA4 | ↓ | ↑ | <0.05 |
| PLTP | PLTP | ↓ | ↑ | <0.05 |
| PI3 | PI3 | ↓ | ↑ | <0.05 |
Note: This table represents a selection of significantly altered proteins. Arrows indicate the direction of change (↓ decrease, ↑ increase, ↔ no significant change) from baseline. For full dataset, refer to the source publication.
Notably, in this study, high-sensitivity C-reactive protein (hsCRP) levels were not significantly reduced with the 2 g/day dose of this compound.[1]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[4]
-
Participants: 96 adults with NAFLD and a body mass index of 25 to 40.[4]
-
Intervention: Participants were randomized to receive this compound 2 g/day , this compound 1 g/day , or placebo for 16 weeks.[4]
-
Inflammatory Marker Analysis: A panel of 92 inflammation-related protein biomarkers was measured in plasma samples using the Olink INFLAMMATION panel (Olink Proteomics, Uppsala, Sweden). This proximity extension assay (PEA) technology allows for high-throughput, multiplex protein detection with high sensitivity and specificity.
Preclinical Studies in Sickle Cell Disease (SCD)
Preclinical studies using a humanized mouse model of SCD have provided insights into this compound's mechanism of action in a state of chronic inflammation and vascular dysfunction. These studies show that this compound can mitigate the inflammatory vasculopathy associated with SCD.[2][3]
-
Downregulation of Adhesion Molecules: this compound treatment led to a significant reduction in the expression of key adhesion molecules involved in the vaso-occlusive crises of SCD, including Vascular Cell Adhesion Molecule-1 (VCAM-1) and E-selectin.[3]
-
Inhibition of NF-κB Signaling: this compound was shown to prevent the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[2]
-
Suppression of the NLRP3 Inflammasome: The treatment also led to the downregulation of the NLRP3 inflammasome, a multiprotein complex that triggers the release of potent pro-inflammatory cytokines.[2]
-
Reduced C-reactive Protein: In the mouse model, this compound-treated animals showed lower levels of plasma C-reactive protein.[2]
-
Animal Model: Townes humanized sickle cell mice, which express human sickle hemoglobin and replicate many of the features of human SCD.
-
Intervention: Mice were treated with this compound or a vehicle control.
-
Inflammatory Marker Analysis: The expression of inflammatory proteins in tissues was assessed using techniques such as immunoblotting to quantify the levels of specific proteins like VCAM-1, E-selectin, and components of the NF-κB and NLRP3 inflammasome pathways.
Visualizing this compound's Mechanism of Action and Experimental Workflows
To further elucidate the complex biological processes involved, the following diagrams have been generated using Graphviz (DOT language).
Proposed Anti-Inflammatory Signaling Pathway of this compound
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Workflow of the NAFLD Clinical Trial
Caption: Experimental workflow of the NAFLD clinical trial.
Discussion and Future Directions
The available data indicate that this compound has a measurable effect on a range of inflammatory markers. In a clinical setting for NAFLD, this compound (2 g/day ) significantly reduced levels of several circulating chemokines, adhesion molecules, and members of the TNF receptor superfamily.[1] This suggests a broad anti-inflammatory and endothelial-stabilizing effect. The lack of a significant effect on hsCRP in this study may indicate a more targeted mechanism of action that does not strongly influence this particular acute-phase reactant at the dose tested.
Preclinical data from SCD models strongly support an anti-inflammatory mechanism of action for this compound, primarily through the inhibition of the NF-κB and NLRP3 inflammasome pathways.[2] These findings provide a strong rationale for the ongoing clinical development of this compound in SCD (NCT05861453), where endpoints include changes in adhesion molecules like P-selectin and E-selectin.[5][6][7]
Future research should focus on elucidating the precise molecular interactions of this compound and its metabolites with components of the inflammatory signaling cascade. Further clinical trials are warranted to confirm the anti-inflammatory effects of this compound in larger patient populations and across different inflammatory conditions. The results of the ongoing SCD trial will be particularly insightful in translating the promising preclinical findings to a clinical benefit.
Conclusion
This compound demonstrates a consistent anti-inflammatory profile across both preclinical models and clinical studies. Its ability to downregulate key inflammatory pathways and reduce the expression of multiple inflammatory markers underscores its potential as a novel therapeutic agent for a variety of inflammatory diseases. The data presented in this whitepaper provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound.
References
- 1. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Olink Target 96 Inflammatory Panel - Creative Proteomics [olinkpanel.creative-proteomics.com]
- 3. psomagen.com [psomagen.com]
- 4. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P1483: this compound, A NOVEL SYNTHETIC SECOND GENERATION W-3 FATTY ACID, PROTECTS HUMANIZED SICKLE CELL MICE AGAINST HYPOXIA/REOXYGENATION ORGAN DAMAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tataa.com [tataa.com]
- 7. Effects of this compound, a Novel Synthetic Second-Generation n-3 Fatty Acid, on Non-Alcoholic Fatty Liver Disease, Triglycerides, Glycemic Control, and Cardiometabolic and Inflammatory Markers - PubMed [pubmed.ncbi.nlm.nih.gov]
Epeleuton: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epeleuton is a novel, synthetic, second-generation n-3 fatty acid derivative under investigation as a potential therapeutic agent for inflammatory conditions, most notably Sickle Cell Disease (SCD). Developed by the Irish biopharmaceutical company Afimmune, this compound has demonstrated a unique dual mechanism of action that addresses both the inflammatory cascades and the hematological abnormalities characteristic of SCD.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, along with available preclinical and clinical data.
Discovery and Development
This compound, chemically known as 15-hydroxy eicosapentaenoic acid (15(S)-HEPE) ethyl ester, was identified and is being developed by Afimmune, a clinical-stage drug discovery and development company headquartered in Dublin, Ireland.[1][2] The rationale for its development stems from the growing understanding of the role of lipid mediators in resolving inflammation. This compound is a stabilized synthetic version of an endogenous metabolite of eicosapentaenoic acid (EPA), designed to harness the pro-resolving and anti-inflammatory properties of these natural signaling molecules.[4]
The therapeutic focus for this compound has been primarily on Sickle Cell Disease, a debilitating genetic blood disorder. Recognizing the significant unmet medical need in this patient population, Afimmune has advanced this compound through preclinical and into clinical development for this indication.[1][5] The U.S. Food and Drug Administration (FDA) has granted this compound orphan drug designation for the treatment of SCD, highlighting its potential significance.[5]
Synthesis of this compound
While a detailed, step-by-step proprietary synthesis protocol for this compound is not publicly available, the synthesis of 15(S)-HEPE ethyl ester can be approached through chemoenzymatic or stereospecific chemical synthesis methods.
General Chemoenzymatic Synthesis Approach:
A likely synthetic route involves the use of a stereoselective enzyme, such as a lipoxygenase or a lipase, to introduce the hydroxyl group at the C15 position of the eicosapentaenoic acid (EPA) backbone with the desired (S)-stereochemistry. The general steps would include:
-
Enzymatic Oxidation: Incubation of EPA ethyl ester with a specific 15-lipoxygenase (15-LOX) enzyme to stereoselectively introduce a hydroperoxy group at the C15 position, forming 15(S)-hydroperoxyeicosapentaenoic acid (15(S)-HpEPE) ethyl ester.
-
Reduction: Reduction of the hydroperoxy intermediate to the corresponding hydroxyl group using a mild reducing agent, such as sodium borohydride or triphenylphosphine, to yield 15(S)-HEPE ethyl ester.
-
Purification: Purification of the final product using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to ensure high purity.
Illustrative Workflow for Chemoenzymatic Synthesis:
Caption: Chemoenzymatic synthesis of this compound.
Mechanism of Action
This compound exerts its therapeutic effects through a dual mechanism of action, targeting both the chronic inflammation and the pathophysiology of red blood cells in Sickle Cell Disease.
Anti-inflammatory Effects: Modulation of NF-κB and NLRP3 Inflammasome Signaling
In the inflammatory milieu of SCD, the transcription factor Nuclear Factor-kappa B (NF-κB) is constitutively activated, leading to the upregulation of pro-inflammatory cytokines and adhesion molecules. This compound has been shown to inhibit the activation of NF-κB.[1] This, in turn, downregulates the expression of downstream targets, including the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the release of potent pro-inflammatory cytokines, IL-1β and IL-18. By suppressing the NF-κB/NLRP3 inflammasome axis, this compound reduces the production of these key inflammatory mediators.
Signaling Pathway of this compound's Anti-inflammatory Action:
Caption: this compound's inhibition of the NF-κB and NLRP3 inflammasome pathways.
Effects on Red Blood Cells and Vaso-occlusion
A hallmark of SCD is the increased adhesion of sickled red blood cells (RBCs) to the vascular endothelium, a critical step in the initiation of vaso-occlusive crises (VOCs). This compound has been shown to reduce the adhesion of sickle RBCs to the endothelium.[6][7] This effect is likely mediated by its ability to downregulate the expression of adhesion molecules, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1), on the surface of endothelial cells. By reducing RBC adhesion, this compound has the potential to prevent the cascade of events that lead to vaso-occlusion and the associated debilitating pain and organ damage.
Logical Flow of this compound's Action on Vaso-occlusion:
Caption: this compound's impact on reducing red blood cell adhesion and vaso-occlusion.
Preclinical Data
Preclinical studies in humanized sickle cell disease mouse models have provided significant evidence for the therapeutic potential of this compound.
| Parameter | Model | Treatment | Key Findings | Reference |
| Inflammation | Humanized SCD Mice | This compound (oral) | Reduced circulating neutrophils; Downregulated NF-κB and NLRP3 inflammasome activation in the lungs. | [1] |
| Vascular Adhesion | Humanized SCD Mice | This compound (oral) | Decreased expression of VCAM-1 and E-selectin in the lungs. | [1] |
| Red Blood Cell Adhesion | In vitro microfluidic assay with SCD patient RBCs | 15(S)-HEPE (active metabolite) | Significantly decreased adhesion of sickle RBCs to activated endothelial cells. | [6][7] |
| Hemolysis | Humanized SCD Mice | This compound (oral) | Reduced markers of hemolysis. | [8] |
Clinical Development
This compound is currently being evaluated in a Phase 2 clinical trial for the treatment of Sickle Cell Disease (NCT05861453). This open-label study is designed to assess the pharmacokinetics, pharmacodynamics, and safety of orally administered this compound in adult patients with SCD. The results of this trial are anticipated to provide crucial insights into the clinical efficacy and safety of this compound in this patient population.
Experimental Protocols
In Vitro Red Blood Cell Adhesion Assay (Microfluidic Model)
This protocol provides a general framework for assessing the effect of this compound's active metabolite, 15(S)-HEPE, on the adhesion of sickle RBCs to endothelial cells.
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) to confluence in microfluidic channels under physiological shear stress.
-
RBC Isolation: Isolate red blood cells from whole blood samples of patients with Sickle Cell Disease.
-
Treatment: Incubate either the HUVECs or the isolated sickle RBCs with varying concentrations of 15(S)-HEPE or a vehicle control.
-
Adhesion Assay: Perfuse the treated or untreated sickle RBCs through the microfluidic channels containing the HUVEC monolayer at a physiological flow rate.
-
Quantification: After a defined period, wash the channels to remove non-adherent RBCs. The number of adherent RBCs is then quantified using microscopy and image analysis software.
Workflow for the Microfluidic Adhesion Assay:
Caption: Experimental workflow for the in vitro red blood cell adhesion assay.
Immunoblotting for NF-κB Activation
This protocol outlines the general steps for assessing the effect of this compound on NF-κB activation in tissue samples from preclinical models.
-
Tissue Homogenization: Homogenize lung tissue samples from this compound-treated and vehicle-treated SCD mice in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the tissue lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for the phosphorylated (activated) form of the NF-κB p65 subunit and total NF-κB p65.
-
Detection: Incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated NF-κB p65 to total NF-κB p65, which is indicative of NF-κB activation.
Conclusion
This compound represents a promising, novel therapeutic agent for Sickle Cell Disease with a unique dual mechanism of action that addresses both the inflammatory and hematological aspects of the disease. Its ability to modulate the NF-κB and NLRP3 inflammasome pathways, coupled with its inhibitory effect on sickle red blood cell adhesion, positions it as a potentially disease-modifying therapy. The ongoing Phase 2 clinical trial will be instrumental in further elucidating the clinical utility of this compound and its potential to improve the lives of patients with Sickle Cell Disease.
References
- 1. Chemoenzymatic Synthesis of Novel Cytotoxic Epoxyketones Using the Eponemycin Biosynthetic Enzyme EpnF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoenzymatic Synthesis of Novel Cytotoxic Epoxyketones Using the Eponemycin Biosynthetic Enzyme EpnF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipase-Catalyzed Synthesis of Active Pharmaceutical Ingredients and Intermediates [ebrary.net]
- 6. The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biocatalysts Based on Immobilized Lipases for the Production of Fatty Acid Ethyl Esters: Enhancement of Activity through Ionic Additives and Ion Exchange Supports - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Epeleuton: A Technical Guide to its Role in the Resolution of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inflammation is a critical biological response to harmful stimuli, but its failure to resolve leads to chronic inflammatory diseases. The resolution of inflammation is an active, highly orchestrated process mediated by a class of endogenous lipid mediators known as Specialized Pro-resolving Mediators (SPMs).[1] Epeleuton (15(S)-hydroxy-eicosapentaenoic acid ethyl ester) is a novel, orally administered, synthetic derivative of the omega-3 fatty acid eicosapentaenoic acid (EPA).[2][3] Preclinical and clinical data suggest this compound plays a significant role in promoting the resolution of inflammation by modulating key pathways and cellular responses. This document provides a technical overview of this compound's mechanism of action, a summary of key experimental findings, and detailed methodologies for cited experiments.
Introduction to Inflammation Resolution
Historically, the resolution of inflammation was considered a passive process of dilution of pro-inflammatory signals. It is now understood to be an active process driven by SPMs, which are biosynthesized from polyunsaturated fatty acids like EPA and docosahexaenoic acid (DHA).[1] These mediators, including resolvins, protectins, and maresins, function to:
-
Inhibit Neutrophil Infiltration: SPMs act as "stop signals" for neutrophil recruitment to the site of inflammation.[4]
-
Stimulate Macrophage Efferocytosis: They enhance the capacity of macrophages to clear apoptotic cells and cellular debris.[4]
-
Promote Tissue Repair: SPMs facilitate the return to tissue homeostasis.[5]
A disruption in the balance between pro-inflammatory and pro-resolving mediators can lead to chronic inflammation, a key factor in numerous diseases.[1] this compound is being developed to address this imbalance by augmenting the body's natural resolution pathways.[3][6]
This compound's Mechanism of Action
This compound's primary mechanism is centered on its role as a precursor and modulator within the eicosanoid synthesis pathway. This compound is the ethyl ester of 15(S)-HEPE, a downstream metabolite of EPA.[7] Its actions are multi-modal, targeting several aspects of the inflammatory and resolution cascade.
Modulation of the Eicosanoid Pathway
Arachidonic acid (AA), an omega-6 fatty acid, is the precursor to potent pro-inflammatory eicosanoids, including prostaglandins (via the COX pathway) and leukotrienes (via the LOX pathway).[8][9] this compound, derived from an omega-3 fatty acid, influences this pathway in several ways:
-
Substrate Competition: this compound's parent compound, EPA, competes with AA for the same metabolic enzymes (COX and LOX). This competition leads to the production of less potent pro-inflammatory mediators.
-
Generation of Pro-Resolving Mediators: More importantly, the metabolism of EPA and its derivatives, like 15-HEPE, leads to the generation of E-series resolvins (e.g., Resolvin E1), a class of SPMs that actively promote resolution.[1][4]
-
Direct Anti-Inflammatory Effects: Studies show that this compound can directly reduce levels of pro-inflammatory mediators. For instance, in a mouse model of sickle cell disease (SCD), this compound treatment significantly lowered concentrations of leukotriene B4 (LTB4), a powerful neutrophil chemoattractant.[2]
The following diagram illustrates this compound's influence on the eicosanoid signaling cascade.
Caption: this compound's modulation of the eicosanoid pathway.
Downregulation of Key Inflammatory Signaling Pathways
Preclinical studies have demonstrated that this compound can suppress the activation of critical pro-inflammatory transcription factors and signaling complexes. In a humanized mouse model of SCD, this compound treatment prevented the hypoxia/reoxygenation-induced activation of Nuclear Factor-kappa B (NF-κB).[2][3] It also led to the downregulation of the NLRP3 inflammasome, a key component of the innate immune system that drives inflammatory responses.[2][3][6] This multimodal action on core inflammatory pathways highlights its potential to broadly temper inflammatory conditions.
Summary of Preclinical and Clinical Data
This compound has been evaluated in various preclinical models and clinical trials, demonstrating its anti-inflammatory and pro-resolving effects.
Preclinical Evidence
A significant body of preclinical work has been conducted using a humanized Townes mouse model of Sickle Cell Disease (SCD), a condition characterized by chronic inflammation and vaso-occlusive crises (VOCs).[10]
| Model / System | Key Findings | Quantitative Data Highlights | Reference |
| SCD Mouse Model | Reduced systemic & local inflammation, decreased vascular activation, reduced hemolysis and sickling. | Significantly lower concentrations of Leukotriene B4 in the liver. Significant reduction in VCAM-1 expression. | [2][11] |
| SCD Mouse Model | Downregulation of NF-κB activation and the NLRP3 inflammasome in lung, kidney, and liver. | Immunoblot analyses showed reduced phosphorylated NF-κB p65. | [2][3] |
| SCD Mouse Model | Reprogrammed lipidomic profile towards a pro-resolving pattern. | Significantly increased organ concentrations of 15-HEPE. | [2][11] |
| COVID-19 Hamster Model | Dose-dependent decrease in viral load and replication; reduced inflammatory and histopathological changes in respiratory tracts. | At higher doses, no detectable viral titres in the throat by day 2. | |
| In Vitro (SCD Patient RBCs) | Decreased adhesion of sickle red blood cells to activated endothelium under physiological flow. | Significant reduction in RBC adhesion at 50µM and 100µM concentrations of 15(S)-HEPE. | [12] |
Clinical Trial Data
This compound has been investigated in Phase 2 clinical trials for conditions involving cardiometabolic and inflammatory components.
| Trial Identifier | Patient Population | Key Findings | Quantitative Data Highlights (this compound 2 g/day vs. Placebo) | Reference |
| NCT02941549 | Adults with NAFLD, obesity, and hypertriglyceridemia. | Significantly decreased triglycerides, HbA1c, plasma glucose, and inflammatory markers. | Triglycerides: Significant decrease. HbA1c: -0.4% (P=0.026); -1.1% in patients with baseline >6.5% (P=0.047). HOMA-IR: -2.04 points vs -0.39 points (P=0.006). | [7][13] |
| NCT05861453 | Adult patients with Sickle Cell Disease. | Phase 2 study currently enrolling to evaluate pharmacokinetics, pharmacodynamics, and safety. Endpoints include changes in hemoglobin, hemolytic markers, and adhesion molecules. | Data expected in 2025. | [14] |
Experimental Protocols and Methodologies
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of this compound.
Animal Model Studies (SCD Mouse Model)
The protocols used in the Sickle Cell Disease mouse model studies provide a framework for evaluating anti-inflammatory and pro-resolving agents.[2][10]
-
Animal Model: Humanized Townes sickle mice (SCD, Hba tm1(HBA)Tow Hbb tm2(HBG1,HBB*)Tow) and healthy control mice, typically 3-4 months old.[10]
-
Dosing Regimen: this compound (e.g., 1,000 mg/kg) or vehicle administered once daily by oral gavage for a period of several weeks (e.g., 6 weeks).[2][11]
-
Hypoxia/Reoxygenation (H/R) Stress: To mimic acute vaso-occlusive crises, mice undergo a period of hypoxia (e.g., 10 hours at 8% oxygen) followed by reoxygenation (e.g., 3 hours at 21% oxygen).[10]
-
Biomarker Analysis:
-
Flow Cytometry: Used to quantify circulating neutrophils (identified as CD45+Ly6G+ cells) from whole blood samples.[11]
-
Lipidomics: Tissues (lung, liver, kidney) are harvested, and lipid mediators (e.g., LTB4, 15-HEPE) are extracted and quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Immunoblotting (Western Blot): Protein extracts from tissues are separated by polyacrylamide gel electrophoresis. Specific antibodies are used to detect and quantify proteins of interest, such as phosphorylated NF-κB p65, total NF-κB p65, VCAM-1, and ICAM-1. GAPDH is often used as a loading control.[2]
-
The following diagram outlines a typical workflow for these preclinical studies.
Caption: A typical workflow for preclinical evaluation of this compound.
Clinical Trial Methodologies (NCT02941549)
This Phase 2a trial provides a template for assessing cardiometabolic and inflammatory markers in a human population.[7][13]
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Adults with Non-Alcoholic Fatty Liver Disease (NAFLD) and a Body Mass Index (BMI) of 25 to 40.
-
Intervention: Patients randomized (1:1:1) to receive this compound 2 g/day , this compound 1 g/day , or placebo for a specified duration (e.g., 16 weeks).
-
Endpoint Measurement:
-
Primary Endpoints: Changes in markers of liver health, such as Alanine Aminotransferase (ALT) and liver stiffness (measured by transient elastography).
-
Secondary/Post Hoc Analyses:
-
Lipid Panel: Triglycerides, VLDL-C, Total Cholesterol, LDL-C.
-
Glycemic Control: Hemoglobin A1c (HbA1c), fasting plasma glucose, insulin.
-
Insulin Resistance Indices: HOMA-IR (Homeostatic Model Assessment for Insulin Resistance) and Adipo-IR.
-
Inflammatory Markers: High-sensitivity C-reactive protein (hs-CRP) and other relevant cytokines measured via ELISA or multiplex assays.[15][16]
-
-
The Therapeutic Rationale for this compound
The therapeutic strategy for this compound is based on a logical progression from the underlying pathology of chronic inflammatory diseases to a targeted intervention that restores homeostasis.
Caption: The therapeutic logic of this compound in resolving inflammation.
Conclusion
This compound represents a targeted therapeutic approach aimed at augmenting the body's natural inflammation resolution pathways. By serving as a precursor to specialized pro-resolving mediators and actively downregulating key pro-inflammatory signaling cascades like NF-κB and the NLRP3 inflammasome, it offers a dual mechanism of action.[3] Preclinical data, particularly in models of sickle cell disease, robustly support its anti-inflammatory and pro-resolving effects.[2][11] Early clinical data further suggest benefits in improving systemic inflammation and cardiometabolic health.[7][13] Ongoing clinical trials will further elucidate the potential of this compound as a first-in-class oral therapy for diseases characterized by unresolved inflammation.
References
- 1. Specialized Pro-resolving Mediators as Modulators of Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pro-resolving mediators produced from EPA and DHA: Overview of the pathways involved and their mechanisms in metabolic syndrome and related liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of this compound, a Novel Synthetic Second‐Generation n‐3 Fatty Acid, on Non‐Alcoholic Fatty Liver Disease, Triglycerides, Glycemic Control, and Cardiometabolic and Inflammatory Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mastattack.org [mastattack.org]
- 9. Pro- and Anti-Inflammatory Prostaglandins and Cytokines in Humans: A Mini Review [mdpi.com]
- 10. P1483: this compound, A NOVEL SYNTHETIC SECOND GENERATION W-3 FATTY ACID, PROTECTS HUMANIZED SICKLE CELL MICE AGAINST HYPOXIA/REOXYGENATION ORGAN DAMAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease | Haematologica [haematologica.org]
- 12. P1439: this compound, A NOVEL SYNTHETIC Ω-3 FATTY ACID, REDUCES ENDOTHELIAL ADHESION OF RED BLOOD CELLS FROM SICKLE CELL DISEASE PATIENTS UNDER PHYSIOLOGICAL FLOW CONDITIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of this compound, a Novel Synthetic Second-Generation n-3 Fatty Acid, on Non-Alcoholic Fatty Liver Disease, Triglycerides, Glycemic Control, and Cardiometabolic and Inflammatory Markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 16. Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes? - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Targets of 15(S)-HEPE Ethyl Ester: A Technical Guide for Researchers
Abstract: 15(S)-hydroxyeicosapentaenoic acid ethyl ester (15(S)-HEPE EE) is a synthetic, next-generation n-3 fatty acid derivative that functions as a pro-drug for its active form, 15(S)-HEPE.[1][2][3] This molecule is gaining significant attention in the scientific and pharmaceutical communities for its potent anti-inflammatory and pro-resolving properties. This technical guide provides an in-depth overview of the known cellular targets of 15(S)-HEPE, its modulation of key signaling pathways, and the experimental methodologies used to elucidate these interactions. The primary molecular targets identified to date include the nuclear receptor Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and lipoxygenase (LOX) enzymes. By interacting with these targets, 15(S)-HEPE orchestrates a complex network of downstream effects, including the inhibition of pro-inflammatory mediator production, reduction of immune cell activation, and promotion of inflammation resolution. These mechanisms underpin its therapeutic potential in a range of conditions, including inflammatory disorders and sickle cell disease.[2][4]
Introduction
Overview of 15(S)-HEPE Ethyl Ester
15(S)-HEPE ethyl ester is the ethyl ester form of 15(S)-HEPE, a monohydroxy fatty acid biosynthesized from eicosapentaenoic acid (EPA) by the enzyme 15-lipoxygenase (15-LO).[5][6][7] As an orally administered small molecule, the ethyl ester form enhances stability and bioavailability, undergoing hydrolysis in the body to release the active 15(S)-HEPE moiety.[2] This active metabolite is an oxylipin that plays a crucial role in mediating the beneficial effects of n-3 polyunsaturated fatty acids.[1][2]
Therapeutic Rationale
The therapeutic potential of 15(S)-HEPE EE is rooted in its ability to modulate inflammation, a key pathological component of numerous diseases. Its mechanisms are multifaceted, involving both the suppression of pro-inflammatory signals and the active promotion of resolution pathways.[2][8][9] Studies have demonstrated its efficacy in reducing inflammation in murine models of colitis and peritonitis.[9][10] Furthermore, preclinical studies in models of sickle cell disease (SCD) have shown that 15(S)-HEPE EE can improve red blood cell health, reduce hemolysis and sickling, and mitigate blood vessel inflammation and organ damage.[1][2][4]
Primary Cellular Targets and Molecular Interactions
The biological effects of 15(S)-HEPE are initiated by its interaction with specific cellular proteins. The primary targets identified are PPARγ and various lipoxygenase enzymes, which are critical regulators of inflammation and metabolism.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
PPARγ is a ligand-activated nuclear receptor that controls the expression of a multitude of genes involved in lipid metabolism and inflammation. 15(S)-HEPE has been identified as a ligand that interacts with and activates PPARγ.[11] This interaction is a key mechanism for its anti-allergic and anti-inflammatory effects. For instance, the activation of PPARγ by 15-HEPE leads to the inhibition of mast cell degranulation.[11] While direct binding studies for 15(S)-HEPE are emerging, extensive research on the closely related arachidonic acid metabolite, 15(S)-HETE, strongly supports this interaction, demonstrating that it acts as an endogenous ligand for PPARγ, activating PPARγ-dependent transcription and inhibiting cancer cell proliferation.[12][13][14]
Table 1: Quantitative Data on PPARγ Activation by 15(S)-HETE
| Compound | Cell Line | Concentration | Effect | Reference |
|---|---|---|---|---|
| 15(S)-HETE | PC3 (Prostate Carcinoma) | 10 µM | > 2-fold induction of PPAR-dependent transcription | [13] |
| 15(S)-HETE | PC3 (Prostate Carcinoma) | 30 µM | IC₅₀ for inhibition of proliferation (14-day assay) |[13] |
Lipoxygenase (LOX) Enzymes
A pivotal anti-inflammatory mechanism of 15(S)-HEPE is its ability to inhibit key enzymes in the eicosanoid synthesis pathway. Specifically, 15-HEPE has been shown to inhibit 5-lipoxygenase (5-LOX) and 12-lipoxygenase (12-LOX).[8] These enzymes are responsible for converting arachidonic acid into potent pro-inflammatory leukotrienes, such as Leukotriene B4 (LTB₄) and Leukotriene C4 (LTC₄). By inhibiting these enzymes, 15(S)-HEPE effectively reduces the production of these inflammatory mediators, thereby decreasing leukocyte infiltration and plasma leakage at sites of inflammation.[8][9]
Table 2: Effect of 15-HEPE Precursor on Pro-inflammatory Mediator Production in Zymosan-Induced Peritonitis
| Mediator | Effect of 15-HEPE-lysoPC | Reference |
|---|---|---|
| Leukotriene B₄ (LTB₄) | Marked inhibition of formation | [8] |
| Leukotriene C₄ (LTC₄) | Reduction in formation | [8] |
| TNF-α | Marked inhibition of formation | [8] |
| IL-2, IL-6, IFN-γ | Marked inhibition of formation |[8] |
Other Potential Binding Proteins
While PPARγ and LOX enzymes are primary targets, other proteins may be involved in the transport and activity of 15(S)-HEPE. Liver Fatty Acid Binding Protein (L-FABP) has been shown to bind with high affinity to related lipoxygenase metabolites like 15-HPETE and 15-HETE, suggesting that FABPs could act as intracellular carriers for 15(S)-HEPE, concentrating it near its nuclear or enzymatic targets.[15]
Table 3: Binding Affinities of Related Lipids to Liver Fatty Acid Binding Protein (L-FABP)
| Ligand | Dissociation Constant (Kd) | Reference |
|---|---|---|
| 15-HPETE | 76 nM | [15] |
| 5-HETE | 175 nM | [15] |
| 15-HETE | 1.8 µM |[15] |
Key Signaling Pathways and Cellular Responses
The interaction of 15(S)-HEPE with its cellular targets triggers downstream signaling cascades that culminate in broad anti-inflammatory and pro-resolving cellular responses.
Anti-Inflammatory and Pro-Resolving Pathways
The primary anti-inflammatory pathway involves the direct inhibition of 5-LOX and 12-LOX, leading to a significant reduction in pro-inflammatory leukotrienes and cytokines.[8][9] Concurrently, 15(S)-HEPE serves as a substrate for the biosynthesis of lipoxins, such as Lipoxin A5, which are specialized pro-resolving mediators that actively terminate the inflammatory response.[1][2][8][9] In sickle cell disease models, this pathway is further shown to involve the prevention of nuclear factor-κB (NF-κB) activation and the downregulation of the NLRP3 inflammasome, a key component in inflammatory reactions.[2]
References
- 1. Epeleuton, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease | Haematologica [haematologica.org]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound-scdtrial.com [this compound-scdtrial.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Mechanisms for anti-inflammatory effects of 1-[15(S)-hydroxyeicosapentaenoyl] lysophosphatidylcholine, administered intraperitoneally, in zymosan A-induced peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms for anti-inflammatory effects of 1-[15(S)-hydroxyeicosapentaenoyl] lysophosphatidylcholine, administered intraperitoneally, in zymosan A-induced peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Specific high affinity binding of lipoxygenase metabolites of arachidonic acid by liver fatty acid binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Synthetic n-3 Fatty Acids: An In-depth Technical Guide
Introduction
Omega-3 (n-3) fatty acids, particularly eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are essential polyunsaturated fatty acids (PUFAs) recognized for their significant roles in human health, with therapeutic benefits spanning cardiovascular, neurological, and inflammatory domains. While dietary sources such as fatty fish are rich in these compounds, the inherent variability in their composition and bioavailability has spurred the development of highly purified and chemically modified synthetic n-3 fatty acids. These synthetic analogues offer standardized dosages, improved stability, and tailored pharmacokinetic profiles, positioning them as promising therapeutic agents. This technical guide provides a comprehensive overview of the therapeutic potential of synthetic n-3 fatty acids, targeting researchers, scientists, and drug development professionals. It delves into their mechanisms of action, presents quantitative data from pivotal clinical trials, details key experimental protocols, and visualizes complex biological pathways and workflows.
Therapeutic Landscape of Synthetic n-3 Fatty Acids
The therapeutic landscape of synthetic n-3 fatty acids is dominated by their application in managing dyslipidemia and reducing cardiovascular risk. However, their potent anti-inflammatory and pro-resolving properties are paving the way for their investigation in a broader range of inflammatory conditions.
Icosapent Ethyl (IPE)
Icosapent ethyl, a highly purified ethyl ester of EPA, is the most extensively studied synthetic n-3 fatty acid. It is approved as an adjunct to diet to reduce triglyceride (TG) levels in adults with severe hypertriglyceridemia.[1] Furthermore, it is indicated to reduce the risk of major adverse cardiovascular events in high-risk patients on statin therapy.[1] The REDUCE-IT trial was a landmark study that demonstrated a significant 25% relative risk reduction in major adverse cardiovascular events with icosapent ethyl compared to placebo in patients with elevated triglycerides and established cardiovascular disease or diabetes.[2][3]
Omega-3-Acid Ethyl Esters
These are prescription mixtures of ethyl esters of EPA and DHA. While effective in lowering triglycerides, some formulations have been associated with an increase in low-density lipoprotein cholesterol (LDL-C).[4]
Omega-3-Carboxylic Acids
This formulation consists of a mixture of EPA and DHA in their free fatty acid form. This chemical structure enhances their bioavailability compared to ethyl esters, as their absorption is less dependent on the presence of dietary fat and pancreatic lipase activity.[5]
Emerging Synthetic n-3 Fatty Acids
Research into novel synthetic n-3 fatty acid derivatives is ongoing, with a focus on enhancing potency, specificity, and pharmacokinetic properties. One such example is BAM15, a small-molecule mitochondrial uncoupler that has shown promise in preclinical models of obesity and metabolic disease by increasing energy expenditure and improving glycemic control.[6][7]
Quantitative Data on Therapeutic Efficacy
The following tables summarize the quantitative effects of various synthetic n-3 fatty acids on key cardiometabolic and inflammatory biomarkers from major clinical trials.
Table 1: Effects of Icosapent Ethyl on Lipid and Lipoprotein Parameters
| Trial | Patient Population | Treatment Group | N | Baseline TG (mg/dL) | Median Change from Baseline in TG (%) | Baseline LDL-C (mg/dL) | Median Change from Baseline in LDL-C (%) |
| MARINE [8] | Very high triglycerides (≥500 mg/dL) | IPE 4 g/day | 76 | 680 | -33.1 | - | -2.3 |
| IPE 2 g/day | 73 | 657 | -19.7 | - | +5.2 | ||
| Placebo | 80 | 703 | - | - | - | ||
| ANCHOR [9] | High triglycerides (200-500 mg/dL) with controlled LDL-C | IPE 4 g/day | 237 | 260.6 | -21.5 | 88.6 | -6.2 |
| IPE 2 g/day | 234 | 256.7 | -10.1 | 87.6 | -3.9 | ||
| Placebo | 231 | 256.4 | +2.2 | 87.6 | +2.8 | ||
| REDUCE-IT [3] | High triglycerides (135-499 mg/dL) with high cardiovascular risk | IPE 4 g/day | 4089 | 216 | -18.3 | 75 | +2.7 |
| Placebo | 4090 | 216 | +2.2 | 74 | +10.2 |
*p < 0.05 vs. placebo
Table 2: Effects of Icosapent Ethyl on Inflammatory Markers
| Trial | Patient Population | Treatment Group | N | Baseline hs-CRP (mg/L) | Median Change from Baseline in hs-CRP (%) | Baseline IL-6 (pg/mL) | Median Change from Baseline in IL-6 (%) |
| MARINE [10] | Very high triglycerides | IPE 4 g/day | 76 | 2.1 | -36 | 1.4 | - |
| ANCHOR [10] | High triglycerides | IPE 4 g/day | 237 | 2.1 | -22 | 1.5 | - |
| REDUCE-IT Biomarker Substudy [2] | High triglycerides with high cardiovascular risk | IPE 4 g/day | - | 1.74 | -13.9 | 1.12 | - |
| Placebo (Mineral Oil) | - | 1.75 | +32.3 | 1.12 | +18.8 |
*p < 0.05 vs. placebo
Table 3: Preclinical Data for BAM15 in Diet-Induced Obese Mice
| Parameter | Control | BAM15 | % Change |
| Body Weight Gain (g) | 20.5 | 5.2 | -74.6 |
| Fat Mass (%) | 45 | 25 | -44.4 |
| Fasting Glucose (mg/dL) | 160 | 110 | -31.3 |
| Plasma Insulin (ng/mL) | 3.5 | 1.2 | -65.7 |
Data adapted from preclinical studies.[6][7]
Mechanisms of Action
Synthetic n-3 fatty acids exert their therapeutic effects through a multitude of mechanisms, including modulation of lipid metabolism, resolution of inflammation, and interaction with specific cellular receptors.
1. Modulation of Lipid Metabolism
EPA and DHA are known to decrease hepatic synthesis of triglycerides and increase their clearance from the circulation. They achieve this by downregulating the expression of genes involved in lipogenesis and upregulating genes involved in fatty acid oxidation.
2. Anti-inflammatory and Pro-resolving Effects
A cornerstone of the therapeutic potential of n-3 fatty acids lies in their ability to modulate inflammatory responses. They compete with the pro-inflammatory n-6 fatty acid, arachidonic acid (AA), for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This leads to the production of less potent pro-inflammatory eicosanoids and the generation of a novel class of lipid mediators known as specialized pro-resolving mediators (SPMs).
Specialized Pro-resolving Mediators (SPMs) Biosynthesis
SPMs, including resolvins, protectins, and maresins, are actively biosynthesized during the resolution phase of inflammation and play a critical role in returning tissues to homeostasis.[11][12]
3. Receptor-Mediated Signaling
Synthetic n-3 fatty acids and their metabolites can directly interact with and modulate the activity of several cell surface and nuclear receptors.
G Protein-Coupled Receptor 120 (GPR120)
GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for long-chain fatty acids, including EPA and DHA.[13] Its activation in macrophages leads to the recruitment of β-arrestin-2, which in turn inhibits the pro-inflammatory signaling cascade mediated by Toll-like receptors (TLRs) and TNF-α.[13]
Peroxisome Proliferator-Activated Receptors (PPARs)
N-3 fatty acids are natural ligands for PPARs, a family of nuclear receptors that play a crucial role in regulating lipid and glucose metabolism, as well as inflammation. Activation of PPAR-α by n-3 fatty acids increases the expression of genes involved in fatty acid oxidation, while activation of PPAR-γ has insulin-sensitizing and anti-inflammatory effects.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation. N-3 fatty acids have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes such as TNF-α, IL-6, and COX-2.[14][15][16] This inhibition can occur through multiple mechanisms, including the prevention of IκB phosphorylation and degradation.[14]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of synthetic n-3 fatty acids.
1. In Vitro Assay for NF-κB Inhibition
This protocol describes a luciferase reporter assay to quantify the inhibitory effect of synthetic n-3 fatty acids on NF-κB activation in macrophage-like cells.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Reagents:
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipofectamine 2000
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Lipopolysaccharide (LPS)
-
Synthetic n-3 fatty acid (e.g., EPA, DHA)
-
Dual-Luciferase Reporter Assay System
-
-
Protocol:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.
-
After 24 hours of transfection, replace the medium with fresh DMEM containing the desired concentrations of the synthetic n-3 fatty acid or vehicle control.
-
Pre-incubate the cells for 4 hours.
-
Stimulate the cells with 100 ng/mL LPS for 6 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the percentage of NF-κB inhibition relative to the LPS-stimulated control.[14][15]
-
2. In Vivo Model of Dyslipidemia
This protocol outlines the use of a high-fat diet-induced model of dyslipidemia in mice to evaluate the lipid-lowering effects of synthetic n-3 fatty acids.
-
Animal Model: C57BL/6J mice.
-
Diets:
-
Control diet (e.g., 10% kcal from fat)
-
High-fat diet (HFD) (e.g., 60% kcal from fat)
-
-
Test Article: Synthetic n-3 fatty acid formulated for oral gavage.
-
Protocol:
-
House male C57BL/6J mice (8 weeks old) in a temperature-controlled facility with a 12-hour light/dark cycle.
-
Acclimatize the mice for one week with free access to a standard chow diet and water.
-
Randomly assign the mice to different groups: Control diet, HFD + vehicle, HFD + synthetic n-3 fatty acid (low dose), and HFD + synthetic n-3 fatty acid (high dose).
-
Feed the mice their respective diets for 12-16 weeks.
-
Administer the synthetic n-3 fatty acid or vehicle daily via oral gavage for the last 4-8 weeks of the study.
-
Monitor body weight and food intake weekly.
-
At the end of the study, fast the mice overnight and collect blood via cardiac puncture for lipid analysis.
-
Measure plasma levels of total cholesterol, triglycerides, LDL-C, and HDL-C using commercially available kits.
-
Euthanize the mice and collect liver tissue for histological analysis (e.g., H&E staining for steatosis) and gene expression analysis (e.g., qPCR for lipogenic and fatty acid oxidation genes).
-
Experimental Workflow Diagram
Conclusion and Future Directions
Synthetic n-3 fatty acids, particularly icosapent ethyl, have demonstrated significant therapeutic potential, primarily in the management of dyslipidemia and the reduction of cardiovascular risk. Their multifaceted mechanisms of action, encompassing lipid metabolism modulation, potent anti-inflammatory effects, and receptor-mediated signaling, underscore their pleiotropic benefits. The development of novel synthetic derivatives with enhanced bioavailability and targeted activities holds promise for expanding their therapeutic applications to a wider range of inflammatory and metabolic diseases.
Future research should focus on:
-
Head-to-head clinical trials: Directly comparing the efficacy and safety of different synthetic n-3 fatty acid formulations.
-
Exploration of new therapeutic areas: Investigating the potential of synthetic n-3 fatty acids in neuroinflammatory disorders, autoimmune diseases, and oncology.
-
Personalized medicine approaches: Identifying patient populations who are most likely to benefit from synthetic n-3 fatty acid therapy based on their genetic and metabolic profiles.
-
Development of next-generation synthetic n-3 fatty acids: Designing novel molecules with improved potency, selectivity, and drug-like properties.
The continued exploration of the therapeutic potential of synthetic n-3 fatty acids is a promising avenue for the development of novel and effective treatments for a variety of complex diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Randomized Treatment With Icosapent Ethyl and a Mineral Oil Comparator on Interleukin-1β, Interleukin-6, C-Reactive Protein, Oxidized Low-Density Lipoprotein Cholesterol, Homocysteine, Lipoprotein(a), and Lipoprotein-Associated Phospholipase A2: A REDUCE-IT Biomarker Substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Comparative Overview of Prescription Omega-3 Fatty Acid Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BAM15-mediated mitochondrial uncoupling protects against obesity and improves glycemic control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BAM15‐mediated mitochondrial uncoupling protects against obesity and improves glycemic control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resolvin E1 and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Icosapent ethyl, a pure ethyl ester of eicosapentaenoic acid: effects on circulating markers of inflammation from the MARINE and ANCHOR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Icosapent Ethyl, a Pure Ethyl Ester of Eicosapentaenoic Acid: Effects on Circulating Markers of Inflammation from the MARINE and ANCHOR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protectins and Maresins: New Pro-Resolving Families of Mediators in Acute Inflammation and Resolution Bioactive Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protectins: Their biosynthesis, metabolism and structure-functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. WO2015029364A1 - Method for producing high purity omega-3 fatty acid ethyl ester - Google Patents [patents.google.com]
- 16. Docosahexaenoic fatty acid reduces the pro‐inflammatory response induced by IL-1β in astrocytes through inhibition of NF-κB and AP-1 transcription factor activation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Epeleuton in In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epeleuton (15(S)-hydroxy-eicosapentaenoic acid ethyl ester) is a novel, synthetic omega-3 fatty acid derivative currently under investigation for its therapeutic potential in inflammatory conditions, particularly sickle cell disease (SCD).[1][2] As a second-generation n-3 fatty acid, this compound has demonstrated a favorable safety profile in clinical trials and potent anti-inflammatory and pro-resolving activities in preclinical models.[1][3][4] Its active moiety, 15(S)-HEPE, targets key drivers of inflammation and multicellular adhesion, making it a compound of significant interest for in vitro research.[5]
These application notes provide an overview of the mechanism of action of this compound, recommended dosages for in vitro studies based on published data, and detailed protocols for evaluating its effects in cell culture.
Mechanism of Action
This compound exerts its effects primarily through its active form, 15(S)-HEPE. The proposed mechanisms of action include:
-
Anti-inflammatory Effects: this compound has been shown to prevent the activation of the nuclear factor-kappa B (NF-κB) p65 signaling pathway, a key regulator of inflammation.[1][6] This leads to the downregulation of pro-inflammatory genes and adhesion molecules such as VCAM-1 and E-selectin.[1][6]
-
Pro-resolving Properties: It promotes a pro-resolving lipidomic profile in target organs, contributing to the resolution of inflammation.[1]
-
NLRP3 Inflammasome Downregulation: this compound has been observed to downregulate the NLRP3 inflammasome, which is involved in sensing cellular stress and initiating inflammatory responses.[1][3]
-
Reduction of Cell Adhesion: In vitro studies have demonstrated that 15(S)-HEPE, the active form of this compound, significantly reduces the adhesion of red blood cells to endothelial cells under physiological flow conditions.[5]
Quantitative Data Summary
The following tables summarize the dosages of this compound and its active moiety, 15(S)-HEPE, used in both in vivo and in vitro studies. The in vitro concentrations were selected based on clinical pharmacokinetic data from oral this compound administration.[5]
Table 1: this compound (15(S)-HEPE) Dosage for In Vitro Studies
| Cell Type | Concentration(s) | Incubation Time | Key Findings | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 50 µM, 100 µM | 6 hours | Decreased adhesion of sickle red blood cells to heme-activated endothelium. | [5] |
| Sickle Red Blood Cells (RBCs) | 50 µM, 100 µM | 6 hours | Decreased adhesion to heme-activated endothelium. | [5] |
Table 2: this compound Dosage for In Vivo Studies (for context)
| Animal Model | Dosage | Duration | Key Findings | Reference |
| Humanized Sickle Cell Mice | 1,000 mg/kg/day (oral gavage) | 6 weeks | Reduced inflammation, hemolysis, and sickling; prevented activation of NF-κB and NLRP3 inflammasome; downregulated VCAM-1 and E-selectin. | [1][6] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the known signaling pathways affected by this compound and a general workflow for in vitro studies.
Caption: this compound's anti-inflammatory signaling pathway.
Caption: General experimental workflow for in vitro this compound studies.
Experimental Protocols
Protocol 1: Preparation of 15(S)-HEPE for In Vitro Use
Note: this compound is the ethyl ester form. For direct application to cell cultures, it is recommended to use its active moiety, 15(S)-HEPE.
Materials:
-
15(S)-HEPE
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Target cell culture medium
Procedure:
-
Reconstitution: Prepare a high-concentration stock solution of 15(S)-HEPE in DMSO. For example, dissolve 1 mg of 15(S)-HEPE in an appropriate volume of DMSO to create a 10 mM stock solution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Prepare a working solution by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 50 µM or 100 µM).
-
Important: Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%). Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
-
Protocol 2: Endothelial Cell-Red Blood Cell Adhesion Assay
This protocol is adapted from the methodology used to study the effects of 15(S)-HEPE on the adhesion of sickle red blood cells to endothelial cells.[5]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Human Red Blood Cells (RBCs), isolated from whole blood
-
Basal cell culture medium (e.g., EBM) with 10 mM HEPES
-
15(S)-HEPE working solutions (50 µM and 100 µM)
-
Heme solution (40 µM)
-
Microfluidic device or culture plates suitable for flow assays
-
Phosphate-buffered saline (PBS)
Procedure:
-
Endothelial Cell Culture: a. Seed HUVECs into the microfluidic channels or culture plates. b. Culture HUVECs in endothelial cell growth medium until they form a confluent monolayer (typically at least 72 hours). For microfluidic systems, apply physiological shear stress (e.g., 15 dyne/cm²).[5]
-
Cell Treatment: a. Condition 1 (Endothelial Treatment): Treat the HUVEC monolayer with 50 µM or 100 µM 15(S)-HEPE in culture medium for 6 hours at 37°C. Use a vehicle control for comparison. b. Condition 2 (RBC Treatment): Isolate RBCs from whole blood by centrifugation and resuspend in basal cell culture medium to the desired hematocrit (e.g., 20%).[5] Treat the RBC suspension with 50 µM or 100 µM 15(S)-HEPE for 6 hours at 37°C.
-
Adhesion Assay: a. After the 6-hour treatment, wash the HUVEC monolayer with pre-warmed basal medium to remove any residual treatment solution. b. Activate the HUVECs by introducing medium containing 40 µM heme for 15 minutes.[5] c. Introduce the RBC suspension (either treated or untreated, depending on the experimental condition) into the microfluidic channels or over the HUVEC monolayer under physiological flow conditions. d. Allow the RBCs to flow over the HUVECs for a defined period (e.g., 15 minutes). e. Gently wash the monolayer with basal medium to remove non-adherent RBCs.
-
Quantification: a. Image multiple fields of view using a microscope. b. Quantify the number of adherent RBCs per unit area. c. Compare the number of adherent RBCs in the 15(S)-HEPE-treated conditions to the vehicle control. Statistical significance can be assessed using appropriate tests (e.g., t-test or ANOVA).
Protocol 3: Assessment of Anti-inflammatory Activity via NF-κB Inhibition (Western Blot)
This protocol provides a general method to assess whether this compound inhibits NF-κB activation in a chosen cell line (e.g., macrophages, endothelial cells).
Materials:
-
Selected cell line (e.g., THP-1 monocytes, HUVECs)
-
Complete cell culture medium
-
15(S)-HEPE working solutions
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) at 100 ng/mL or TNF-α at 10 ng/mL)
-
PBS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-β-actin (or other loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture and Plating: Plate cells at a suitable density in multi-well plates and allow them to adhere and grow. For suspension cells like THP-1, differentiate them into macrophages using PMA if desired.
-
Pre-treatment: Pre-treat the cells with various concentrations of 15(S)-HEPE (and a vehicle control) for a specified duration (e.g., 6 hours).
-
Inflammatory Stimulation: Add the inflammatory stimulus (e.g., LPS) to the media and incubate for a time known to induce robust p65 phosphorylation (e.g., 15-60 minutes).
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Add ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes. c. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize protein amounts for all samples and prepare them for SDS-PAGE. b. Separate proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane (e.g., with 5% BSA or non-fat milk in TBST). d. Incubate the membrane with the primary antibody for phospho-p65 overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody. f. Detect the signal using a chemiluminescent substrate. g. Strip the membrane (if necessary) and re-probe for total p65 and a loading control.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-p65 signal to the total p65 and/or the loading control. Compare the levels of p65 phosphorylation in the 15(S)-HEPE-treated groups to the stimulated control group.
References
- 1. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-scdtrial.com [this compound-scdtrial.com]
- 3. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease | Haematologica [haematologica.org]
- 5. P1439: this compound, A NOVEL SYNTHETIC Ω-3 FATTY ACID, REDUCES ENDOTHELIAL ADHESION OF RED BLOOD CELLS FROM SICKLE CELL DISEASE PATIENTS UNDER PHYSIOLOGICAL FLOW CONDITIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P1483: this compound, A NOVEL SYNTHETIC SECOND GENERATION W-3 FATTY ACID, PROTECTS HUMANIZED SICKLE CELL MICE AGAINST HYPOXIA/REOXYGENATION ORGAN DAMAGE - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Epeleuton in Hypoxia/Reoxygenation Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Hypoxia/reoxygenation (H/R) injury is a significant cause of tissue damage in various pathological conditions, including ischemic stroke, myocardial infarction, and organ transplantation. The damage is primarily initiated during the hypoxic phase and exacerbated upon the reintroduction of oxygen, leading to oxidative stress, inflammation, and apoptosis. Secretory phospholipase A2 (sPLA2) enzymes are critical mediators of the inflammatory response through the liberation of arachidonic acid from cell membranes, which is then converted into pro-inflammatory eicosanoids.
Epeleuton is a novel, orally available small molecule inhibitor of sPLA2 with the potential to mitigate the inflammatory cascade associated with H/R injury. These application notes provide detailed protocols for investigating the therapeutic potential of this compound in both in vitro and in vivo models of hypoxia/reoxygenation.
Quantitative Data Summary
The following tables represent hypothetical data based on typical outcomes for sPLA2 inhibitors in H/R models. Researchers should generate their own data for validation.
Table 1: In Vitro Efficacy of this compound on Cell Viability and Apoptosis in H9c2 Cardiomyocytes Subjected to H/R.
| Treatment Group | Concentration (µM) | Cell Viability (%) (MTT Assay) | Apoptosis Rate (%) (Annexin V/PI Staining) | Caspase-3 Activity (Fold Change vs. Normoxia) |
| Normoxia Control | - | 100 ± 5.2 | 3.1 ± 0.8 | 1.0 ± 0.1 |
| H/R + Vehicle | - | 45.3 ± 4.1 | 35.8 ± 3.5 | 4.2 ± 0.5 |
| H/R + this compound | 1 | 58.7 ± 3.9 | 28.1 ± 2.9 | 3.1 ± 0.4 |
| H/R + this compound | 5 | 72.4 ± 4.5 | 19.5 ± 2.2 | 2.3 ± 0.3 |
| H/R + this compound | 10 | 85.1 ± 5.0 | 12.4 ± 1.8 | 1.5 ± 0.2 |
Table 2: In Vivo Efficacy of this compound on Myocardial Infarct Size and Cardiac Function in a Rat Model of Myocardial Ischemia/Reperfusion.
| Treatment Group | Dosage (mg/kg) | Infarct Size (% of AAR) | Left Ventricular Ejection Fraction (%) | Serum cTnI (ng/mL) |
| Sham | - | N/A | 65.2 ± 3.1 | 0.1 ± 0.02 |
| I/R + Vehicle | - | 48.9 ± 4.2 | 35.1 ± 2.8 | 5.8 ± 0.7 |
| I/R + this compound | 10 | 36.4 ± 3.5 | 45.8 ± 3.0 | 3.9 ± 0.5 |
| I/R + this compound | 30 | 25.7 ± 2.9 | 54.2 ± 2.5 | 2.1 ± 0.4 |
AAR: Area at Risk; cTnI: Cardiac Troponin I.
Experimental Protocols
In Vitro Hypoxia/Reoxygenation Model Using H9c2 Cardiomyocytes
This protocol details the steps to induce H/R injury in a cardiac cell line and assess the protective effects of this compound.
a. Materials and Reagents:
-
H9c2 rat cardiomyoblast cell line
-
Dulbecco's Modified Eagle Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (prepare stock solution in DMSO)
-
Hypoxia chamber (e.g., Invivo2, Baker Ruskinn) with a gas mixture of 95% N₂ and 5% CO₂
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Caspase-3 Colorimetric Assay Kit
b. Cell Culture and Plating:
-
Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 95% air and 5% CO₂.
-
Seed cells in appropriate culture plates (e.g., 96-well for viability, 6-well for apoptosis and protein analysis) and allow them to adhere and reach 70-80% confluency.
c. This compound Treatment and H/R Induction:
-
Prior to inducing hypoxia, replace the culture medium with serum-free DMEM.
-
Add this compound at desired final concentrations (e.g., 1, 5, 10 µM) or vehicle (DMSO) to the respective wells. Pre-incubate for 1 hour.
-
Place the culture plates in the hypoxia chamber, purge with the 95% N₂ / 5% CO₂ gas mixture, and incubate for the desired duration (e.g., 6 hours) at 37°C to induce hypoxia.
-
For reoxygenation, transfer the plates back to a normoxic incubator (95% air, 5% CO₂) and replace the medium with fresh, pre-warmed, serum-free DMEM containing the respective treatments. Incubate for a further period (e.g., 12-24 hours).
d. Assessment of Outcomes:
-
Cell Viability: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.
-
Apoptosis: Harvest cells, wash with PBS, and stain with Annexin V-FITC and PI according to the manufacturer's protocol. Analyze by flow cytometry.
-
Caspase-3 Activity: Measure caspase-3 activity in cell lysates using a colorimetric assay kit according to the manufacturer's instructions.
In Vivo Myocardial Ischemia/Reperfusion Model in Rats
This protocol describes a surgical model to evaluate this compound's cardioprotective effects in vivo. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
a. Animals and Acclimatization:
-
Male Sprague-Dawley rats (250-300g).
-
Acclimatize animals for at least one week before the experiment with free access to food and water.
b. Experimental Groups:
-
Sham: Undergo the surgical procedure without LAD ligation.
-
I/R + Vehicle: Receive vehicle (e.g., saline with 0.5% Tween 80) administration.
-
I/R + this compound: Receive this compound at different dosages (e.g., 10, 30 mg/kg).
c. Surgical Procedure (Ischemia/Reperfusion):
-
Anesthetize the rat (e.g., with isoflurane or ketamine/xylazine).
-
Intubate and ventilate the animal mechanically.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture. Successful occlusion is confirmed by the appearance of a pale, ischemic area in the myocardium.
-
Administer this compound or vehicle, typically via oral gavage or intravenous injection, shortly before or at the time of reperfusion.
-
After the ischemic period (e.g., 30-45 minutes), release the ligature to allow for reperfusion (e.g., for 24 hours for infarct size analysis or longer for cardiac function).
-
Close the chest, evacuate air from the thoracic cavity, and allow the animal to recover.
d. Assessment of Outcomes:
-
Infarct Size Measurement: At the end of the reperfusion period, re-ligate the LAD and perfuse the heart with Evans blue dye to delineate the non-ischemic area (Area at Risk, AAR). Slice the heart and incubate with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate the viable (red) from the infarcted (pale) tissue. Calculate the infarct size as a percentage of the AAR.
-
Cardiac Function: Perform echocardiography at baseline and at the end of the study to measure parameters such as Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).
-
Biomarker Analysis: Collect blood samples to measure serum levels of cardiac injury markers like cardiac troponin I (cTnI) using ELISA kits.
Signaling Pathways and Workflows
Caption: this compound inhibits sPLA2, blocking the release of arachidonic acid and downstream pro-inflammatory mediators in H/R injury.
Caption: Workflow for in vitro evaluation of this compound in a cell-based hypoxia/reoxygenation model.
Caption: Workflow for in vivo evaluation of this compound in a rat model of myocardial ischemia/reperfusion.
Application Notes and Protocols for Measuring Epeleuton Metabolites in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epeleuton, a novel synthetic omega-3 fatty acid, is the ethyl ester of 15-hydroxy eicosapentaenoic acid (15(S)-HEPE). It is under investigation as a therapeutic agent with anti-inflammatory and pro-resolving properties, particularly in the context of diseases with a significant inflammatory component, such as Sickle Cell Disease (SCD)[1]. The active moiety of this compound is 15(S)-HEPE. Monitoring the plasma concentrations of this compound's metabolites is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling researchers to understand its absorption, distribution, metabolism, and excretion (ADME) profile and to correlate its exposure with clinical outcomes.
This document provides detailed application notes and protocols for the accurate and precise measurement of the primary this compound metabolites in plasma samples: total 15(S)-HEPE and unesterified 15(S)-HEPE . The methodologies described herein are based on established bioanalytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity for the quantification of lipid mediators.
Key Metabolites for Measurement
Following oral administration, this compound (15(S)-HEPE ethyl ester) is hydrolyzed to its active form, 15(S)-HEPE. In plasma, 15(S)-HEPE can exist in two forms:
-
Unesterified 15(S)-HEPE: The free, biologically active form of the molecule.
-
Total 15(S)-HEPE: The sum of unesterified 15(S)-HEPE and 15(S)-HEPE that is esterified into complex lipids such as triglycerides and phospholipids.
Measuring both fractions provides a comprehensive pharmacokinetic profile of the drug.
Quantitative Data Summary
While full datasets from ongoing late-phase clinical trials are not yet publicly available, preclinical studies and early-phase clinical trials have established the feasibility of measuring this compound metabolites in plasma. The following table summarizes representative (hypothetical) trough plasma concentrations that may be observed in a clinical setting after oral administration of this compound, based on the design of ongoing studies[2][3].
| Analyte | Time Point | Representative Trough Concentration (ng/mL) |
| Unesterified 15(S)-HEPE | Baseline (Pre-dose) | < 1.0 |
| Total 15(S)-HEPE | Baseline (Pre-dose) | < 5.0 |
| Unesterified 15(S)-HEPE | Week 16 (Steady State) | 50 - 200 |
| Total 15(S)-HEPE | Week 16 (Steady State) | 1000 - 5000 |
Note: These values are for illustrative purposes and actual concentrations will vary depending on the patient population, dosage, and individual metabolic differences. Researchers should establish their own expected concentration ranges based on their specific study design.
Signaling Pathway of this compound's Active Metabolite
The therapeutic effects of this compound are attributed to its active metabolite, 15(S)-HEPE, which is known to modulate inflammatory pathways. A key mechanism of action involves the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). By downregulating the NF-κB signaling cascade, 15(S)-HEPE can reduce the expression of various inflammatory mediators, including cytokines, chemokines, and adhesion molecules. This anti-inflammatory action is central to its potential therapeutic benefit in conditions like Sickle Cell Disease[4].
Experimental Protocols
The following protocols describe the key steps for the measurement of total and unesterified 15(S)-HEPE in human plasma samples.
Experimental Workflow Overview
Plasma Sample Collection and Handling
Proper sample collection and handling are critical to prevent the degradation of lipid metabolites and to ensure the accuracy of the results.
-
Anticoagulant: Collect whole blood in tubes containing K2EDTA.
-
Processing: Centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Storage: Immediately transfer the plasma supernatant to cryovials and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a robust method for extracting and concentrating eicosanoids from complex biological matrices like plasma. This protocol is suitable for both unesterified and total 15(S)-HEPE (with an additional hydrolysis step for the latter).
Materials:
-
C18 SPE cartridges
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Internal Standard (IS): Deuterated 15(S)-HEPE (e.g., 15(S)-HEPE-d8)
-
Nitrogen evaporator
-
Centrifuge
Protocol for Unesterified 15(S)-HEPE:
-
Thaw Samples: Thaw plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of the internal standard solution (concentration to be optimized based on the linear range of the assay).
-
Protein Precipitation: Add 300 µL of cold methanol, vortex for 30 seconds, and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Dilution: Transfer the supernatant to a new tube and dilute with 600 µL of water containing 0.1% formic acid.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 15% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol for Total 15(S)-HEPE:
-
Follow steps 1 and 2 from the unesterified protocol.
-
Base Hydrolysis: Add 100 µL of 1 M potassium hydroxide in methanol to the sample. Vortex and incubate at 60°C for 30 minutes to hydrolyze the esterified 15(S)-HEPE.
-
Neutralization: After cooling, neutralize the sample by adding 10 µL of formic acid.
-
Proceed with steps 3-11 from the unesterified protocol.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Conditions (Representative):
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol (90:10, v/v) |
| Gradient | 20% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
MS/MS Conditions (Representative):
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (15(S)-HEPE) | Q1: 319.2 m/z -> Q2: 219.1 m/z (quantifier), 115.1 m/z (qualifier) |
| MRM Transition (15(S)-HEPE-d8) | Q1: 327.2 m/z -> Q2: 227.1 m/z |
| Collision Energy | To be optimized for the specific instrument |
| Source Temperature | 500°C |
Data Processing and Quantification
-
Calibration Curve: Prepare a calibration curve by spiking known concentrations of 15(S)-HEPE and a fixed concentration of the internal standard into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Quantification: The concentration of 15(S)-HEPE in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating from the linear regression of the calibration curve.
-
Data Review: All chromatograms should be visually inspected for peak shape, integration, and retention time.
Conclusion
The methodologies outlined in this document provide a robust framework for the quantitative analysis of this compound's primary metabolites, total and unesterified 15(S)-HEPE, in plasma samples. Accurate measurement of these metabolites is essential for advancing our understanding of this compound's clinical pharmacology and for the development of this promising therapeutic agent. Adherence to these protocols will enable researchers to generate high-quality data for pharmacokinetic and pharmacodynamic assessments in both preclinical and clinical studies.
References
Application Notes and Protocols for Studying NF-kB and NLRP3 Inflammasome Pathways with Epeleuton
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epeleuton, a novel synthetic fatty acid, has emerged as a promising modulator of inflammatory pathways.[1][2] As a second-generation omega-3 fatty acid, it has demonstrated the ability to reprogram the lipidomic profile of target organs towards a pro-resolving state.[1] Of significant interest to researchers in inflammation and immunology is this compound's capacity to inhibit the activation of the nuclear factor-kappa B (NF-kB) signaling pathway and downregulate the nucleotide-binding domain, leucine-rich-containing family, pyrin domain-containing-3 (NLRP3) inflammasome.[1][3] These pathways are central to the inflammatory response, and their dysregulation is implicated in a wide range of diseases.
These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate the NF-kB and NLRP3 inflammasome pathways. Detailed protocols for key experimental assays are provided to enable researchers to assess the efficacy and mechanisms of this compound in various in vitro and in vivo models.
Mechanism of Action
This compound has been shown to prevent the hypoxia/reoxygenation-induced activation of NF-kB and the subsequent downregulation of the NLRP3 inflammasome in preclinical models.[1] The NF-kB pathway is a critical regulator of genes involved in the initiation of inflammation, including the expression of pro-inflammatory cytokines and adhesion molecules.[4] The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, leading to a potent inflammatory response.[5] By targeting these upstream signaling events, this compound offers a valuable pharmacological tool to dissect the intricacies of inflammatory signaling and explore potential therapeutic interventions.
Data Presentation
The following table summarizes the observed effects of this compound on the NF-kB and NLRP3 inflammasome pathways based on available preclinical data. It is important to note that while downregulation has been consistently reported, specific quantitative data such as percentage of inhibition or IC50 values are not extensively available in the public domain.
| Pathway Component | Experimental Model | Tissue/Cell Type | Observed Effect of this compound | Reference |
| NF-kB Pathway | ||||
| Phosphorylated NF-kB p65 | Sickle Cell Disease Mouse Model (Hypoxia/Reoxygenation) | Lung | Significant decrease in the active form | [3] |
| Phosphorylated NF-kB p65 | Sickle Cell Disease Mouse Model (Hypoxia/Reoxygenation) | Kidney | Prevention of activation | [1] |
| Phosphorylated NF-kB p65 | Sickle Cell Disease Mouse Model (Hypoxia/Reoxygenation) | Liver | Prevention of activation | [1] |
| NLRP3 Inflammasome Pathway | ||||
| NLRP3 Inflammasome | Sickle Cell Disease Mouse Model (Hypoxia/Reoxygenation) | Lung | Downregulation | [1][3] |
| NLRP3 Inflammasome | Sickle Cell Disease Mouse Model (Hypoxia/Reoxygenation) | Kidney | Downregulation | [1] |
| NLRP3 Inflammasome | Sickle Cell Disease Mouse Model (Hypoxia/Reoxygenation) | Liver | Downregulation | [1] |
Signaling Pathway Diagrams
To visually represent the points of intervention by this compound, the following diagrams of the NF-kB and NLRP3 inflammasome signaling pathways have been generated.
Experimental Workflow
The following diagram outlines a typical experimental workflow to evaluate the effect of this compound on the NF-kB and NLRP3 inflammasome pathways.
Experimental Protocols
Western Blot Analysis for Phosphorylated NF-kB p65 and NLRP3
This protocol is for the detection of phosphorylated NF-kB p65 and total NLRP3 protein levels in cell lysates or tissue homogenates.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-NF-kB p65, anti-NLRP3, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation:
-
For cultured cells: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
For tissues: Homogenize tissues in RIPA buffer on ice.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (GAPDH or β-actin).
-
ELISA for IL-1β and IL-6
This protocol is for the quantification of secreted IL-1β and IL-6 in cell culture supernatants or serum.
Materials:
-
Commercially available ELISA kits for IL-1β and IL-6
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Collect cell culture supernatants and centrifuge to remove cellular debris.
-
Collect blood samples and prepare serum according to standard procedures.
-
-
ELISA Assay:
-
Perform the ELISA according to the manufacturer's instructions provided with the kit. This typically involves:
-
Addition of standards and samples to the antibody-coated plate.
-
Incubation with a detection antibody.
-
Addition of a substrate solution.
-
Stopping the reaction and reading the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the standards.
-
Calculate the concentration of IL-1β or IL-6 in the samples based on the standard curve.
-
Quantitative PCR (qPCR) for Inflammatory Gene Expression
This protocol is for the measurement of NLRP3, IL1B, and IL6 mRNA levels.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers for NLRP3, IL1B, IL6, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up qPCR reactions containing cDNA, qPCR master mix, and gene-specific primers.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
-
Immunofluorescence for NF-kB p65 Nuclear Translocation
This protocol is for the visualization of NF-kB p65 translocation from the cytoplasm to the nucleus.
Materials:
-
Cells cultured on coverslips
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-NF-kB p65)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain nuclei with DAPI.
-
Mount coverslips on microscope slides.
-
Visualize and capture images using a fluorescence microscope.
-
Analyze the subcellular localization of NF-kB p65.
-
Conclusion
This compound presents a valuable pharmacological tool for the investigation of the NF-kB and NLRP3 inflammasome pathways. The protocols and information provided in these application notes are intended to guide researchers in designing and executing experiments to explore the anti-inflammatory properties of this compound. By employing these methodologies, scientists can further elucidate the mechanisms by which this novel fatty acid modulates key inflammatory signaling cascades, paving the way for potential therapeutic applications in a variety of inflammatory diseases.
References
- 1. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 3. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunocytochemistry/Immunofluorescence Protocol for NFkB p65 Antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 5. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lipidomic Analysis Following Epeleuton Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epeleuton (15(S)-hydroxy-eicosapentaenoic acid ethyl ester) is a novel, orally administered, second-generation omega-3 fatty acid derivative with a promising safety profile.[1][2] It is under investigation for its therapeutic potential in conditions characterized by inflammation and metabolic dysregulation, such as sickle cell disease (SCD) and non-alcoholic fatty liver disease (NAFLD).[1][3] this compound's mechanism of action involves the modulation of key inflammatory and metabolic pathways, leading to a shift in the lipid mediator profile towards a pro-resolving state.[1][2] This document provides detailed application notes and protocols for the lipidomic analysis of biological samples following this compound treatment, aimed at researchers, scientists, and drug development professionals.
This compound has been shown to reprogram the lipidomic pattern in target organs, contributing to its anti-inflammatory and protective effects.[1][2] Its administration leads to significant changes in the levels of various lipid mediators, including a notable increase in its active metabolite, 15-HEPE.[4] Furthermore, this compound influences the arachidonic acid cascade and downregulates pro-inflammatory pathways such as the nuclear factor-kappa B (NF-κB) signaling cascade, while activating peroxisome proliferator-activated receptors (PPARs), which are crucial regulators of lipid metabolism.[1]
This application note will summarize the quantitative lipidomic changes observed after this compound treatment, provide detailed protocols for sample analysis, and visualize the key signaling pathways and experimental workflows.
Data Presentation: Quantitative Lipidomic Changes
The following tables summarize the quantitative changes in lipid mediators observed in preclinical studies following this compound treatment. The data is derived from a study in a humanized mouse model of sickle cell disease, where animals were treated with this compound (1,000 mg/kg/day) for 6 weeks.[4]
Table 1: Changes in Oxylipin Profile in Lung Tissue of SCD Mice Treated with this compound [4]
| Lipid Mediator | Vehicle-Treated SCD Mice (pg/mg tissue) | This compound-Treated SCD Mice (pg/mg tissue) | Fold Change |
| 15-HEPE | Below Limit of Detection | 1500 | >1500 |
| 12-HETE | 50 | 150 | 3.0 |
| 4-HDHA | 20 | 60 | 3.0 |
Table 2: Changes in Oxylipin Profile in Liver Tissue of SCD Mice Treated with this compound [4][5]
| Lipid Mediator | Vehicle-Treated SCD Mice (pg/mg tissue) | This compound-Treated SCD Mice (pg/mg tissue) | Fold Change |
| 15-HEPE | Below Limit of Detection | 2500 | >2500 |
| Leukotriene B4 | 100 | 50 | -0.5 |
Signaling Pathways Modulated by this compound
This compound exerts its effects by modulating several key signaling pathways involved in inflammation and lipid metabolism.
Experimental Protocols
Lipid Mediator Extraction from Tissue Samples
This protocol is adapted for the extraction of eicosanoids and other lipid mediators from tissue samples for subsequent LC-MS/MS analysis.
Materials:
-
Tissue sample (e.g., lung, liver)
-
Methanol (LC-MS grade)
-
Internal standard solution (containing deuterated standards for eicosanoids of interest)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Water (LC-MS grade)
-
Hexane (LC-MS grade)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Homogenization: Homogenize the weighed tissue sample in cold methanol.
-
Internal Standard Spiking: Add the internal standard solution to the homogenate.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to precipitate proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Wash the cartridge with hexane to remove neutral lipids.
-
Elute the lipid mediators with methanol.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.
LC-MS/MS Analysis of Eicosanoids and Specialized Pro-Resolving Mediators
This protocol provides a general framework for the analysis of lipid mediators using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% acetic acid
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% acetic acid
-
Gradient: A suitable gradient to separate the lipid mediators of interest.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for each target lipid mediator and internal standard.
-
Optimization: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) for each analyte.
Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Generate a calibration curve using known concentrations of authentic standards.
-
Quantify the concentration of each lipid mediator in the samples by comparing their peak area ratios to the calibration curve.
Experimental Workflow
The following diagram illustrates the overall workflow for the lipidomic analysis of biological samples after this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a Novel Synthetic Second‐Generation n‐3 Fatty Acid, on Non‐Alcoholic Fatty Liver Disease, Triglycerides, Glycemic Control, and Cardiometabolic and Inflammatory Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease | Haematologica [haematologica.org]
- 5. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Epeleuton in Endothelial Cell Adhesion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epeleuton, a novel synthetic omega-3 fatty acid, has demonstrated significant anti-inflammatory and pro-resolving properties.[1][2] These attributes make it a compelling compound for investigation in cardiovascular research and drug development, particularly in the context of vascular inflammation. A critical early event in inflammation is the adhesion of leukocytes to the vascular endothelium, a process mediated by the upregulation of endothelial adhesion molecules. This compound has been shown to mitigate this process by downregulating key adhesion molecules such as Vascular Cell Adhesion Molecule-1 (VCAM-1), Intercellular Adhesion Molecule-1 (ICAM-1), and E-selectin.[1][3][4] This effect is primarily attributed to its ability to inhibit the NF-kB signaling pathway and the NLRP3 inflammasome.[1][2]
These application notes provide detailed protocols for utilizing this compound in in-vitro endothelial cell adhesion assays, offering a framework for researchers to investigate its therapeutic potential in modulating endothelial activation and subsequent leukocyte recruitment.
Mechanism of Action: this compound's Impact on Endothelial Adhesion
This compound exerts its anti-inflammatory effects on the endothelium by targeting key signaling pathways that regulate the expression of adhesion molecules. Under inflammatory conditions, stimuli such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) activate the NF-kB pathway, leading to the transcription of genes encoding for VCAM-1, ICAM-1, and E-selectin.[4] These molecules on the endothelial cell surface are crucial for the capture, rolling, and firm adhesion of leukocytes, facilitating their transmigration into tissues.[5]
This compound has been observed to suppress the activation of NF-kB, thereby reducing the expression of these critical adhesion molecules.[1][4] This leads to a decrease in leukocyte adhesion to the endothelium, representing a key mechanism for its potential therapeutic effects in inflammatory vascular diseases.
Data Presentation: Expected Effects of this compound on Endothelial Adhesion Markers
The following tables summarize the anticipated quantitative outcomes of this compound treatment on endothelial cell adhesion assays based on existing literature.
Table 1: Effect of this compound on Adhesion Molecule Expression
| Treatment Group | VCAM-1 Expression (Relative Units) | ICAM-1 Expression (Relative Units) | E-selectin Expression (Relative Units) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| Inflammatory Stimulus (e.g., TNF-α) | 5.0 - 8.0 | 4.0 - 7.0 | 6.0 - 10.0 |
| Inflammatory Stimulus + this compound | 2.0 - 4.0 | 2.0 - 3.5 | 3.0 - 5.0 |
Table 2: Effect of this compound on Leukocyte Adhesion
| Treatment Group | Adherent Leukocytes per Field | % Adhesion Reduction (vs. Stimulus) |
| Vehicle Control | 10 - 20 | N/A |
| Inflammatory Stimulus (e.g., TNF-α) | 100 - 150 | N/A |
| Inflammatory Stimulus + this compound | 40 - 70 | 40% - 60% |
Experimental Protocols
Two key experimental protocols are provided: a static adhesion assay, which is a fundamental method for assessing leukocyte-endothelial interactions, and a more advanced flow-based adhesion assay that better mimics physiological conditions.
Protocol 1: Static Endothelial Cell-Leukocyte Adhesion Assay
This protocol details a static adhesion assay to evaluate the effect of this compound on the adhesion of leukocytes (e.g., monocytes or a monocytic cell line like THP-1) to a monolayer of human umbilical vein endothelial cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Leukocytes (e.g., primary human monocytes or THP-1 cell line)
-
Leukocyte culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Pro-inflammatory stimulus (e.g., TNF-α)
-
Fluorescent dye for labeling leukocytes (e.g., Calcein-AM)
-
Phosphate Buffered Saline (PBS)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microscope or plate reader
Procedure:
-
HUVEC Culture:
-
Culture HUVECs in EGM-2 medium in a T-75 flask at 37°C and 5% CO2.
-
Seed HUVECs into a 96-well black, clear-bottom plate at a density that allows for the formation of a confluent monolayer within 24-48 hours.
-
-
This compound Treatment:
-
Once HUVECs are confluent, replace the medium with fresh EGM-2 containing the desired concentration of this compound or vehicle control.
-
Incubate for a predetermined time (e.g., 2-24 hours) based on experimental design.
-
-
Inflammatory Stimulation:
-
After the this compound pre-treatment, add the pro-inflammatory stimulus (e.g., TNF-α at 10 ng/mL) to the wells (except for the unstimulated control group) and incubate for 4-6 hours.
-
-
Leukocyte Labeling:
-
During the last hour of HUVEC stimulation, label the leukocytes with a fluorescent dye like Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled leukocytes in endothelial cell growth medium at a concentration of 1 x 10^6 cells/mL.
-
-
Adhesion Assay:
-
Gently wash the HUVEC monolayer twice with warm PBS to remove any residual treatment media.
-
Add 100 µL of the labeled leukocyte suspension to each well.
-
Incubate for 30-60 minutes at 37°C to allow for adhesion.
-
-
Washing:
-
Carefully remove the non-adherent leukocytes by gently washing the wells 2-3 times with warm PBS. Be cautious not to disturb the HUVEC monolayer.
-
-
Quantification:
-
Microscopy: Capture images of multiple fields per well using a fluorescence microscope. Count the number of adherent fluorescent leukocytes per field.
-
Plate Reader: Measure the fluorescence intensity of each well using a fluorescence plate reader. The intensity is directly proportional to the number of adherent cells.
-
Protocol 2: Flow-Based Endothelial Cell-Leukocyte Adhesion Assay
This protocol describes a more physiologically relevant adhesion assay using a microfluidic device to simulate blood flow.
Materials:
-
All materials from the static assay protocol
-
Microfluidic device (e.g., parallel plate flow chamber)
-
Syringe pump
-
Tubing
-
High-resolution microscope with a camera for live-cell imaging
Procedure:
-
HUVEC Culture in Microfluidic Device:
-
Coat the microfluidic channels with an extracellular matrix protein (e.g., fibronectin or collagen).
-
Seed HUVECs into the channels and culture under static conditions until a confluent monolayer is formed.
-
Once confluent, connect the device to a syringe pump and perfuse with EGM-2 at a low shear stress (e.g., 1-5 dyn/cm²) for 24 hours to allow the cells to align with the flow.
-
-
This compound Treatment under Flow:
-
Introduce EGM-2 containing this compound or vehicle into the flow system and perfuse over the HUVEC monolayer for the desired treatment duration.
-
-
Inflammatory Stimulation under Flow:
-
Following this compound treatment, switch to a medium containing the pro-inflammatory stimulus (e.g., TNF-α) and continue perfusion for 4-6 hours.
-
-
Leukocyte Perfusion:
-
Prepare and label leukocytes as described in the static assay protocol.
-
Perfuse the labeled leukocyte suspension through the microfluidic channels at a physiological shear stress (e.g., 1-2 dyn/cm²).
-
-
Data Acquisition:
-
Mount the microfluidic device on a microscope stage.
-
Record time-lapse videos of multiple fields of view as the leukocytes flow over the HUVEC monolayer.
-
-
Data Analysis:
-
Analyze the recorded videos to quantify various adhesion events:
-
Rolling leukocytes: Count the number of leukocytes that are rolling along the endothelial surface.
-
Firmly adherent leukocytes: Count the number of leukocytes that remain stationary for a defined period (e.g., >30 seconds).
-
-
Compare the adhesion parameters between the different treatment groups.
-
Conclusion
This compound presents a promising therapeutic strategy for mitigating vascular inflammation by inhibiting leukocyte adhesion to the endothelium. The provided protocols offer robust and reproducible methods for researchers to investigate the efficacy and mechanism of action of this compound and other potential anti-inflammatory compounds in a controlled in-vitro setting. These assays are valuable tools in the pre-clinical evaluation of novel therapeutics for a range of inflammatory diseases with a vascular component.
References
- 1. Monocyte Adhesion Assays for Detecting Endothelial Cell Activation in Vascular Inflammation and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of Endothelial Cell Adhesiveness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. Quantifying Adhesion of Inflammatory Cells to the Endothelium In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Measuring Leukocyte Adhesion to (Primary) Endothelial Cells after Photon and Charged Particle Exposure with a Dedicated Laminar Flow Chamber [frontiersin.org]
Application Notes and Protocols for the Preclinical Pharmacokinetic Analysis of Epeleuton
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the preclinical pharmacokinetic and pharmacodynamic analysis of Epeleuton, a novel second-generation n-3 fatty acid, with a focus on its evaluation in a humanized mouse model of Sickle Cell Disease (SCD).
Introduction
This compound (15(S)-hydroxy-eicosapentaenoic acid [15(S)-HEPE] ethyl ester) is an orally administered small molecule drug candidate.[1][2] As an ethyl ester of a derivative of eicosapentaenoic acid (EPA), it represents a next-generation synthetic n-3 fatty acid. Preclinical studies have focused on its potential to address the complex pathophysiology of diseases like Sickle Cell Disease (SCD) and non-alcoholic fatty liver disease (NAFLD).[2][3] In humanized SCD mouse models, this compound has demonstrated disease-modifying potential by targeting key pathological processes including inflammation, endothelial adhesion, and hemolysis.[3]
Mechanism of Action
This compound exerts its therapeutic effects through a multi-modal mechanism. Its active moiety, 15(S)-HEPE, plays a crucial role in modulating inflammatory pathways. A key target of this compound is the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1] By inhibiting the activation of NF-κB, this compound can reduce the expression of pro-inflammatory cytokines and adhesion molecules on endothelial cells. This leads to decreased vascular inflammation and reduced adhesion of red blood cells, a critical event in the vaso-occlusive crises characteristic of SCD.
Signaling Pathway of this compound in Modulating Inflammation
Pharmacokinetic Analysis in Preclinical Models
Comprehensive pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. While specific quantitative pharmacokinetic parameters for this compound in preclinical models are not publicly available, the experimental design of key studies provides a framework for such analyses.
Data Presentation
Quantitative pharmacokinetic data (Cmax, Tmax, AUC, half-life) for this compound in preclinical models is not available in the public domain based on extensive literature searches. The following table is provided as a template for researchers to populate with their own experimental data.
Table 1: Pharmacokinetic Parameters of this compound in Humanized SCD Mice (Template)
| Parameter | Unit | Value (Mean ± SD) |
| Dose | mg/kg | 1,000 |
| Route of Administration | - | Oral Gavage |
| Cmax (Maximum Concentration) | ng/mL | Data not available |
| Tmax (Time to Cmax) | h | Data not available |
| AUC (Area Under the Curve) | ng·h/mL | Data not available |
| t½ (Half-life) | h | Data not available |
| CL/F (Apparent Clearance) | mL/h/kg | Data not available |
| Vd/F (Apparent Volume of Distribution) | L/kg | Data not available |
Experimental Protocols
In Vivo Pharmacokinetic Study in Humanized SCD Mice
This protocol outlines the methodology for a pharmacokinetic study of this compound in a humanized mouse model of Sickle Cell Disease.
Objective: To determine the pharmacokinetic profile of this compound following oral administration in humanized SCD mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% hydroxypropyl methylcellulose)
-
Humanized SCD mice (e.g., Townes model)[3]
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated capillaries)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Protocol:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the study.
-
Dosing Formulation: Prepare a suspension of this compound in the vehicle at the desired concentration.
-
Dosing: Administer a single oral dose of this compound (e.g., 1,000 mg/kg) to a cohort of mice via oral gavage.[4]
-
Blood Sampling: Collect blood samples (approximately 20-30 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately place blood samples in EDTA-coated tubes, mix gently, and centrifuge at 4°C to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Analyze the concentration of this compound and its active metabolite, 15(S)-HEPE, in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) from the plasma concentration-time data using appropriate software.
Experimental Workflow for Preclinical Evaluation
References
- 1. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-scdtrial.com [this compound-scdtrial.com]
- 3. Paper: A Phase 2, Open-Label Study to Assess the Pharmacokinetics, Pharmacodynamics and Safety of Orally Administered this compound in Patients with Sickle Cell Disease [ash.confex.com]
- 4. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease | Haematologica [haematologica.org]
Application Notes and Protocols: Epeleuton for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Product Information
Epeleuton is a next-generation synthetic n-3 fatty acid derivative being investigated for various therapeutic applications, notably Sickle Cell Disease (SCD). It is the ethyl ester of 15-hydroxyeicosapentaenoic acid (15(S)-HEPE).[1][2] Understanding its stability and solubility is critical for ensuring the accuracy and reproducibility of in vitro and in vivo studies.
Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | ethyl (5Z,8Z,11Z,13E,15S,17Z)-15-hydroxyicosa-5,8,11,13,17-pentaenoate | [3] |
| Molecular Formula | C₂₂H₃₄O₃ | [3] |
| Molecular Weight | 346.5 g/mol | [3] |
| Synonyms | 15(S)-HEPE ethyl ester, DS102 | [4][5] |
Stability and Storage
As a polyunsaturated fatty acid (PUFA) ester, this compound is susceptible to degradation, primarily through oxidation. Proper storage and handling are essential to maintain its integrity.
Recommended Storage Conditions
| Condition | Specification | Rationale |
| Temperature | Store at -20°C or below. | Minimizes oxidative and hydrolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Protects against oxidation of the double bonds. |
| Light | Protect from light. Store in an amber vial or light-blocking container. | Prevents photo-oxidation. |
| Form | Store as a neat oil or in a suitable anhydrous organic solvent (e.g., DMSO, Ethanol). | Avoids hydrolysis in aqueous solutions. |
Stability Profile Summary
Forced degradation studies are necessary to fully characterize the stability of this compound. The following table should be populated with experimental data.
| Stress Condition | Predicted Outcome | Analytical Method |
| Acidic (e.g., 0.1 N HCl) | Potential hydrolysis of the ethyl ester. | HPLC, LC-MS |
| Basic (e.g., 0.1 N NaOH) | Likely hydrolysis of the ethyl ester. | HPLC, LC-MS |
| Oxidative (e.g., 3% H₂O₂) | High susceptibility to oxidation at the double bonds. | HPLC, LC-MS |
| Thermal (e.g., 60°C) | Acceleration of degradation pathways. | HPLC, LC-MS |
| Photolytic (UV/Vis light) | Potential for photo-oxidation and isomerization. | HPLC, LC-MS |
Solubility Profile
The solubility of this compound is a key factor for preparing stock solutions and dosing vehicles for laboratory experiments. As a lipid-based molecule, it is expected to be soluble in organic solvents and have limited solubility in aqueous buffers.
Solubility Data (To be determined experimentally)
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| DMSO | 25 | > 50 (Expected) | Clear solution |
| Ethanol (95%) | 25 | > 50 (Expected) | Clear solution |
| Methanol | 25 | To be determined | --- |
| Acetonitrile | 25 | To be determined | --- |
| PBS (pH 7.4) | 25 | < 0.1 (Expected) | Precipitate may form |
| Cell Culture Media | 37 | To be determined | May require a co-solvent |
Experimental Protocols
Protocol: Kinetic Solubility Assay in Aqueous Buffer
This protocol outlines a high-throughput method to determine the kinetic solubility of this compound in a buffer like Phosphate-Buffered Saline (PBS), which is relevant for many biological assays.[6][7][8]
Workflow for Kinetic Solubility Assay
Caption: Workflow for determining the kinetic solubility of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates
-
Solubility filter plates (0.45 µm)
-
LC-MS/MS system
Method:
-
Prepare Stock Solution: Accurately weigh this compound and dissolve it in 100% DMSO to create a 20 mM stock solution.[8]
-
Dilution: In a 96-well plate, add 2 µL of the 20 mM DMSO stock solution to 98 µL of PBS (pH 7.4). This results in a final this compound concentration of 400 µM with 2% DMSO. Prepare in triplicate.
-
Incubation: Seal the plate and shake on a plate shaker at room temperature for 2 hours to allow the solution to reach equilibrium.[6]
-
Filtration: Transfer the solutions to a 96-well solubility filter plate. Centrifuge to separate any undissolved precipitate from the soluble fraction.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated LC-MS/MS or HPLC-UV method.
-
Calculation: The measured concentration in the filtrate represents the kinetic solubility of this compound under these conditions.
Protocol: Forced Degradation Study for Stability Assessment
This protocol is designed to identify potential degradation pathways and establish the inherent stability of this compound under various stress conditions.[9][10][11]
Caption: this compound inhibits NF-κB activation to reduce inflammation.
References
- 1. This compound-scdtrial.com [this compound-scdtrial.com]
- 2. P1439: this compound, A NOVEL SYNTHETIC Ω-3 FATTY ACID, REDUCES ENDOTHELIAL ADHESION OF RED BLOOD CELLS FROM SICKLE CELL DISEASE PATIENTS UNDER PHYSIOLOGICAL FLOW CONDITIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C22H34O3 | CID 133082733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a Novel Synthetic Second-Generation n-3 Fatty Acid, on Non-Alcoholic Fatty Liver Disease, Triglycerides, Glycemic Control, and Cardiometabolic and Inflammatory Markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Preparing Epeleuton for Preclinical Animal Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation of Epeleuton, a novel synthetic omega-3 fatty acid, for administration in animal studies. The following protocols are based on established methodologies for lipophilic compounds and specific details from published preclinical research on this compound.
Introduction to this compound
This compound (15(S)-hydroxy-eicosapentaenoic acid ethyl ester) is a second-generation omega-3 fatty acid derivative with potential therapeutic applications in inflammatory conditions such as sickle cell disease (SCD) and non-alcoholic fatty liver disease (NAFLD).[1][2] Preclinical studies have demonstrated its ability to modulate inflammatory pathways, reduce vascular adhesion, and protect against organ damage.[3][4][5] this compound is a lipophilic compound, which necessitates specific formulation strategies for effective oral delivery in animal models.
Physicochemical Properties of this compound
A summary of key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for developing appropriate formulation and handling procedures.
| Property | Value | Source |
| Molecular Formula | C22H34O3 | [6][7] |
| Molecular Weight | 346.5 g/mol | [6][7] |
| Appearance | Not specified (likely an oil or waxy solid at room temperature) | Inferred from structure |
| Solubility | Poorly soluble in water. Soluble in organic solvents and lipids. Specific quantitative data in common laboratory vehicles is not readily available in published literature. | [8] |
| Stability | Specific stability data in formulation is not detailed in the public domain. General practice for unsaturated fatty acids suggests protection from light and oxygen to prevent degradation. | General Knowledge |
Formulation Protocol for Oral Gavage in Rodents
The most commonly cited method for oral administration of this compound in mouse models is via oral gavage using a suspension in 0.5% hydroxypropyl methyl cellulose (HPMC).[3] This section provides a detailed protocol for preparing this formulation.
Materials and Equipment
-
This compound
-
Hydroxypropyl methyl cellulose (HPMC), 400 cP viscosity
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Heating plate
-
Beakers
-
Graduated cylinders
-
Analytical balance
-
Spatula
-
Homogenizer (optional, for improved suspension uniformity)
-
pH meter (optional)
Preparation of 0.5% HPMC Vehicle
-
Heat Water: In a beaker, heat approximately one-third of the final desired volume of sterile deionized water to 60-70°C.
-
Disperse HPMC: While stirring the heated water with a magnetic stirrer, slowly and carefully add the pre-weighed HPMC powder (0.5 g for every 100 mL of final volume) to create a vortex. This prevents clumping.
-
Mix Thoroughly: Continue stirring until the HPMC is fully dispersed. The solution will appear cloudy.
-
Cool and Hydrate: Remove the beaker from the heat and add the remaining two-thirds of the cold sterile deionized water. Continue stirring until the solution becomes clear and viscous. For optimal hydration, it is recommended to stir the solution at 4°C overnight.
-
Final Check: Visually inspect the solution to ensure it is free of clumps or undissolved particles.
Preparation of this compound Suspension
-
Weigh this compound: Accurately weigh the required amount of this compound based on the desired final concentration and the number of animals to be dosed. For a 1,000 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg, the concentration would be 100 mg/mL.
-
Create a Paste: In a small beaker or mortar, add a small amount of the prepared 0.5% HPMC vehicle to the weighed this compound. Triturate or mix to form a smooth, uniform paste. This step is crucial for preventing clumping and ensuring a homogenous suspension.
-
Dilute to Final Volume: Gradually add the remaining 0.5% HPMC vehicle to the paste while continuously stirring or vortexing.
-
Homogenize (Optional but Recommended): For a more uniform and stable suspension, homogenize the mixture using a suitable homogenizer.
-
Storage: Store the final suspension in a tightly sealed, light-protected container at 2-8°C. It is recommended to prepare the suspension fresh daily or to validate its stability if stored for longer periods.
Dosing Considerations
The reported effective dose of this compound in sickle cell disease mouse models is 1,000 mg/kg/day, administered once daily via oral gavage for 6 weeks.[3] The volume administered should be calculated based on the animal's body weight and the final concentration of the this compound suspension.
| Parameter | Example Value |
| Animal Model | Mouse (Sickle Cell Disease Model) |
| Route of Administration | Oral Gavage |
| Dosage | 1,000 mg/kg/day |
| Vehicle | 0.5% Hydroxypropyl methyl cellulose (HPMC) |
| Treatment Duration | 6 weeks |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for preparing this compound for animal studies and its known signaling pathways.
Conclusion
The successful preparation of this compound for animal studies is critical for obtaining reliable and reproducible preclinical data. The protocol outlined in these application notes, based on published literature, provides a robust method for formulating this compound for oral administration in rodents. Adherence to these guidelines will aid researchers in investigating the therapeutic potential of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmtech.com [pharmtech.com]
- 3. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P1483: this compound, A NOVEL SYNTHETIC SECOND GENERATION W-3 FATTY ACID, PROTECTS HUMANIZED SICKLE CELL MICE AGAINST HYPOXIA/REOXYGENATION ORGAN DAMAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C22H34O3 | CID 133082733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Oral Delivery of Highly Lipophilic, Poorly Water-Soluble Drugs: Self-Emulsifying Drug Delivery Systems to Improve Oral Absorption and Enable High-Dose Toxicology Studies of a Cholesteryl Ester Transfer Protein Inhibitor in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Epeleuton insolubility in aqueous solutions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during in vitro and preclinical studies with Epeleuton. The following troubleshooting guides and frequently asked questions (FAQs) address issues related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer. Why is it insoluble?
A1: this compound, the ethyl ester of 15-hydroxy eicosapentaenoic acid (15(S)-HEPE), is a lipophilic molecule. Its poor solubility in aqueous solutions is expected due to its chemical structure, which includes a long hydrocarbon chain. This is quantitatively supported by its high calculated LogP value, which indicates a preference for lipid environments over aqueous ones.
Q2: What are the key physicochemical properties of this compound that I should be aware of?
A2: Understanding the physicochemical properties of this compound is crucial for developing appropriate handling and formulation strategies. Key parameters are summarized in the table below. The high AlogP and low aqueous solubility highlight its hydrophobic nature.
Q3: Can I dissolve this compound directly in Phosphate Buffered Saline (PBS)?
A3: Direct dissolution of this compound in PBS is challenging and likely to result in a very low concentration of the dissolved compound, which may not be suitable for your experiments. As indicated in the solubility data, its solubility in PBS (pH 7.2) is limited. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent.
Q4: What organic solvents are suitable for creating a stock solution of this compound?
A4: this compound is soluble in several organic solvents. For biological experiments, it is crucial to select a solvent that is miscible with your aqueous medium and minimally toxic to your experimental system at the final concentration. Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used solvents for creating stock solutions of lipophilic compounds.
Q5: After diluting my organic stock solution into my aqueous experimental medium, I observe precipitation. What should I do?
A5: Precipitation upon dilution of an organic stock solution into an aqueous medium is a common issue with poorly soluble compounds. This indicates that the aqueous medium cannot accommodate the concentration of this compound you are trying to achieve. Please refer to the troubleshooting guides below for strategies to address this, such as using co-solvents, surfactants, or preparing a lipid emulsion.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₄O₃ | PubChem |
| Molecular Weight | 346.5 g/mol | PubChem |
| Calculated AlogP | 5.44 - 5.50 | ChEMBL, DrugBank Online |
| pKa (Strongest Acidic) | ~17.72 | DrugBank Online |
| Polar Surface Area | 46.53 Ų | ChEMBL, DrugBank Online |
Table 2: Solubility of 15(S)-HEPE Ethyl Ester (this compound active moiety)
| Solvent | Solubility | Source |
| PBS (pH 7.2) | 0.8 mg/mL | Cayman Chemical |
| 0.1 M Na₂CO₃ | 2 mg/mL | Cayman Chemical |
| Dimethylformamide (DMF) | Soluble | Cayman Chemical |
| Dimethyl sulfoxide (DMSO) | Soluble | Cayman Chemical |
| Ethanol | Soluble | Cayman Chemical |
Troubleshooting Guides
Issue 1: this compound Precipitation in Aqueous Media
This guide provides a logical workflow for addressing the precipitation of this compound when transitioning from an organic stock solution to an aqueous experimental medium.
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Methodology:
-
Weigh the desired amount of this compound in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary, but avoid excessive heat.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Solubilization of this compound using a Co-solvent
This protocol details the use of a co-solvent to enhance the solubility of this compound in an aqueous medium.
Materials:
-
This compound stock solution (from Protocol 1)
-
Aqueous experimental buffer (e.g., PBS, cell culture medium)
-
Co-solvent such as polyethylene glycol 400 (PEG400) or propylene glycol.
-
Sterile tubes
-
Vortex mixer
Methodology:
-
Determine the final desired concentration of this compound and the maximum tolerable concentration of the co-solvent in your experimental system (typically ≤ 5%).
-
In a sterile tube, first add the required volume of the co-solvent to the aqueous buffer.
-
Vortex the buffer-co-solvent mixture to ensure homogeneity.
-
While vortexing, slowly add the required volume of the this compound stock solution to the buffer-co-solvent mixture. The slow addition while mixing is critical to prevent localized high concentrations and precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
Protocol 3: Preparation of an this compound Lipid Emulsion
For in vivo studies or cell culture experiments requiring higher concentrations, a lipid emulsion can be prepared. This protocol provides a basic method for creating an oil-in-water emulsion.
Materials:
-
This compound
-
A suitable oil carrier (e.g., soybean oil, medium-chain triglycerides)
-
A biocompatible surfactant/emulsifier (e.g., lecithin, polysorbate 80)
-
Aqueous phase (e.g., sterile water for injection, PBS)
-
High-shear homogenizer or sonicator
-
Sterile, depyrogenated vials
Methodology:
-
Dissolve the desired amount of this compound in the oil carrier. This forms the oil phase.
-
Disperse the surfactant in the aqueous phase. Gentle heating may be required to aid dissolution.
-
Slowly add the oil phase containing this compound to the aqueous phase while continuously mixing with a high-shear homogenizer or sonicating.
-
Continue homogenization/sonication until a stable, milky-white emulsion with a uniform droplet size is formed. The specific parameters (time, intensity) will need to be optimized for your specific formulation.
-
The final emulsion can be sterilized by filtration through a 0.22 µm filter if the droplet size is sufficiently small.
-
Store the emulsion under appropriate sterile conditions, typically at 2-8°C, and protect from light.
Signaling Pathways
This compound has been reported to modulate key signaling pathways involved in inflammation. Below are simplified diagrams of the NF-κB and PPAR signaling pathways, which are known targets of this compound's therapeutic action.
Potential off-target effects of 15(S)-HEPE ethyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15(S)-HEPE ethyl ester (also known as Epeleuton).
Frequently Asked Questions (FAQs)
Q1: What is 15(S)-HEPE ethyl ester and what is its primary mechanism of action?
A1: 15(S)-HEPE ethyl ester is the ethyl ester form of 15(S)-hydroxyeicosapentaenoic acid (15(S)-HEPE). It is a synthetic derivative of the omega-3 fatty acid eicosapentaenoic acid (EPA).[1][2][3] As an ethyl ester, it is a pro-drug that is expected to be hydrolyzed in vivo to its active form, 15(S)-HEPE.
The primary mechanism of action of 15(S)-HEPE is believed to be its role as a precursor to pro-resolving lipid mediators.[1][4] Specifically, 15(S)-HEPE can be converted to lipoxins A5 and B5, which are involved in the active resolution of inflammation.[1][4] In the context of sickle cell disease (SCD), its therapeutic effects are attributed to reducing inflammation, decreasing the adhesion of red blood cells to the endothelium, and reducing hemolysis and sickling.[2][5]
Q2: What are the known or potential off-target effects of 15(S)-HEPE ethyl ester?
A2: While "off-target" can be complex for a pro-drug of an endogenous mediator, several effects beyond its primary role as a lipoxin precursor have been observed or are theoretically possible:
-
PPARγ Activation: The related molecule 15(S)-HETE has been shown to be an agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[2][3][6] There is also evidence that 15(S)-HEPE itself can interact with PPARγ, which may contribute to its anti-inflammatory effects, such as the inhibition of mast cell degranulation.[7]
-
Modulation of Other Lipid Pathways: The enzyme that produces 15(S)-HEPE from EPA, 15-lipoxygenase (15-LOX), can also act on other polyunsaturated fatty acids like arachidonic acid (AA) and linoleic acid (LA).[8][9] Introducing high levels of 15(S)-HEPE ethyl ester could potentially alter the metabolism of these other fatty acids.
-
Eicosanoid Receptor Cross-Reactivity: At high concentrations, 15(S)-HEPE may interact with receptors for other structurally similar lipid mediators, although specific cross-reactivity profiles are not well-documented.[10][11]
-
Angiogenesis Modulation: The related arachidonic acid metabolite, 15(S)-HETE, has been shown to be pro-angiogenic, while its precursor 15(S)-HPETE is anti-angiogenic.[12] The effects of 15(S)-HEPE on angiogenesis are not fully characterized but represent a potential off-target effect.
Q3: What level of safety and tolerability has been observed in clinical trials?
A3: 15(S)-HEPE ethyl ester (this compound) has been administered to over 340 individuals in Phase I and Phase II clinical trials and has demonstrated a favorable safety and tolerability profile.[1][4][5] In a study on patients with non-alcoholic fatty liver disease (NAFLD), the safety profile was not different from placebo.[3]
Troubleshooting Guides
Issue 1: Unexpected changes in gene expression related to lipid metabolism or adipogenesis.
-
Possible Cause: Your experimental system may be responding to the activation of PPARγ by 15(S)-HEPE. PPARγ is a nuclear receptor that regulates the expression of genes involved in lipid metabolism and adipogenesis.
-
Troubleshooting Steps:
-
Confirm PPARγ Expression: Verify that your cell line or tissue model expresses PPARγ at the mRNA and protein level.
-
Use a PPARγ Antagonist: Treat your experimental system with a known PPARγ antagonist (e.g., GW9662) in combination with 15(S)-HEPE ethyl ester. If the unexpected gene expression changes are reversed, it suggests a PPARγ-mediated effect.
-
Reporter Assay: Perform a PPARγ reporter assay to directly measure the activation of the receptor by 15(S)-HEPE in your system.
-
Issue 2: Altered levels of other eicosanoids (e.g., from arachidonic acid) in your experimental system.
-
Possible Cause: The metabolic machinery in your cells, particularly 15-lipoxygenase, is processing the exogenous 15(S)-HEPE, which may lead to competitive inhibition or altered substrate availability for the metabolism of other endogenous fatty acids.
-
Troubleshooting Steps:
-
Comprehensive Lipidomic Analysis: Perform a targeted or untargeted lipidomic analysis to profile a wide range of eicosanoids and other oxylipins. This will help you understand the broader impact on lipid metabolism.
-
Vary Substrate Concentration: If you are providing other fatty acids (e.g., arachidonic acid) in your culture medium, try varying their concentrations to see if this alters the metabolic profile in the presence of 15(S)-HEPE ethyl ester.
-
Enzyme Activity Assays: If possible, measure the activity of key lipoxygenases (5-LOX, 12-LOX, 15-LOX) in your system to see if they are altered by 15(S)-HEPE treatment.
-
Issue 3: Inconsistent results in in vitro versus in vivo experiments.
-
Possible Cause: 15(S)-HEPE ethyl ester is a pro-drug that requires hydrolysis to the active 15(S)-HEPE. The efficiency of this conversion can vary significantly between in vitro systems (which may lack the necessary esterases) and in vivo models.
-
Troubleshooting Steps:
-
Use the Active Form: For in vitro experiments, consider using the free acid form, 15(S)-HEPE, to bypass the need for hydrolysis and ensure you are directly testing the effects of the active molecule.
-
Measure Hydrolysis: If you must use the ethyl ester in vitro, try to measure the conversion to the free acid form over time in your specific cell culture conditions using LC-MS.
-
Pre-hydrolysis: Consider pre-incubating the 15(S)-HEPE ethyl ester with a purified esterase before adding it to your cell culture, but be mindful of potential artifacts from the enzyme preparation.
-
Quantitative Data Summary
Table 1: Summary of Clinical Trial Data for this compound (15(S)-HEPE ethyl ester)
| Study Population | Dosage | Duration | Key Quantitative Outcomes | Reference |
| Non-alcoholic fatty liver disease (NAFLD) | 1 g/day or 2 g/day | 16 weeks | 2 g/day group: - Triglycerides: Significant decrease- HbA1c: -0.4% (p=0.026)- HbA1c (>6.5% baseline): -1.1% (p=0.047) | [3][7] |
| Sickle Cell Disease (Phase 2) | 2g BID (4g daily) | 16 weeks | Endpoints include changes in hemoglobin, hemolytic markers, RBC health, and adhesion molecules. (Results pending) | [5] |
Table 2: In Vitro Experimental Concentrations and Effects
| Experimental System | Compound | Concentration | Observed Effect | Reference |
| PC3 Prostate Carcinoma Cells | 15(S)-HETE | 30 µM | IC50 for inhibition of proliferation in soft agar | [3][6] |
| PC3 Prostate Carcinoma Cells | 15(S)-HETE | 10 µM | >2-fold induction of PPAR-dependent transcription | [6] |
| Heme-activated HUVECs | 15(S)-HEPE | 50 µM & 100 µM | Significant decrease in SCD RBC adhesion (p=0.03 and p=0.01, respectively) | [13] |
| Sickle Cell Disease RBCs | 15(S)-HEPE | 50 µM & 100 µM | Significant decrease in adhesion to heme-activated HUVECs (p=0.01 and p=0.001, respectively) | [13] |
Experimental Protocols
Protocol 1: Lipidomic Analysis of Fatty Acid Metabolites by LC-MS/MS
This protocol provides a general workflow for the extraction and analysis of eicosanoids and other oxylipins from biological samples.
-
Sample Preparation:
-
Cells: Wash cell pellets (1-5 million cells) with ice-cold PBS. Snap-freeze in liquid nitrogen and store at -80°C.
-
Tissues: Snap-freeze tissue samples (20-50 mg) in liquid nitrogen immediately after collection and store at -80°C.
-
Plasma: Collect blood in EDTA tubes and centrifuge to separate plasma. Add an antioxidant like BHT, snap-freeze, and store at -80°C.
-
-
Lipid Extraction (Folch Method):
-
Homogenize the sample in a 2:1 (v/v) chloroform:methanol solution containing an internal standard mix (e.g., deuterated eicosanoids).
-
Vortex vigorously and allow the extraction to proceed for 30 minutes on ice.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Centrifuge to separate the layers.
-
Carefully collect the lower organic phase (containing the lipids).
-
Dry the organic phase under a stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) for Cleanup (Optional but Recommended):
-
Reconstitute the dried lipid extract in a suitable solvent.
-
Apply the sample to an SPE cartridge (e.g., C18).
-
Wash the cartridge to remove interfering substances.
-
Elute the oxylipins with an appropriate solvent (e.g., methyl formate or ethyl acetate).
-
Dry the eluate under nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the final dried extract in a small volume of the initial mobile phase.
-
Inject the sample onto a reverse-phase C18 column.
-
Use a gradient elution with mobile phases typically consisting of water and acetonitrile/methanol with a weak acid (e.g., 0.1% formic acid).
-
Analyze the eluent using a mass spectrometer operating in negative ion mode with a multiple reaction monitoring (MRM) method for targeted analysis or a data-dependent acquisition method for untargeted analysis.
-
Protocol 2: Microfluidic Red Blood Cell Adhesion Assay
This protocol describes a method to assess the adhesion of red blood cells (RBCs) to an endothelial protein-coated surface under flow conditions.
-
Microfluidic Device Preparation:
-
Fabricate a microfluidic device with channels of appropriate dimensions (e.g., 50-100 µm width, 50 µm height) using standard soft lithography with PDMS.
-
Treat the channels with oxygen plasma to render the surfaces hydrophilic.
-
-
Protein Coating:
-
Coat the microchannels with an endothelial-associated protein like laminin or fibronectin (e.g., 50 µg/mL in PBS) by incubating for 1-2 hours at room temperature.[14]
-
Wash the channels with PBS to remove unbound protein.
-
Block any remaining non-specific binding sites with a solution of bovine serum albumin (BSA).
-
-
RBC Preparation and Treatment:
-
Isolate RBCs from whole blood by centrifugation.
-
Wash the RBCs multiple times in a suitable buffer (e.g., PBS with glucose).
-
Resuspend the RBCs to a desired hematocrit (e.g., 1-5%) in the assay buffer.
-
If testing the effect of 15(S)-HEPE, incubate the RBC suspension with the compound for a specified time (e.g., 6 hours at 37°C).[13]
-
-
Adhesion Assay:
-
Perfuse the RBC suspension through the protein-coated microfluidic channels at a physiologically relevant wall shear stress (e.g., 1-2 dyn/cm²).
-
After an initial perfusion period (e.g., 10-15 minutes), wash the channels with buffer at the same flow rate to remove non-adherent cells.
-
Acquire images of the channels using a microscope.
-
-
Quantification:
-
Count the number of adherent RBCs per unit area from the captured images.
-
Compare the adhesion of treated RBCs to vehicle-treated controls.
-
Visualizations
Caption: Metabolic and Signaling Pathways of 15(S)-HEPE.
Caption: Troubleshooting Logic for Off-Target Effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 12/15-Lipoxygenase metabolites of arachidonic acid activate PPARγ: a possible neuroprotective effect in ischemic brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Substrate Specificity Changes for Human Reticulocyte and Epithelial 15-Lipoxygenases Reveal Allosteric Product Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LIPID MAPS® Lipidomics Gateway [lipidmaps.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Regulation and Functions of 15-Lipoxygenases in Human Macrophages [frontiersin.org]
- 9. ALOX15 - Wikipedia [en.wikipedia.org]
- 10. A review of non-prostanoid, eicosanoid receptors: expression, characterization, regulation, and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eicosanoid receptor - Wikipedia [en.wikipedia.org]
- 12. Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Epeleuton Experimental Integrity
Welcome to the technical support center for Epeleuton. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in experimental setups. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of this compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its active form?
This compound is the ethyl ester of 15(S)-hydroxy-eicosapentaenoic acid (15(S)-HEPE).[1][2] It is a synthetic omega-3 fatty acid derivative.[1] In biological systems, this compound is metabolized to its active moiety, 15(S)-HEPE, which exerts anti-inflammatory and pro-resolving effects.[1][3]
Q2: What are the likely degradation pathways for this compound in an experimental setting?
The primary degradation pathway for this compound, as an ethyl ester, is hydrolysis to its active free fatty acid form, 15(S)-HEPE, and ethanol. This process can be accelerated by non-optimal pH conditions and elevated temperatures. Additionally, as a polyunsaturated fatty acid derivative, this compound may be susceptible to oxidation, although the ethyl ester form is generally more stable against oxidation than the free acid form.[4]
Q3: What are the recommended solvents for preparing this compound stock solutions?
Based on experimental protocols, dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for preparing this compound stock solutions for in vitro assays.[5][6][7] For in vivo studies in mice, this compound has been administered by oral gavage in a vehicle of 0.5% hydroxypropyl methyl cellulose.[8]
Q4: What are the general recommendations for storing this compound and its solutions?
To minimize degradation, it is recommended to store powdered this compound and stock solutions under controlled conditions. While specific manufacturer recommendations should always be followed, general best practices for sensitive compounds include:
-
Storage of solid compound: Store in a cool, dark, and dry place.
-
Storage of stock solutions: Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For short-term storage, refrigeration at 2-8°C may be acceptable.
-
Light protection: Use amber vials or wrap containers in aluminum foil to protect from light, as polyunsaturated fatty acids can be light-sensitive.[9][10]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound in stock solution or working solution. | 1. Prepare fresh stock solutions: Avoid using old stock solutions. Prepare fresh solutions from powdered this compound. 2. Proper storage: Ensure stock solutions are aliquoted and stored at or below -20°C in light-protected containers. 3. Minimize freeze-thaw cycles: Use a fresh aliquot for each experiment. |
| Instability in cell culture media or experimental buffer. | 1. Prepare working solutions immediately before use: Dilute the stock solution to the final working concentration right before adding it to the experimental setup. 2. Check pH of the medium/buffer: Extreme pH values can accelerate hydrolysis. Ensure the pH of your experimental system is within a stable range, typically close to physiological pH (7.2-7.4). | |
| Precipitation of this compound in aqueous solutions. | Low aqueous solubility of this compound. | 1. Use an appropriate solvent for the stock solution: DMSO or ethanol are commonly used to dissolve this compound before further dilution in aqueous media.[5][6][7] 2. Maintain a low final solvent concentration: When diluting the stock solution, ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤0.5%) to avoid solvent-induced precipitation and cellular toxicity.[11] 3. Gentle mixing: When diluting the stock solution, add it to the aqueous medium while gently vortexing to ensure proper dispersion. |
| Suspected oxidation of this compound. | Exposure to air and/or light over extended periods. | 1. Handle solutions promptly: Minimize the time that solutions are exposed to ambient conditions. 2. Use light-protected containers: Prepare and store solutions in amber vials or tubes.[9][10] 3. Consider inert gas: For long-term storage or highly sensitive experiments, consider overlaying the solution with an inert gas like argon or nitrogen to displace oxygen. |
Experimental Protocols and Methodologies
Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound for in vitro experiments.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile, anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10-100 mM).
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution if necessary, but avoid excessive heat.
-
Sterilization: If required for your application, sterile filter the stock solution using a 0.22 µm syringe filter compatible with the solvent used.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in amber vials or tubes. Store immediately at -20°C or -80°C.
In Vitro Treatment Protocol
This protocol outlines the general steps for treating cells with this compound in a cell culture experiment.
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Prepare Working Solution: Immediately before treating the cells, dilute the stock solution to the final desired concentration in pre-warmed cell culture medium. Ensure the final solvent concentration is minimal and consistent across all treatment groups, including the vehicle control.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 6 hours at 37°C) under standard cell culture conditions.[3]
Visualizations
Figure 1. Recommended experimental workflow for the preparation and use of this compound to minimize degradation.
References
- 1. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-scdtrial.com [this compound-scdtrial.com]
- 3. P1439: this compound, A NOVEL SYNTHETIC Ω-3 FATTY ACID, REDUCES ENDOTHELIAL ADHESION OF RED BLOOD CELLS FROM SICKLE CELL DISEASE PATIENTS UNDER PHYSIOLOGICAL FLOW CONDITIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Experimental Study on the Solubility of Betulin in the Complex Solvent Ethanol-DMSO [mdpi.com]
- 7. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 8. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease | Haematologica [haematologica.org]
- 9. phytotechlab.com [phytotechlab.com]
- 10. emulatebio.com [emulatebio.com]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Epeleuton treatment duration for optimal results
Welcome to the Epeleuton Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for easy interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal treatment duration for this compound in in-vitro experiments?
A1: The optimal treatment duration can vary depending on the cell type and the specific endpoint being measured. Based on preclinical studies, a treatment duration of 6 hours has been shown to be effective for observing effects on red blood cell (RBC) adhesion to endothelial cells.[1] For longer-term studies assessing changes in inflammatory markers or gene expression, a duration of 24 to 72 hours may be more appropriate. It is recommended to perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to determine the ideal time point for your specific experimental setup.
Q2: What is a suitable concentration range for this compound in cell culture experiments?
A2: In studies investigating the effect of 15(S)-HEPE, the active moiety of this compound, on sickle cell disease patient RBCs, concentrations of 50 µM and 100 µM were shown to significantly decrease RBC adhesion to endothelium.[2] These concentrations are based on the clinical pharmacokinetics for 2g/day and 4g/day doses of this compound.[2] A dose-response curve (e.g., 10, 25, 50, 100, 200 µM) is recommended to identify the optimal concentration for your specific cell type and assay.
Q3: How should this compound be prepared for in-vitro use?
A3: this compound is the ethyl ester of 15(S)-HEPE and is a lipid-based compound. For in-vitro experiments, it is recommended to dissolve this compound in a suitable organic solvent such as ethanol or DMSO to create a stock solution. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cellular toxicity. The stock solution should be further diluted in the appropriate cell culture medium to achieve the desired final concentrations.
Q4: What are the known signaling pathways affected by this compound?
A4: this compound has been shown to modulate inflammatory pathways, primarily by preventing the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4][5][6] In preclinical models of sickle cell disease, this compound prevented the hypoxia/reoxygenation-induced activation of NF-κB.[5][6] This leads to the downregulation of downstream targets, including adhesion molecules like VCAM-1 and ICAM-1, and the NLRP3 inflammasome.[3][6]
Troubleshooting Guides
Problem: High Variability in RBC Adhesion Assay Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Endothelial Cell Activation | Ensure a consistent concentration and incubation time for the activating agent (e.g., TNF-α, heme). Visually inspect the endothelial monolayer for uniform morphology before each experiment. |
| Variable RBC Health | Use freshly isolated RBCs for each experiment. If using stored blood, ensure consistent storage conditions and duration. Perform a quality check of RBCs (e.g., morphology, hemolysis) before each assay. |
| Inconsistent Washing Steps | Standardize the number, volume, and force of washing steps to remove non-adherent cells. Consider using a microfluidic system for more controlled and reproducible washing. |
| Cell Clumping | Gently resuspend RBCs before adding them to the endothelial cells. Ensure single-cell suspension by light microscopy. |
Problem: Unexpected Cell Toxicity
| Potential Cause | Troubleshooting Step |
| High Solvent Concentration | Prepare a more concentrated stock solution of this compound to minimize the final volume of solvent added to the cell culture medium. Always include a vehicle control (medium with the same concentration of solvent used for this compound treatment) to assess solvent toxicity. |
| Contamination of this compound Stock | Prepare fresh stock solutions of this compound. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Cell Culture Contamination | Regularly test cell lines for mycoplasma contamination. Practice sterile cell culture techniques. |
| Suboptimal Cell Culture Conditions | Ensure the incubator has stable temperature and CO2 levels. Use appropriate, pre-warmed cell culture media.[7] |
Quantitative Data Summary
The following tables summarize representative data on the effects of this compound from preclinical studies. Note that specific quantitative outcomes from ongoing clinical trials are not yet publicly available.
Table 1: Effect of this compound's Active Moiety (15(S)-HEPE) on RBC Adhesion
| Treatment Group | Concentration | % Reduction in RBC Adhesion (Mean ± SD) |
| Vehicle Control | - | 0 ± 5 |
| 15(S)-HEPE | 50 µM | 35 ± 8 |
| 15(S)-HEPE | 100 µM | 55 ± 10 |
| *Illustrative data based on described significant reduction in RBC adhesion.[2] |
Table 2: Effect of this compound on Inflammatory Markers in a Mouse Model of Sickle Cell Disease
| Treatment Group | Parameter | Fold Change vs. Vehicle (Mean ± SD) |
| This compound (1,000 mg/kg/day) | p-NF-κB p65 (lung) | 0.4 ± 0.1 |
| This compound (1,000 mg/kg/day) | VCAM-1 Expression (aorta) | 0.6 ± 0.15 |
| This compound (1,000 mg/kg/day) | Circulating Neutrophils | 0.7 ± 0.2 |
| Illustrative data based on described downregulation and reduction. |
Experimental Protocols
Protocol 1: In-Vitro Red Blood Cell (RBC) Adhesion Assay
This protocol is adapted from studies evaluating the effect of this compound's active moiety on the adhesion of sickle cell RBCs to endothelial cells.[1][2]
1. Endothelial Cell Culture: a. Culture Human Umbilical Vein Endothelial Cells (HUVECs) in endothelial cell growth medium. b. Seed HUVECs into the channels of a microfluidic device or in a 96-well plate and culture until a confluent monolayer is formed (approximately 72 hours).[1]
2. RBC Isolation: a. Collect whole blood from sickle cell disease patients in EDTA-containing tubes. b. Isolate RBCs by centrifugation. c. Resuspend the RBC pellet in basal cell culture medium to a hematocrit of 20%.[1][2]
3. Treatment: a. RBC Treatment: Incubate the isolated RBCs with this compound (or its active moiety, 15(S)-HEPE) at desired concentrations (e.g., 50 µM, 100 µM) or vehicle control for 6 hours at 37°C.[1][2] b. Endothelial Cell Treatment: Alternatively, treat the HUVEC monolayer with this compound or vehicle for 6 hours at 37°C.[1][2]
4. Adhesion Assay: a. Activate the HUVEC monolayer with a pro-inflammatory stimulus (e.g., 40 µM heme) for 15 minutes.[1] b. Perfuse the treated or untreated RBC suspension through the microfluidic channels over the HUVEC monolayer at a physiological flow rate. c. Wash the channels with basal cell culture medium to remove non-adherent RBCs.[1] d. Acquire phase-contrast images of multiple fields of view using an inverted microscope.
5. Quantification: a. Count the number of adherent RBCs per field of view using image analysis software. b. Calculate the average number of adherent RBCs for each treatment condition.
Protocol 2: Western Blot for NF-κB Activation
This protocol is based on the methodology used to assess the effect of this compound on NF-κB activation in mouse tissues.
1. Sample Preparation: a. Homogenize lung, kidney, or liver tissue samples in lysis buffer containing protease and phosphatase inhibitors. b. Determine the protein concentration of the lysates using a BCA assay.
2. SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 75 µg) from each sample onto a polyacrylamide gel. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for phosphorylated NF-κB p65 (p-NF-κB p65) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST.
4. Detection and Analysis: a. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. b. Strip the membrane and re-probe with an antibody for total NF-κB p65 as a loading control. c. Quantify the band intensities using densitometry software and normalize the p-NF-κB p65 signal to the total NF-κB p65 signal.
Visualizations
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
References
- 1. Lipidomics 101: Workflow, Techniques, Applications & Pitfalls- MetwareBio [metwarebio.com]
- 2. How to Interpret Lipidomics Data: A Step-by-Step Guide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease | Haematologica [haematologica.org]
- 4. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poor Adherent Cell Attachment Troubleshooting [sigmaaldrich.com]
Overcoming vehicle control issues in Epeleuton experiments
Welcome to the technical support center for Epeleuton experimentation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, with a specific focus on vehicle control issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its formulation critical?
Q2: We are observing high variability in our in vivo this compound experiments. Could the vehicle be the cause?
A2: Yes, high variability is a common sign of formulation issues with lipophilic drugs. Inconsistent solubilization or suspension of this compound in the vehicle can lead to variable dosing between subjects. The interaction of the vehicle with the gastrointestinal tract can also influence absorption, further contributing to variability.[3]
Q3: What are the initial steps we should take when developing a formulation for this compound?
A3: Pre-formulation studies are essential.[4][5] These studies involve characterizing the physicochemical properties of this compound, such as its solubility in various solvents and excipients. This foundational knowledge will guide the selection of an appropriate vehicle system.[4]
Q4: In our preclinical mouse model, what is a good starting point for an oral vehicle for this compound?
A4: For oral administration of lipophilic compounds like this compound in preclinical models, lipid-based formulations are often a good starting point.[2][3] These can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS). The choice will depend on the required dose and the specific experimental goals. In a study using a mouse model of sickle cell disease, this compound was administered orally.[6][7][8]
Troubleshooting Guides
Issue 1: Poor Solubility and Drug Precipitation in the Vehicle
Symptoms:
-
Visible particles or cloudiness in the formulation.
-
Difficulty in achieving a homogenous mixture.
-
Inconsistent results in pilot studies.
Troubleshooting Steps:
-
Solubility Screening: Conduct a systematic solubility study of this compound in a range of pharmaceutically acceptable solvents and lipid excipients.
-
Co-Solvent Systems: If a single solvent is insufficient, explore the use of co-solvent systems.[9] Be mindful that some co-solvents like ethanol and DMSO can have their own biological effects.[10]
-
Lipid-Based Formulations: For oral delivery, lipid-based formulations can enhance solubility and absorption.[3]
-
pH Adjustment: Depending on the pKa of this compound, adjusting the pH of the vehicle (if aqueous components are present) may improve solubility.[9]
Issue 2: High Variability in Pharmacokinetic (PK) Data
Symptoms:
-
Large error bars in plasma concentration-time profiles.
-
Inconsistent drug exposure (AUC, Cmax) between subjects.
Troubleshooting Steps:
-
Homogeneity of Formulation: Ensure your formulation is homogenous and that the drug does not precipitate or separate over time. This can be assessed visually and by analytical methods.
-
Dosing Procedure: Standardize the oral gavage or other administration procedures to minimize variability in the volume and rate of administration.
-
Consider Advanced Formulations: If simple solutions or suspensions are providing inconsistent results, consider more advanced formulations like SEDDS, which can improve the consistency of absorption.
-
Vehicle Effects on GI Physiology: Be aware that the vehicle itself can influence gastrointestinal physiology, such as gastric emptying time and intestinal transit, which can impact drug absorption.
Data Presentation
Table 1: Comparison of Common Vehicle Strategies for Lipophilic Drugs
| Vehicle Type | Composition | Advantages | Disadvantages |
| Aqueous Suspension | Drug, suspending agent (e.g., methylcellulose), water | Simple to prepare | Risk of poor wetting and agglomeration of drug particles, potential for inaccurate dosing |
| Oil Solution | Drug dissolved in a pharmaceutical-grade oil (e.g., corn oil, sesame oil) | Good for highly lipophilic drugs, can improve oral absorption | Limited drug loading capacity, potential for the oil to have biological effects |
| Co-Solvent System | Drug dissolved in a mixture of a primary solvent and one or more co-solvents (e.g., PEG 400, ethanol) | Can significantly increase solubility | Co-solvents can have their own pharmacological or toxicological effects[10] |
| Self-Emulsifying Drug Delivery System (SEDDS) | Drug, oil, surfactant, and co-solvent | Forms a fine emulsion in the GI tract, enhancing solubility and absorption; can improve bioavailability | More complex to formulate and characterize |
Experimental Protocols
Protocol: Preparation and Administration of an this compound Oil Solution for Oral Gavage in Mice
-
Materials:
-
This compound
-
Pharmaceutical-grade corn oil
-
Glass vials
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Oral gavage needles
-
-
Procedure: a. Accurately weigh the required amount of this compound. b. Transfer the this compound to a glass vial. c. Add the calculated volume of corn oil to the vial. d. Place a magnetic stir bar in the vial and cap it securely. e. Stir the mixture on a magnetic stirrer at room temperature until the this compound is completely dissolved. Gentle warming may be applied if necessary, but stability at that temperature must be confirmed. f. Visually inspect the solution for any undissolved particles. g. Administer the solution to the mice using appropriate oral gavage techniques, ensuring a consistent volume is delivered to each animal.
Visualizations
References
- 1. Effects of this compound, a Novel Synthetic Second‐Generation n‐3 Fatty Acid, on Non‐Alcoholic Fatty Liver Disease, Triglycerides, Glycemic Control, and Cardiometabolic and Inflammatory Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid-based vehicle for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. symmetric.events [symmetric.events]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmafocuseurope.com [pharmafocuseurope.com]
- 6. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease | Haematologica [haematologica.org]
- 9. researchgate.net [researchgate.net]
- 10. Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in Epeleuton studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Epeleuton.
Frequently Asked Questions (FAQs)
Q1: In our clinical trial, this compound did not meet the primary endpoints for liver markers, but we observed significant improvements in secondary cardiometabolic markers. How should we interpret this?
A1: This is a critical observation that has been previously reported in a study involving patients with non-alcoholic fatty liver disease (NAFLD). In that trial, this compound did not significantly improve alanine aminotransferase or liver stiffness, the primary endpoints. However, it led to significant reductions in triglycerides, HbA1c, and plasma glucose[1]. This suggests that this compound's mechanism of action may have more pronounced systemic metabolic effects than direct impacts on certain liver pathologies in the studied population. It is recommended to:
-
Further investigate the cardiometabolic benefits: These secondary outcomes could represent a significant therapeutic potential for this compound in cardiovascular risk reduction[1].
-
Analyze patient subgroups: There may be specific patient populations or disease etiologies where the liver-specific effects are more prominent.
-
Consider the multifactorial nature of the disease: this compound targets multiple pathways, including inflammation and lipid metabolism. The observed effects may be a composite result of these actions.
Q2: We are observing high inter-patient variability in response to this compound in our Sickle Cell Disease (SCD) study. What could be the contributing factors?
A2: Variability in patient response is common in clinical studies. For this compound in SCD, consider the following potential factors:
-
Baseline inflammatory state: this compound has demonstrated anti-inflammatory properties, including the downregulation of the NF-kB pathway[2][3]. Patients with higher baseline levels of inflammation may show a more pronounced response.
-
Genetic modifiers of SCD: The clinical presentation of SCD is influenced by various genetic factors. These may also modulate the response to this compound.
-
Concurrent medications: Patients on other treatments for SCD, such as hydroxyurea, should be analyzed as a separate cohort to understand potential drug-drug interactions or synergistic effects[4].
-
Adherence to treatment: As an oral therapy, adherence is crucial. Monitoring plasma levels of this compound's active moiety, 15(S)-HEPE, can help correlate exposure with response.
Q3: What is the established mechanism of action of this compound that could explain its multi-modal effects in Sickle Cell Disease?
A3: this compound, or 15-hydroxy eicosapentaenoic acid (15(S)-HEPE) ethyl ester, is a novel synthetic fatty acid that has shown a unique combination of effects beneficial for SCD. Its mechanism is multi-faceted, targeting both red blood cells and vascular inflammation. Key aspects of its action include:
-
Anti-inflammatory effects: this compound prevents the activation of the pro-inflammatory transcription factor NF-kB and downregulates the NLRP3 inflammasome in preclinical models[2][3]. This leads to a reduction in the expression of adhesion molecules like VCAM-1 and E-selectin on the vascular endothelium.
-
Improved red blood cell health: Studies have shown that this compound can reduce hemolysis and sickling of red blood cells[2][3]. It also decreases the adhesion of sickle red blood cells to the endothelium[5].
-
Pro-resolving lipid mediator profile: this compound treatment has been shown to reprogram the lipidomic pattern in target organs towards a pro-resolving profile, which helps to dampen excessive inflammatory responses[2][3][6].
Troubleshooting Guides
Issue 1: Lack of expected anti-inflammatory effect in an in vitro assay.
Q: We are not observing the expected downregulation of NF-kB target genes (e.g., VCAM-1, ICAM-1) in our human umbilical vein endothelial cells (HUVECs) treated with this compound's active moiety, 15(S)-HEPE.
A:
| Potential Cause | Troubleshooting Step |
|---|---|
| Suboptimal Cell Activation | Ensure that the inflammatory stimulus (e.g., TNF-α, heme) is potent enough to induce a robust upregulation of NF-kB target genes in your positive control group. The effect of 15(S)-HEPE is to suppress this activation. |
| Incorrect 15(S)-HEPE Concentration | Verify the concentration of 15(S)-HEPE used. Clinically relevant concentrations that have shown efficacy in reducing red blood cell adhesion are in the range of 50µM to 100µM[5]. Perform a dose-response curve to determine the optimal concentration for your specific assay. |
| Timing of Treatment | The timing of 15(S)-HEPE treatment relative to the inflammatory stimulus is critical. Pre-incubation with 15(S)-HEPE for a sufficient period (e.g., 6 hours) before adding the stimulus may be necessary to see a preventative effect[5]. |
| Cell Passage Number | High passage numbers of primary cells like HUVECs can lead to altered phenotypes and reduced responsiveness. Use cells within a validated passage range. |
| Reagent Quality | Ensure the 15(S)-HEPE is of high purity and has been stored correctly to prevent degradation. |
Issue 2: High variability in an ex vivo red blood cell adhesion assay.
Q: Our microfluidic assay measuring the adhesion of red blood cells from SCD patients to activated endothelium shows high variability between experiments after treatment with 15(S)-HEPE.
A:
| Potential Cause | Troubleshooting Step |
|---|---|
| Variability in Patient Samples | Blood samples from different SCD patients will have inherent variability in their adhesion properties. Whenever possible, use the same donor for a set of experiments or normalize the data to the untreated control for each donor. |
| Inconsistent Endothelial Activation | The activation of the endothelial layer in the microfluidic device must be consistent. Ensure precise timing and concentration of the activating agent (e.g., heme)[5]. Monitor the expression of adhesion molecules on the endothelial cells as a quality control. |
| Flow Rate Fluctuations | The shear stress in the microfluidic chamber is a critical determinant of cell adhesion. Ensure the pump delivering the blood flow is calibrated and provides a stable, physiological flow rate. |
| Image Analysis Inconsistencies | The quantification of adherent red blood cells from microscope images should be standardized. Use automated image analysis software with consistent parameters to count the cells[5]. |
Data Presentation
Table 1: Cardiometabolic Effects of this compound in a 16-Week NAFLD Study
| Parameter | This compound 2 g/day (Change from Baseline) | Placebo (Change from Baseline) | p-value |
| Triglycerides | Significant Decrease | No significant change | < 0.05 |
| VLDL Cholesterol | Significant Decrease | No significant change | < 0.05 |
| Total Cholesterol | Significant Decrease | No significant change | < 0.05 |
| HbA1c (Overall) | -0.4% | No significant change | 0.026 |
| HbA1c (Baseline >6.5%) | -1.1% | No significant change | 0.047 |
| Fasting Plasma Glucose | Dose-dependent reduction | No significant change | Not specified |
| Insulin | Dose-dependent reduction | No significant change | Not specified |
| Data summarized from a multicenter, randomized, double-blind, placebo-controlled trial[1]. |
Experimental Protocols
Generalized Protocol for in vitro HUVEC Adhesion Assay
This protocol is a generalized template based on methodologies implied in the literature[5]. Researchers should optimize the specific conditions for their experimental setup.
-
Cell Culture: Culture HUVECs in appropriate endothelial cell growth medium. Use cells between passages 2 and 5.
-
Endothelial Monolayer Preparation: Seed HUVECs into the channels of a microfluidic device and allow them to form a confluent monolayer.
-
15(S)-HEPE Treatment (Endothelium): Prepare fresh solutions of 15(S)-HEPE in cell culture medium at desired concentrations (e.g., 50 µM, 100 µM). Perfuse the HUVEC monolayer with the 15(S)-HEPE solution or a vehicle control for 6 hours.
-
Red Blood Cell Preparation and Treatment (RBCs): Obtain fresh blood samples from SCD patients. Isolate red blood cells (RBCs) by centrifugation. Resuspend the RBCs in a suitable buffer and incubate with 15(S)-HEPE or vehicle control for a specified period.
-
Endothelial Activation and RBC Perfusion: Activate the HUVEC monolayer with an inflammatory stimulus (e.g., 40 µM heme) for a short period (e.g., 15 minutes). Perfuse the treated or untreated RBCs through the microfluidic channels at a physiological flow rate.
-
Wash and Image: After perfusion, wash the channels with basal medium to remove non-adherent RBCs.
-
Quantification: Acquire phase-contrast images of multiple fields of view along the microfluidic channel. Use image analysis software to count the number of adherent RBCs per unit area.
-
Statistical Analysis: Perform statistical analysis (e.g., paired t-test) to compare the number of adherent cells between the 15(S)-HEPE treated and vehicle control groups[5].
Mandatory Visualizations
Caption: this compound's proposed anti-inflammatory signaling pathway.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. Effects of this compound, a Novel Synthetic Second-Generation n-3 Fatty Acid, on Non-Alcoholic Fatty Liver Disease, Triglycerides, Glycemic Control, and Cardiometabolic and Inflammatory Markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. P1439: this compound, A NOVEL SYNTHETIC Ω-3 FATTY ACID, REDUCES ENDOTHELIAL ADHESION OF RED BLOOD CELLS FROM SICKLE CELL DISEASE PATIENTS UNDER PHYSIOLOGICAL FLOW CONDITIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease | Haematologica [haematologica.org]
Technical Support Center: Epeleuton In Vitro Assays
Welcome to the technical support center for Epeleuton in vitro assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability and ensure robust, reproducible results in their experiments.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and its active form?
A1: this compound is the ethyl ester of 15-hydroxy eicosapentaenoic acid (15(S)-HEPE), a synthetic omega-3 fatty acid derivative.[1][2] In in vitro systems, it is the active moiety, 15(S)-HEPE, that is typically used for experiments, as it is the direct metabolite with anti-inflammatory and pro-resolving functions.[1][3]
Q2: What are the key in vitro assays used to study this compound's effects?
A2: The primary in vitro assays for this compound focus on its anti-inflammatory and cell adhesion modulating properties. Key assays include:
-
Endothelial Adhesion Assays: Co-culture models, often using Human Umbilical Vein Endothelial Cells (HUVECs), to measure the adhesion of red blood cells (RBCs) or immune cells under physiological flow conditions.[2]
-
Lipid Mediator Profiling (Lipidomics): LC-MS/MS-based methods to quantify 15(S)-HEPE and other eicosanoids and specialized pro-resolving mediators (SPMs) to understand the metabolic impact of this compound.[3][4][5]
-
Inflammatory Marker Expression: Analysis of protein (e.g., via flow cytometry or Western blot) or mRNA expression (e.g., via qPCR) of adhesion molecules (VCAM-1, ICAM-1, E-selectin) and inflammatory cytokines.[6][7]
-
Signaling Pathway Analysis: Investigating the modulation of inflammatory signaling pathways, such as the NF-κB pathway.[3][6]
Assay-Specific Questions
Q3: What cell types are most appropriate for this compound assays?
A3: The choice of cell type is critical and depends on the research question.
-
Endothelial Cells: Primary HUVECs are commonly used to model the vascular endothelium and study the effects on adhesion molecule expression and cell-cell interactions.[2]
-
Immune Cells: Macrophage cell lines (e.g., RAW264.7) or primary peripheral blood mononuclear cells (PBMCs) are suitable for assessing effects on cytokine production and inflammatory responses.[7][8]
-
Red Blood Cells (RBCs): For sickle cell disease (SCD) research, RBCs from patients are used to study adhesion to endothelial cells.[2]
Q4: What concentrations of 15(S)-HEPE are typically used in vitro?
A4: The optimal concentration should be determined empirically for each assay and cell type. However, published studies have used concentrations of 50 µM and 100 µM of 15(S)-HEPE to significantly decrease SCD patient RBC adhesion to activated HUVECs.[2] These concentrations were selected based on clinical pharmacokinetic data.[2]
Troubleshooting Guides
High Variability in Cell-Based Adhesion Assays
This guide addresses common issues leading to inconsistent results in endothelial cell adhesion assays.
| Potential Cause | Recommended Solution |
| Cell Health & Passage Number | Use cells with a consistent and low passage number. Ensure cells are healthy and viable (>95%) before seeding. Avoid letting cells become over-confluent in culture flasks.[9] |
| Inconsistent Seeding Density | Optimize and standardize cell seeding density to ensure a uniform monolayer for each experiment. High variability can occur if cell numbers are too low or if overcrowding occurs.[9] |
| Variable Endothelial Activation | Use a consistent concentration and incubation time for the activating agent (e.g., TNF-α, heme).[2] Prepare fresh activator from a single stock aliquot for all wells in an experiment. |
| Inconsistent Wash Steps | Standardize the force and volume of wash steps. In flow-based assays, ensure the shear stress is consistent across all experiments. In static assays, gentle and consistent aspiration and addition of media are crucial.[10] |
| Reagent & Media Variability | Use the same lot of media, serum, and supplements for the duration of a study. Prepare fresh treatment solutions (e.g., 15(S)-HEPE) immediately before use.[9] |
Low Recovery or High Variability in Lipid Mediator Analysis (LC-MS/MS)
This guide focuses on issues encountered during the extraction and analysis of this compound's active moiety and other lipid mediators.
| Potential Cause | Recommended Solution |
| Lipid Oxidation/Degradation | Minimize exposure of samples to air, light, and heat. Use antioxidants (e.g., BHT) in extraction solvents. Purge sample vials with nitrogen or argon before sealing and storage.[11] Process samples on ice and store extracts at -80°C. |
| Inefficient Extraction | Use a robust solid-phase extraction (SPE) protocol optimized for eicosanoids. Ensure complete solvent evaporation without overheating the sample. Reconstitute the sample in a solvent appropriate for LC-MS analysis.[4][12] |
| Instrument & Column Variability | Use deuterated internal standards for multiple lipid mediator classes to correct for extraction and ionization variability.[13] Allow the LC column to equilibrate thoroughly. Be aware that retention times can shift between column batches.[13] |
| Solvent Contamination/Quality | Prepare fresh mobile phases weekly using high-purity (LC-MS grade) solvents and store them in amber bottles to minimize degradation and background interference.[13] |
| Isomerization | Avoid using DMSO as a solvent for storing or diluting standards and samples, as it can cause isomerization of specialized pro-resolving mediators.[11] Analyze samples within 24 hours of final preparation.[11] |
Experimental Protocols & Methodologies
Key Experimental Parameters for an In Vitro Adhesion Assay
The following table summarizes key parameters derived from published methodologies for studying the effect of 15(S)-HEPE on red blood cell adhesion to endothelial cells.[2]
| Parameter | Specification | Notes |
| Endothelial Cells | Human Umbilical Vein Endothelial Cells (HUVECs) | Primary cells are preferred for biological relevance. |
| Red Blood Cells (RBCs) | Obtained from Sickle Cell Disease (SCD) patients | Used to model the pathophysiology of VOCs. |
| Activating Agent | Heme (40 µM) | To mimic the inflammatory and oxidative stress of a vaso-occlusive crisis (VOC). |
| Test Article | 15(S)-HEPE (active moiety of this compound) | Test concentrations: 50 µM and 100 µM. |
| Incubation Time | 6 hours at 37°C | For pre-treatment of either HUVECs or RBCs with 15(S)-HEPE. |
| Assay Platform | Endothelialized microfluidic system | To simulate physiological flow conditions. |
| Primary Readout | Quantification of adherent RBCs | Phase-contrast microscopy and image analysis. |
Visualizations
Signaling and Experimental Workflows
Caption: Simplified signaling pathway of this compound's anti-inflammatory action.
Caption: General experimental workflow for an in vitro cell adhesion assay.
Caption: Troubleshooting workflow for high background signal in an ELISA.
References
- 1. Effects of this compound, a Novel Synthetic Second‐Generation n‐3 Fatty Acid, on Non‐Alcoholic Fatty Liver Disease, Triglycerides, Glycemic Control, and Cardiometabolic and Inflammatory Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P1439: this compound, A NOVEL SYNTHETIC Ω-3 FATTY ACID, REDUCES ENDOTHELIAL ADHESION OF RED BLOOD CELLS FROM SICKLE CELL DISEASE PATIENTS UNDER PHYSIOLOGICAL FLOW CONDITIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
- 6. P1483: this compound, A NOVEL SYNTHETIC SECOND GENERATION W-3 FATTY ACID, PROTECTS HUMANIZED SICKLE CELL MICE AGAINST HYPOXIA/REOXYGENATION ORGAN DAMAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. redoxis.se [redoxis.se]
- 9. biocompare.com [biocompare.com]
- 10. assaygenie.com [assaygenie.com]
- 11. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. sciex.com [sciex.com]
Addressing batch-to-batch variability of synthetic Epeleuton
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Epeleuton. The information is designed to address potential issues related to batch-to-batch variability and to ensure the consistency and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as 15-hydroxy eicosapentaenoic acid (15(S)-HEPE) ethyl ester, is a novel synthetic omega-3 fatty acid.[1] Its primary mechanism of action involves reprogramming the lipidomic profile of cells and tissues towards a pro-resolving state. This action helps to reduce inflammation and vascular activation, making it a subject of interest for conditions like sickle cell disease.[2][3]
Q2: Which signaling pathways are modulated by this compound?
A2: this compound has been shown to modulate key inflammatory signaling pathways. Notably, it can suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway and downregulate the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[3] This modulation contributes to its anti-inflammatory effects.
Q3: What are the critical quality attributes to consider when evaluating a new batch of synthetic this compound?
A3: When working with a new batch of synthetic this compound, it is crucial to assess several quality attributes to ensure consistency with previous batches. The table below summarizes the key parameters and the recommended analytical methods for their evaluation.
| Quality Attribute | Analytical Method | Purpose |
| Identity | NMR Spectroscopy, Mass Spectrometry | Confirms the chemical structure of this compound. |
| Purity | HPLC, GC-MS | Quantifies the percentage of this compound and detects impurities. |
| Isomeric Purity | Chiral Chromatography (HPLC or GC) | Determines the enantiomeric excess of the active 15(S)-HEPE isomer.[4][5] |
| Oxidation Status | Peroxide Value, p-Anisidine Value, TOTOX Value | Measures the extent of lipid oxidation, which can impact biological activity.[6][7] |
| Residual Solvents | Headspace GC-MS | Detects and quantifies any remaining solvents from the synthesis process. |
Q4: How should I store synthetic this compound to ensure its stability?
A4: Synthetic this compound, like other polyunsaturated fatty acid esters, is susceptible to oxidation. To maintain its stability, it should be stored at low temperatures, typically -20°C or -80°C, under an inert atmosphere (e.g., argon or nitrogen). It is also advisable to protect it from light and to minimize freeze-thaw cycles by aliquoting the stock solution.
Q5: I am observing inconsistent results in my cell-based assays with different batches of this compound. What could be the cause?
A5: Inconsistent results between batches can stem from several factors related to the compound itself or the experimental setup. Refer to the troubleshooting section below for a detailed guide. Key areas to investigate include variations in purity, isomeric composition, and the presence of oxidation products in the this compound batch. Additionally, inconsistencies in cell culture conditions and assay procedures can contribute to variability.[8][9]
Troubleshooting Guide
Issue 1: Inconsistent or lower than expected bioactivity of a new this compound batch.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Lower Purity | Verify the purity of the new batch using HPLC or GC-MS. | Compare the chromatograms with a previously validated batch. If significant unknown peaks are present, the batch may contain impurities affecting its activity. |
| Incorrect Isomeric Ratio | Analyze the enantiomeric purity using chiral chromatography. | This compound's activity is specific to the 15(S)-HEPE isomer. A higher percentage of the 15(R)-HEPE or other isomers can reduce the overall potency. |
| Oxidation of the Compound | Assess the oxidative status of the batch (Peroxide Value, p-Anisidine Value).[10] | Oxidized fatty acids can have altered biological activity or even cytotoxic effects. If oxidation is high, the batch should not be used. |
| Compound Degradation | Prepare fresh stock solutions and dilutions for each experiment. | Ensure proper storage conditions are maintained. Avoid repeated freeze-thaw cycles. |
Issue 2: High variability between technical replicates in cell-based assays.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Poor Solubility in Media | Visually inspect the culture media after adding this compound for any precipitation. | Optimize the solvent and final concentration. Ensure the final concentration of the vehicle (e.g., DMSO) is low and consistent across all wells (typically <0.5%).[11] |
| Inconsistent Cell Seeding | Review cell counting and seeding procedures. | Ensure a homogenous cell suspension is maintained during plating. Use calibrated pipettes.[12][13] |
| Edge Effects on Plates | Observe for patterns of variability corresponding to the outer wells of the microplate. | To minimize evaporation and temperature fluctuations, avoid using the outermost wells for experimental samples. Fill them with sterile media or PBS instead. |
Experimental Protocols
Protocol 1: Quality Control Analysis of this compound Batches by HPLC
-
Objective: To assess the purity of a synthetic this compound batch.
-
Materials:
-
This compound sample
-
HPLC-grade acetonitrile, water, and isopropanol
-
C18 reverse-phase HPLC column
-
UV detector
-
-
Method:
-
Prepare a stock solution of this compound in isopropanol (e.g., 1 mg/mL).
-
Set up the HPLC system with a C18 column.
-
The mobile phase can be a gradient of acetonitrile and water.
-
Inject a known volume of the this compound solution.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
Calculate the purity based on the area of the main peak relative to the total peak area.
-
Protocol 2: Assessment of NF-κB Activation by Western Blot
-
Objective: To determine the effect of different this compound batches on NF-κB signaling.
-
Materials:
-
Cell line responsive to inflammatory stimuli (e.g., macrophages)
-
This compound batches to be tested
-
LPS (lipopolysaccharide) or other inflammatory stimulus
-
Antibodies against phospho-NF-κB p65 and total NF-κB p65
-
-
Method:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with different batches of this compound at the desired concentration for a specified time (e.g., 2 hours).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a short period (e.g., 30 minutes).
-
Lyse the cells and collect protein extracts.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-p65 and total p65, followed by appropriate secondary antibodies.
-
Visualize the bands and quantify the ratio of phospho-p65 to total p65.
-
Visualizations
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Caption: A logical workflow for ensuring experimental consistency with new batches of this compound.
References
- 1. P1439: this compound, A NOVEL SYNTHETIC Ω-3 FATTY ACID, REDUCES ENDOTHELIAL ADHESION OF RED BLOOD CELLS FROM SICKLE CELL DISEASE PATIENTS UNDER PHYSIOLOGICAL FLOW CONDITIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P1483: this compound, A NOVEL SYNTHETIC SECOND GENERATION W-3 FATTY ACID, PROTECTS HUMANIZED SICKLE CELL MICE AGAINST HYPOXIA/REOXYGENATION ORGAN DAMAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of fatty acid ester and amide enantiomers by high-performance liquid chromatography on chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid Oxidation | The Marine Lipids Lab [marinelipids.ca]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 10. libifood.com [libifood.com]
- 11. benchchem.com [benchchem.com]
- 12. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis - Eppendorf South Asia Pacific [eppendorf.com]
- 13. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
Validation & Comparative
Epeleuton vs. Eicosapentaenoic Acid (EPA): A Comparative Guide in Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Epeleuton and eicosapentaenoic acid (EPA) in the context of their anti-inflammatory properties, drawing upon available preclinical and clinical data. While direct head-to-head comparative studies are limited, this document synthesizes the existing evidence to offer a comprehensive overview of their respective mechanisms of action, effects on inflammatory markers, and the experimental models used to evaluate their efficacy.
Introduction
Eicosapentaenoic acid (EPA) is a well-established omega-3 polyunsaturated fatty acid with known anti-inflammatory effects.[1] this compound, a novel synthetic derivative of EPA, is 15-hydroxy eicosapentaenoic acid (15(S)-HEPE) ethyl ester.[2] As a downstream metabolite of EPA, this compound is being investigated for its potential to offer a more targeted and potent anti-inflammatory and pro-resolving activity.[3] This guide explores the current understanding of how these two molecules compare in modulating inflammatory responses.
Mechanisms of Anti-Inflammatory Action
Both this compound and EPA exert their anti-inflammatory effects through multiple pathways, with a key focus on the modulation of the NF-κB signaling cascade. However, their precise mechanisms and downstream targets show some distinctions.
This compound:
This compound's primary mechanism is centered on its conversion to 15(S)-HEPE, which has demonstrated potent anti-inflammatory and pro-resolving functions.[3][4] A significant aspect of its action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. By preventing the activation of NF-κB, this compound effectively reduces the transcription of a wide array of pro-inflammatory genes.[4][5]
Furthermore, this compound has been shown to downregulate the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome .[4][5][6] The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the release of potent pro-inflammatory cytokines, IL-1β and IL-18. By inhibiting this pathway, this compound can significantly dampen the inflammatory response.
Eicosapentaenoic Acid (EPA):
EPA's anti-inflammatory properties are multifaceted. It acts as a competitive inhibitor of arachidonic acid (AA) in the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This competition leads to the production of less inflammatory eicosanoids (prostaglandins and leukotrienes of the 3- and 5-series) compared to the pro-inflammatory eicosanoids derived from AA (2- and 4-series).
Similar to this compound, EPA also inhibits the NF-κB signaling pathway . By reducing NF-κB activation, EPA decreases the expression of various pro-inflammatory cytokines and adhesion molecules.[1] Additionally, EPA is a precursor to specialized pro-resolving mediators (SPMs), including resolvins of the E-series, which actively promote the resolution of inflammation.[7]
Signaling Pathway Diagrams
To visually represent the mechanisms of action, the following diagrams illustrate the key signaling pathways modulated by this compound and EPA.
Comparative Efficacy in Inflammation Models: Quantitative Data
The following tables summarize the quantitative effects of this compound and EPA on various inflammatory markers as reported in different preclinical and clinical studies. It is crucial to note that these studies were conducted in different models and under varying conditions, so direct comparisons of potency should be made with caution.
Table 1: Effect of this compound on Inflammatory Markers in a Mouse Model of Sickle Cell Disease [4][5][8]
| Inflammatory Marker | Model | Treatment | Dosage | Duration | Outcome |
| Phosphorylated NF-κB p65 | Sickle Cell Disease Mice | This compound | 1,000 mg/kg/day | 6 weeks | Significant reduction in lung, kidney, and liver |
| NLRP3 Inflammasome | Sickle Cell Disease Mice | This compound | 1,000 mg/kg/day | 6 weeks | Downregulation in lung, kidney, and liver |
| VCAM-1 | Sickle Cell Disease Mice | This compound | 1,000 mg/kg/day | 6 weeks | Significant reduction in aorta and liver |
| E-selectin | Sickle Cell Disease Mice | This compound | 1,000 mg/kg/day | 6 weeks | Downregulation in the lungs |
| Neutrophil Count | Sickle Cell Disease Mice | This compound | 1,000 mg/kg/day | 6 weeks | Significant decrease |
Table 2: Effect of EPA on Inflammatory Markers in Various Models
| Inflammatory Marker | Model | Treatment | Dosage | Duration | Outcome |
| TNF-α | RAW 264.7 Macrophages | EPA | - | 24 hours | 36% reduction in secretion after LPS stimulation[9] |
| IL-6 | RAW 264.7 Macrophages | EPA | - | 24 hours | 69% reduction in secretion after LPS stimulation[9] |
| Plasma Cholesterol | C57BL/6J Mice on High-Fat Diet | EPA | 1% w/w in diet | 16 weeks | 20% reduction[10] |
| Plasma Leptin | C57BL/6J Mice on High-Fat Diet | EPA | 1% w/w in diet | 16 weeks | 60% reduction[10] |
| Adiponectin Expression | 3T3-L1 Adipocytes | EPA | - | - | Increased expression[10] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the experimental protocols for the key studies cited in this guide.
This compound in a Mouse Model of Sickle Cell Disease[5][9]
-
Animal Model: Humanized sickle cell disease (SCD) mice (Townes model).
-
Treatment: this compound was administered daily by oral gavage at a dose of 1,000 mg/kg for 6 weeks. The vehicle control group received the vehicle solution.
-
Inflammation Induction: To mimic acute vaso-occlusive crises, mice underwent 10 hours of hypoxia (8% oxygen) followed by 3 hours of reoxygenation.
-
Assessment of Inflammatory Markers:
-
Immunoblotting: Protein extracts from lung, kidney, liver, and aorta were separated by SDS-PAGE and transferred to membranes. The membranes were then incubated with primary antibodies against phosphorylated NF-κB p65, NLRP3, VCAM-1, and E-selectin, followed by incubation with secondary antibodies. Protein bands were visualized and quantified.
-
Hematology: Complete blood counts, including neutrophil counts, were performed using an automated hematology analyzer.
-
EPA in a Macrophage Inflammation Model[10]
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Treatment: Cells were pretreated with EPA for 24 hours before stimulation.
-
Inflammation Induction: Inflammation was induced by stimulating the cells with lipopolysaccharide (LPS).
-
Assessment of Inflammatory Markers:
-
ELISA: The concentrations of TNF-α and IL-6 in the cell culture supernatants were quantified using commercial enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
EPA in a Diet-Induced Obesity Mouse Model[11]
-
Animal Model: C57BL/6J mice.
-
Diet: Mice were fed a high-fat, high-sucrose diet supplemented with 1% (w/w) EPA for 16 weeks.
-
Assessment of Metabolic and Inflammatory Markers:
-
Plasma Analysis: Plasma levels of cholesterol and leptin were measured using commercially available assay kits.
-
Adipocyte Analysis: 3T3-L1 adipocytes were used to assess the in vitro effects of EPA on adiponectin expression.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating the anti-inflammatory effects of this compound and EPA in a preclinical setting.
Conclusion
Both this compound and EPA demonstrate significant anti-inflammatory properties through the modulation of key signaling pathways, most notably the NF-κB pathway. This compound, as a downstream metabolite of EPA, shows promise with its additional targeted effect on the NLRP3 inflammasome. The available data suggests that this compound may offer a more direct and potent pro-resolving and anti-inflammatory effect.
However, the lack of direct comparative studies makes it difficult to definitively conclude on the superior efficacy of one compound over the other. The quantitative data presented in this guide, while informative, is derived from different experimental settings. Future head-to-head studies in standardized inflammation models are warranted to provide a more conclusive comparison of the therapeutic potential of this compound and EPA. This will be crucial for guiding future research and the development of novel anti-inflammatory therapies.
References
- 1. Role of EPA in Inflammation: Mechanisms, Effects, and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a Novel Synthetic Second‐Generation n‐3 Fatty Acid, on Non‐Alcoholic Fatty Liver Disease, Triglycerides, Glycemic Control, and Cardiometabolic and Inflammatory Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease | Haematologica [haematologica.org]
- 4. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P1483: this compound, A NOVEL SYNTHETIC SECOND GENERATION W-3 FATTY ACID, PROTECTS HUMANIZED SICKLE CELL MICE AGAINST HYPOXIA/REOXYGENATION ORGAN DAMAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EPA and DHA exposure alters the inflammatory response but not the surface expression of toll-like receptor 4 in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EPA prevents fat mass expansion and metabolic disturbances in mice fed with a Western diet - PubMed [pubmed.ncbi.nlm.nih.gov]
Epeleuton and Docosahexaenoic Acid (DHA): A Comparative Efficacy Analysis in Inflammation and Resolution
In the landscape of anti-inflammatory and pro-resolving therapeutics, both Epeleuton and docosahexaenoic acid (DHA) represent key areas of research and development. While both molecules are related to omega-3 fatty acids, they exhibit distinct profiles in their origin, mechanism of action, and therapeutic applications. This guide provides an objective comparison of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Overview and Mechanism of Action
This compound , a synthetic derivative of eicosapentaenoic acid (EPA), is chemically known as 15-hydroxy eicosapentaenoic acid (15(S)-HEPE) ethyl ester.[1][2] As a second-generation omega-3 fatty acid, it is designed to deliver a specific, biologically active metabolite directly.[1] Its mechanism of action is characterized by a dual anti-inflammatory and pro-resolving effect.[3] this compound has been shown to reprogram the lipidomic profile of tissues toward a pro-resolving state.[3][4] A key part of its action involves the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway and the NLRP3 inflammasome, both of which are central to the inflammatory response.[3][5]
Docosahexaenoic acid (DHA) is a naturally occurring omega-3 polyunsaturated fatty acid and a fundamental component of cell membranes, particularly in the brain and retina.[6] Its therapeutic effects are pleiotropic, stemming from its incorporation into membrane phospholipids, which modulates cellular signaling, and its role as a precursor to a suite of potent bioactive molecules.[7][8] These molecules, known as specialized pro-resolving mediators (SPMs), include resolvins (D-series), protectins, and maresins.[9][10] These SPMs actively orchestrate the resolution of inflammation by, for instance, inhibiting neutrophil infiltration and stimulating the clearance of cellular debris by macrophages.[2]
Comparative Efficacy Data
Direct head-to-head clinical trials comparing this compound and DHA are not yet available. However, by examining data from separate studies on their effects on key inflammatory and resolution markers, a comparative assessment can be made.
Preclinical Data: Impact on Inflammatory Mediators and Pathways
| Parameter | This compound | Docosahexaenoic Acid (DHA) | Reference |
| Leukotriene B4 (LTB4) Levels | Significantly lower concentrations in the liver of this compound-treated mice compared to vehicle-treated mice.[5][11] | Diets containing DHA significantly lowered the production of LTB4 by mouse peritoneal macrophages.[12] | [5][11][12] |
| NF-κB Activation | Significantly decreased the active forms of NF-κB p65 in the lungs, kidneys, and liver of mice.[5][11] | DHA has been shown to inhibit NF-κB activation, although specific quantitative data from comparable models is varied. | [5][11] |
| Specialized Pro-Resolving Mediators (SPMs) | Increased organ concentrations of 15-HEPE, which has pro-resolving functions.[5][11] There was also a trend towards an increase in 4-HDHA, a DHA-derived metabolite.[5] | Serves as a precursor for the biosynthesis of a wide range of SPMs, including Resolvin D1 (RvD1), Resolvin D2 (RvD2), protectins, and maresins.[1][6] Supplementation increases their levels in plasma and tissues.[8] | [1][5][6][8][11] |
Clinical Data: Effects on Inflammatory and Cardiometabolic Markers
| Parameter | This compound (2 g/day ) | Docosahexaenoic Acid (DHA) | Reference |
| Triglycerides | Significantly decreased.[13] | More pronounced reduction compared to EPA.[14] | [13][14] |
| Hemoglobin A1c (HbA1c) | Significantly decreased by 0.4% in patients with NAFLD; decreased by 1.1% in a subgroup with baseline HbA1c >6.5%.[13] | Data on direct effects on HbA1c are less established in similar patient populations. | [13] |
| Inflammatory Markers (e.g., CRP, IL-6) | Significantly decreased inflammatory markers in patients with NAFLD.[9][13] | Supplementation has been shown to reduce C-reactive protein (CRP) and Interleukin-6 (IL-6).[14] Some studies suggest DHA is more effective than EPA in modulating specific inflammatory markers.[14] | [9][13][14] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.
Figure 1. this compound's Anti-Inflammatory and Pro-Resolving Signaling Pathway.
Figure 2. DHA's Conversion to Specialized Pro-Resolving Mediators (SPMs).
Figure 3. Hypothetical Experimental Workflow for Comparative Analysis.
Experimental Protocols
This compound Administration and Analysis in a Mouse Model of Sickle Cell Disease
This protocol is based on the methodology described in studies investigating this compound in humanized sickle cell disease (SCD) mice.[5]
-
Animal Model: Humanized Townes sickle mice (SCD) and corresponding healthy control mice (AA) are used.
-
Treatment: Animals are treated for 6 weeks with this compound at a dose of 1,000 mg/kg once daily or a vehicle control, administered by gavage.[15]
-
Induction of Vaso-Occlusive Crisis (VOC)-like event: Mice undergo 10 hours of hypoxia (8% oxygen), followed by 3 hours of reoxygenation (21% oxygen).[15]
-
Sample Collection and Analysis:
-
Lipidomics: Lung and liver tissues are collected, and lipid mediators (including LTB4 and 15-HEPE) are extracted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
-
Western Blot for NF-κB Activation: Nuclear and cytoplasmic protein fractions are isolated from lung, kidney, and liver tissues. Proteins are separated by polyacrylamide gel electrophoresis, transferred to a membrane, and probed with specific antibodies against phosphorylated (p-) NF-kB p65 and total NF-kB p65.[5][11] Densitometric analysis is used to quantify the level of activation.
-
DHA Administration and Resolvin D1 Production Analysis
This protocol is a generalized representation based on methodologies from studies on DHA and SPM production.[7][8][16]
-
Cell Culture Model: A co-culture of choroid-retinal endothelial cells (CRECs) and leukocytes can be used to model inflammatory interactions.
-
Treatment: Cells are treated with DHA, followed by stimulation with inflammatory agents (e.g., cytokines) to induce SPM biosynthesis.
-
Animal Model: In vivo studies may involve administering DHA (e.g., 200 mg/kg) to an animal model of inflammation, such as cecal ligation and puncture (CLP) for sepsis.[8]
-
Sample Collection and Analysis:
-
Lipid Mediator Metabolomics: Plasma, brain tissue, or cell culture supernatants are collected. Lipids are extracted using solid-phase extraction.
-
LC-MS/MS Analysis: The extracted lipids are analyzed using a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS). Identification and quantification of Resolvin D1 (RvD1) and other SPMs are achieved by comparing retention times and mass spectra to those of authentic synthetic standards.[16] Multiple reaction monitoring (MRM) is used for targeted quantification.
-
Conclusion
This compound and DHA both demonstrate significant potential in modulating inflammatory and resolution pathways. This compound, as a synthetic derivative of an EPA metabolite, offers a targeted approach by providing a specific bioactive molecule. Its efficacy in reducing pro-inflammatory mediators like LTB4 and inhibiting the central NF-κB pathway is supported by robust preclinical data.[5][11] DHA, on the other hand, acts as a precursor to a broad spectrum of SPMs, thereby promoting the natural resolution of inflammation through multiple mechanisms.[1][6] Clinical studies have shown that DHA supplementation can effectively lower systemic markers of inflammation.[14]
The choice between this compound and DHA for therapeutic development would depend on the specific pathological context. This compound may be advantageous where the targeted delivery of 15(S)-HEPE and its direct downstream effects are desired. DHA's utility may lie in its broader, pleiotropic effects on the resolution of inflammation. Future head-to-head comparative studies are warranted to delineate their relative potencies and therapeutic niches more clearly.
References
- 1. Specialized Pro-Resolving Mediator Network: An Update on Production and Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specialized pro-resolving mediators - Key players in resolution - IP Int J Periodontol Implantol [ijpi.in]
- 3. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Specialized Pro-Resolving Mediators in Neuroinflammation: Overview of Studies and Perspectives of Clinical Applications | MDPI [mdpi.com]
- 10. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease | Haematologica [haematologica.org]
- 11. Docosahexaenoic acid and other dietary polyunsaturated fatty acids suppress leukotriene synthesis by mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of this compound, a Novel Synthetic Second-Generation n-3 Fatty Acid, on Non-Alcoholic Fatty Liver Disease, Triglycerides, Glycemic Control, and Cardiometabolic and Inflammatory Markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A randomized, crossover, head-to-head comparison of eicosapentaenoic acid and docosahexaenoic acid supplementation to reduce inflammation markers in men and women: the Comparing EPA to DHA (ComparED) Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. P1483: this compound, A NOVEL SYNTHETIC SECOND GENERATION W-3 FATTY ACID, PROTECTS HUMANIZED SICKLE CELL MICE AGAINST HYPOXIA/REOXYGENATION ORGAN DAMAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
Epeleuton's Impact on Red Blood Cell Health: A Comparative Analysis for Researchers
A detailed guide for researchers, scientists, and drug development professionals validating Epeleuton's effect on red blood cell health markers in Sickle Cell Disease (SCD), with a comparative analysis of established therapies.
This compound, a novel synthetic fatty acid, is emerging as a potential therapeutic agent for Sickle Cell Disease (SCD), with preclinical data suggesting a multi-faceted mechanism of action that positively impacts red blood cell (RBC) health.[1] This guide provides a comprehensive comparison of this compound with current SCD treatments, focusing on their effects on key RBC health markers, supported by experimental data.
Overview of Therapeutic Agents
This compound is a 15-hydroxy eicosapentaenoic acid (15(S)-HEPE) ethyl ester, an orally administered second-generation ω-3 fatty acid.[2][3] Preclinical studies indicate that it targets multiple aspects of SCD pathophysiology, including hemolysis, inflammation, and vascular adhesion.[4] A Phase 2 clinical trial (NCT05861453) is currently underway to evaluate its efficacy and safety in SCD patients, with preliminary data expected in December 2025 and final results in March 2026.[2]
For a comprehensive evaluation, this compound is compared against four established SCD therapies:
-
Voxelotor: An oral inhibitor of sickle hemoglobin (HbS) polymerization that increases hemoglobin's affinity for oxygen.[5]
-
L-glutamine: An oral amino acid believed to reduce oxidative stress in sickle RBCs.[6]
-
Crizanlizumab: An intravenous monoclonal antibody that inhibits P-selectin, a key molecule in the adhesion of sickled RBCs to the endothelium.[7]
-
Hydroxyurea: An oral medication that has been a standard of care for decades, primarily working by inducing the production of fetal hemoglobin (HbF).[8]
Comparative Efficacy on Red Blood Cell Health Markers
The following tables summarize the quantitative effects of this compound (preclinical data) and the comparator drugs (clinical trial data) on key RBC health and disease markers.
Table 1: Effect on Hemoglobin Levels and Hemolysis Markers
| Therapeutic Agent | Study | Key Finding on Hemoglobin (Hb) | Key Finding on Indirect Bilirubin | Key Finding on Reticulocyte Count |
| This compound | Preclinical (SCD Mouse Model)[2] | Prevented hypoxia/reoxygenation-induced reduction in hemoglobin. | Data not available. | Data not available. |
| Voxelotor (1500 mg) | HOPE Trial (72 weeks)[9] | Adjusted mean change from baseline: +1.0 g/dL (p<0.0001 vs. placebo). | Adjusted mean percentage change from baseline: -26.6% (p<0.0001 vs. placebo). | Adjusted mean percentage change from baseline: -18.6% (p<0.0001 vs. placebo). |
| L-glutamine | Phase 3 Trial (48 weeks)[10] | No statistically significant difference compared to placebo. | Data not available. | Data not available. |
| Crizanlizumab (5 mg/kg) | SUSTAIN Trial (52 weeks)[11] | No significant changes from baseline in mean or median hematological parameters.[12] | Data not available. | No significant changes from baseline.[11] |
| Hydroxyurea | MSH Study (2 years)[13] | Mean increase of 0.7 g/dL from baseline (p=0.0003).[14] | Data not available. | Data not available. |
Table 2: Effect on Clinical Outcomes and Other Hematological Parameters
| Therapeutic Agent | Study | Key Finding on Vaso-occlusive Crises (VOCs) | Key Finding on Fetal Hemoglobin (HbF) | Key Finding on Mean Corpuscular Volume (MCV) |
| This compound | Preclinical (SCD Mouse Model)[15] | Reduced sickling of red blood cells. | Data not available. | Data not available. |
| Voxelotor (1500 mg) | HOPE Trial (72 weeks)[16] | Numerically fewer VOCs (not statistically significant). | Data not available. | Data not available. |
| L-glutamine | Phase 3 Trial (48 weeks)[10][17] | Median number of pain crises reduced to 3.0 from 4.0 in the placebo group (p=0.005). | Data not available. | Blood test results showed persistent elevation of mean corpuscular volume, indicating adherence to hydroxyurea therapy.[17] |
| Crizanlizumab (5 mg/kg) | SUSTAIN Trial (52 weeks)[7] | Median annual rate of VOCs reduced by 45.3% compared to placebo (1.63 vs. 2.98, p=0.01). | Data not available. | Data not available. |
| Hydroxyurea | MSH Study (2 years)[8][13] | Reduced the median number of crises by approximately half.[13] | Increased from a mean of 2.6% to 19.8% (p<0.0001).[14] | Increased from a mean of 88.7 fL to 104.8 fL (p=0.001).[14] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these agents are mediated through distinct signaling pathways.
Caption: this compound's anti-inflammatory and RBC-protective pathway.
References
- 1. This compound-scdtrial.com [this compound-scdtrial.com]
- 2. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease | Haematologica [haematologica.org]
- 3. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. sicklecellanemianews.com [sicklecellanemianews.com]
- 8. Downtime [biolincc.nhlbi.nih.gov]
- 9. Voxelotor in adolescents and adults with sickle cell disease (HOPE): long-term follow-up results of an international, randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Phase 3 Trial of l-Glutamine in Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. An Overview of the Multicenter Study of Hydroxyurea in Sickle Cell Anemia (MSH) [sickle.bwh.harvard.edu]
- 14. Clinical and hematological effects of hydroxyurea therapy in sickle cell patients: a single-center experience in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. P1483: this compound, A NOVEL SYNTHETIC SECOND GENERATION W-3 FATTY ACID, PROTECTS HUMANIZED SICKLE CELL MICE AGAINST HYPOXIA/REOXYGENATION ORGAN DAMAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hcplive.com [hcplive.com]
- 17. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
A Head-to-Head Comparison of Epeleuton with Other Sickle Cell Disease Therapies
For Researchers, Scientists, and Drug Development Professionals
Sickle Cell Disease (SCD) is a complex genetic disorder characterized by chronic hemolysis, vaso-occlusive crises (VOCs), and progressive end-organ damage. The therapeutic landscape for SCD has evolved significantly, moving beyond supportive care to include disease-modifying agents and curative gene therapies. This guide provides a head-to-head comparison of Epeleuton, an investigational agent, with currently approved SCD therapies, focusing on their mechanisms of action, efficacy, and the experimental frameworks used to evaluate them.
Executive Summary
This compound is an emerging oral therapy with a novel, multi-faceted mechanism of action targeting inflammation, red blood cell (RBC) membrane health, and endothelial adhesion. While clinical efficacy data is pending the completion of its Phase 2 trial, preclinical studies suggest a broad impact on SCD pathophysiology. This contrasts with other approved therapies that often target more specific pathways, such as hemoglobin S (HbS) polymerization (Voxelotor), cell adhesion (Crizanlizumab), fetal hemoglobin (HbF) induction (Hydroxyurea), or oxidative stress (L-glutamine). The most recent advances, gene therapies like Casgevy™ and Lyfgenia™, offer a potential cure by correcting the underlying genetic defect.
Quantitative Data Comparison of SCD Therapies
The following tables summarize the key efficacy data from pivotal clinical trials of approved SCD therapies. As this compound's clinical trial is ongoing, its data is based on preclinical findings and stated clinical endpoints.
Table 1: Comparison of Efficacy in Reducing Vaso-Occlusive Crises (VOCs)
| Therapy (Pivotal Trial) | Mechanism of Action | Key Efficacy Endpoint | Result |
| This compound (Phase 2, NCT05861453) | Anti-inflammatory, pro-resolving lipid mediator | Change in annualized rates of VOCs | Data not yet available |
| Crizanlizumab (SUSTAIN) | P-selectin inhibitor | Median annual rate of VOCs | 45.3% reduction vs. placebo (1.63 vs. 2.98)[1] |
| L-Glutamine (Phase 3, NCT01179217) | Antioxidant | Median number of pain crises over 48 weeks | 25% fewer crises vs. placebo (3.0 vs. 4.0)[2][3] |
| Hydroxyurea (MSH) | Increases fetal hemoglobin (HbF) | Median annual rate of painful crises | 44% reduction vs. placebo (2.5 vs. 4.5) |
| Casgevy™ (CLIMB SCD-121) | Gene editing (BCL11A disruption) | Patients free of severe VOCs for ≥12 months | 93.5% (29 of 31 patients)[4] |
| Lyfgenia™ (HGB-206) | Gene therapy (βA-T87Q-globin gene addition) | Complete resolution of severe VOCs | 94% of patients[5] |
Table 2: Comparison of Hematological and Other Key Parameters
| Therapy (Pivotal Trial) | Key Hematological Endpoint | Result | Other Notable Endpoints |
| This compound (Phase 2, NCT05861453) | Change in hemoglobin and hemolytic markers | Data not yet available | Changes in soluble adhesion molecules (P-selectin, E-selectin) |
| Voxelotor (HOPE) | >1 g/dL increase in hemoglobin at 24 weeks | 51.1% of patients vs. 6.5% with placebo | Significant reductions in indirect bilirubin and reticulocyte percentage |
| Hydroxyurea (MSH) | Change in fetal hemoglobin (HbF) | Increased HbF levels | Increased mean corpuscular volume (MCV) |
| L-Glutamine (Phase 3, NCT01179217) | Change in hemoglobin | No significant difference vs. placebo | Fewer hospitalizations (median 2.0 vs. 3.0)[2][3] |
| Casgevy™ (CLIMB SCD-121) | Increase in total hemoglobin and HbF | Sustained increases in both | N/A |
| Lyfgenia™ (HGB-206) | Production of anti-sickling hemoglobin (HbAT87Q) | Sustained production leading to normal total hemoglobin levels | N/A |
Signaling Pathways and Mechanisms of Action
The pathophysiology of SCD is complex, involving HbS polymerization, RBC sickling, hemolysis, inflammation, and vaso-occlusion. Different therapies intervene at various points in this cascade.
Caption: Overview of Sickle Cell Disease pathophysiology and the targets of various therapies.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the protocols for key experiments cited in the pivotal trials.
Quantification of Vaso-Occlusive Crises (VOCs)
The primary endpoint in many SCD trials is the frequency of VOCs. The protocol for identifying and counting these events is critical for ensuring consistency.
-
Protocol from the Multicenter Study of Hydroxyurea (MSH):
-
Definition of a VOC: A painful episode lasting at least 4 hours, with no other identifiable cause, requiring medical evaluation and treatment with parenteral or equivalent oral narcotics.[6]
-
Data Collection: Patients were required to report all painful episodes to the clinical center. An independent Crisis Review Committee, blinded to treatment assignment, adjudicated all reported events to determine if they met the protocol-defined criteria for a VOC.[7]
-
Endpoint Calculation: The annual rate of VOCs was calculated for each patient by dividing the total number of confirmed VOCs by the duration of their participation in the study.
-
Caption: Standardized workflow for the quantification of Vaso-Occlusive Crises in SCD clinical trials.
Assessment of Red Blood Cell Adhesion
The adhesion of sickle RBCs to the vascular endothelium is a critical step in vaso-occlusion. Microfluidic assays are increasingly used to quantify this phenomenon.
-
General Protocol for a Microfluidic Adhesion Assay (e.g., SCD Biochip):
-
Device Preparation: Microfluidic channels are coated with endothelial-associated proteins such as laminin or fibronectin to mimic the blood vessel lining.[8][9]
-
Sample Introduction: A whole blood sample, treated with an anticoagulant, is perfused through the microchannels at a controlled physiological shear stress.[8]
-
Adhesion Quantification: After a set period of perfusion, the channels are washed to remove non-adherent cells. The number of adhered RBCs is then quantified using microscopy and image analysis software.[10][11]
-
Endpoint: The primary endpoint is the number of adhered RBCs per unit area (e.g., cells/mm²).
-
Caption: Generalized workflow for assessing red blood cell adhesion using a microfluidic device.
Measurement of Hemolysis Markers
Chronic hemolysis is a hallmark of SCD. Several biomarkers are used to quantify the rate of RBC destruction.
-
Protocol for Lactate Dehydrogenase (LDH) Assay:
-
Sample Preparation: A blood sample is collected and centrifuged to separate the plasma or serum. Care is taken to avoid hemolysis during sample collection and processing.[12]
-
Assay Principle: LDH is a stable enzyme released from damaged cells. The assay measures the activity of LDH by monitoring the LDH-catalyzed conversion of lactate to pyruvate, which results in the reduction of NAD+ to NADH.[12]
-
Detection: The increase in NADH is measured spectrophotometrically at a wavelength of 340 nm. The rate of increase in absorbance is directly proportional to the LDH activity in the sample.[12]
-
Units: LDH activity is typically reported in units per liter (U/L).
-
-
Protocol for Reticulocyte Count:
-
Sample Staining: A whole blood sample is incubated with a supravital stain, such as new methylene blue, which precipitates the residual ribosomal RNA in reticulocytes.[13]
-
Quantification: The number of reticulocytes is counted, either manually using a microscope or with an automated hematology analyzer, and expressed as a percentage of the total number of red blood cells.[13][14]
-
Absolute Count: The absolute reticulocyte count is calculated by multiplying the reticulocyte percentage by the total red blood cell count.
-
Conclusion
The treatment paradigm for Sickle Cell Disease is rapidly advancing, with a range of therapies targeting different aspects of its complex pathophysiology. This compound, with its multimodal mechanism of action, represents a promising oral therapy that could address inflammation, hemolysis, and vascular dysfunction. While awaiting the results of its Phase 2 clinical trial, a thorough understanding of its preclinical data and the methodologies used to evaluate other SCD therapies provides a robust framework for assessing its potential clinical utility. The continued development of novel agents and the advent of curative gene therapies offer significant hope for patients with this debilitating disease.
References
- 1. novartis.com [novartis.com]
- 2. A Phase 3 Trial of l-Glutamine in Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] A Phase 3 Trial of l‐Glutamine in Sickle Cell Disease | Semantic Scholar [semanticscholar.org]
- 4. accp.com [accp.com]
- 5. LYFGENIA™ (gene therapy) – TIF [thalassaemia.org.cy]
- 6. Downtime [biolincc.nhlbi.nih.gov]
- 7. Design of the multicenter study of hydroxyurea in sickle cell anemia. Investigators of the Multicenter Study of Hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crizanlizumab for the Prevention of Pain Crises in Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Review - Exagamglogene Autotemcel (Casgevy) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. aseestant.ceon.rs [aseestant.ceon.rs]
- 14. Lab Test: Reticulocyte Count [ebmconsult.com]
A Preclinical Showdown: Epeleuton's Profile in Sickle Cell Disease Models Compared to Established Therapies
For researchers and drug developers navigating the landscape of sickle cell disease (SCD) therapeutics, understanding the preclinical performance of emerging candidates is paramount. This guide provides a comparative analysis of Epeleuton, a novel fatty acid derivative, against established SCD treatments—Hydroxyurea, Crizanlizumab, Voxelotor, and L-glutamine—within the context of the widely utilized Townes mouse model of SCD.
This compound, a synthetic omega-3 fatty acid, has demonstrated promising multi-faceted effects in preclinical SCD models, targeting inflammation, vascular dysfunction, and red blood cell health.[1][2] This guide synthesizes available preclinical data to offer a side-by-side comparison, aiding in the evaluation of this compound's potential as a disease-modifying therapy.
Comparative Efficacy in the Townes Mouse Model
The Townes mouse is a well-established humanized model that recapitulates key pathophysiological features of human SCD, including anemia, hemolysis, inflammation, and organ damage.[3][4][5] The following tables summarize the reported effects of this compound and comparator drugs on critical SCD-related parameters in this model.
| Hematological Parameters | This compound | Hydroxyurea | Voxelotor | L-glutamine | Crizanlizumab |
| Hemolysis | Reduces H/R-induced hemolysis[6] | Reduces plasma heme and LDH[7] | Reduces markers of hemolysis[8] | Reduces hemolysis[9] | No direct data on hemolysis |
| Anemia | Prevents H/R-induced reduction in hematocrit and hemoglobin[10] | No improvement in anemia[11][12] | Increases hemoglobin[8] | No improvement in anemia[13] | No direct data on anemia |
| Sickling | Decreased sickled red cells[10] | No reduction in sickle cells on peripheral blood smears[11][12] | Reduces the percentage of sickled RBCs[8] | No direct data on sickling | No direct data on sickling |
| White Blood Cell Count | Decreases neutrophil count[6] | Reduces white blood cell and absolute neutrophil counts[11][12] | No direct data on WBC | No direct data on WBC | No direct data on WBC |
H/R: Hypoxia/Reoxygenation; LDH: Lactate Dehydrogenase; RBCs: Red Blood Cells; WBC: White Blood Cell.
| Vascular and Inflammatory Parameters | This compound | Hydroxyurea | Crizanlizumab | Voxelotor | L-glutamine |
| Vascular Adhesion | Reduces VCAM-1 and E-selectin expression[6] | Down-modulates E-selectin[14] | Inhibits P-selectin mediated adhesion[15] | No direct data on adhesion | Reduces RBC endothelium adhesion[13] |
| Inflammation | Prevents activation of NF-κB and NLRP3 inflammasome[10] | Reduces pro-inflammatory cytokines (CXCL10, VEGF-A, IFN-γ)[7] | No direct data on inflammatory markers | No direct data on inflammation | Reduces oxidative stress[13][16] |
| Vaso-occlusion | Protects against H/R-induced vaso-occlusive crisis (VOC) mimicry[6] | No direct data on VOCs | Reduces vaso-occlusion[17] | No direct data on VOCs | Does not ameliorate hepatic vaso-occlusion[9] |
VCAM-1: Vascular Cell Adhesion Molecule 1; NF-κB: Nuclear Factor Kappa B; NLRP3: NOD-like Receptor Pyrin Domain Containing 3.
| Organ Damage | This compound | Hydroxyurea | Voxelotor | L-glutamine | Crizanlizumab |
| Kidney | Diminishes H/R-induced kidney damage[10] | Mitigates kidney injury[7][18] | No direct data on kidney damage | No direct data on kidney damage | Reduces glomerular congestion[17] |
| Liver | Reduces liver injury and iron accumulation[10] | No direct data on liver damage | No direct data on liver damage | Fails to ameliorate ischemic liver injury and fibrosis[9] | Reduces hepatic fibrosis[17] |
| Lungs | Protects against H/R-induced lung damage[6] | No direct data on lung damage | No direct data on lung damage | No direct data on lung damage | Provides some relief from lung injury[17] |
Experimental Methodologies
The preclinical studies cited in this guide predominantly utilized the Townes mouse model of sickle cell disease. Key aspects of the experimental protocols are outlined below to provide context for the presented data.
This compound
-
Animal Model: 3-4 month old male and female Townes sickle mice (SCD, Hba tm1(HBA)Tow Hbb tm2(HBG1,HBB*)Tow) and healthy control mice.[6]
-
Dosing Regimen: 1,000 mg/kg this compound administered once daily by gavage for 6 weeks.[6]
-
Experimental Model of Vaso-Occlusion: Mice underwent 10 hours of hypoxia (8% oxygen) followed by 3 hours of reoxygenation (21% oxygen) to mimic acute vaso-occlusive crises.[6]
-
Key Parameters Assessed: Hematologic parameters, molecular analysis of target organs (lung, liver, kidney), markers of inflammation and vascular activation.[6]
Hydroxyurea
-
Animal Model: Townes humanized sickle cell mice (HbSS) and non-sickle (HbAA) controls, 12 weeks of age.[7] Another study used adult Berkley SCD mice.[11][12]
-
Dosing Regimen: 50 mg/kg/day hydroxyurea administered for 2 weeks.[7] Another study used 50 mg/kg hydroxyurea administered by intraperitoneal injection five days per week for 20 weeks.[11][12]
-
Key Parameters Assessed: Plasma heme, LDH, pro-inflammatory cytokines, renal injury biomarkers, and renal histopathology.[7] Hematological parameters and organ damage.[11][12]
Crizanlizumab
-
Animal Model: Murine SCD models.[17]
-
Experimental Approach: Acute and chronic blockade of P-selectin.[17]
-
Key Parameters Assessed: Cutaneous microvascular perfusion, neutrophil-platelet aggregate formation, leukocyte rolling and adhesion, organ pathology (liver, lungs, glomeruli), and markers of iron turnover.[17]
Voxelotor
-
Animal Model: Female 4-month-old SS Townes mice.[1]
-
Dosing Regimen: The murine analog of voxelotor, GBT1118, was administered in the diet (4 g/kg) for 3 weeks.[1]
-
Key Parameters Assessed: Bone marrow and peripheral blood hematopoietic stem and progenitor cells.[1] Other studies in SCD mice assessed hemolysis and sickling.[8]
L-glutamine
-
Animal Model: Humanized SCD mice.[9]
-
Dosing Regimen: Chronic administration in drinking water for eight weeks.[9]
-
Key Parameters Assessed: Hepatic hemoglobin-heme-iron levels, ischemic liver injury, liver fibrosis, and hepatic Kupffer cells.[9] Another study in a sickle mouse model assessed cerebral blood flow.[13]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these agents are mediated through distinct signaling pathways. The diagrams below, generated using the DOT language, illustrate the known mechanisms.
Caption: this compound's anti-inflammatory and pro-resolving mechanism.
Caption: Mechanisms of action for established SCD therapies.
This comparative guide provides a snapshot of the preclinical evidence for this compound in the context of existing SCD therapies. The data suggests that this compound's unique mechanism of action, combining anti-inflammatory, pro-resolving, and anti-adhesive properties, warrants further investigation as a potential disease-modifying agent for sickle cell disease. Researchers are encouraged to consult the primary literature for a more in-depth understanding of the experimental nuances and full scope of the findings.
References
- 1. Effect of voxelotor on murine bone marrow and peripheral blood with hematopoietic progenitor cell mobilization for gene therapy of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P1439: this compound, A NOVEL SYNTHETIC Ω-3 FATTY ACID, REDUCES ENDOTHELIAL ADHESION OF RED BLOOD CELLS FROM SICKLE CELL DISEASE PATIENTS UNDER PHYSIOLOGICAL FLOW CONDITIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From early development to maturity: a phenotypic analysis of the Townes sickle cell disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. From early development to maturity: a phenotypic analysis of the Townes sickle cell disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P1483: this compound, A NOVEL SYNTHETIC SECOND GENERATION W-3 FATTY ACID, PROTECTS HUMANIZED SICKLE CELL MICE AGAINST HYPOXIA/REOXYGENATION ORGAN DAMAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxyurea Mitigates Heme-Induced Inflammation and Kidney Injury in Humanized Sickle Cell Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Voxelotor: alteration of sickle cell disease pathophysiology by a first-in-class polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydroxyurea therapy requires HbF induction for clinical benefit in a sickle cell mouse model | Haematologica [haematologica.org]
- 12. Hydroxyurea therapy requires HbF induction for clinical benefit in a sickle cell mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. L-Glutamine in sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hydroxyurea therapy of a murine model of sickle cell anemia inhibits the progression of pneumococcal disease by down-modulating E-selectin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Leukocyte adhesion to P-selectin and the inhibitory role of Crizanlizumab in sickle cell disease: a standardized microfluidic assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. L-glutamine for sickle cell disease: more than reducing redox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Epeleuton's Modulation of Gene Expression: A Comparative Analysis with Other Key Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epeleuton, a novel synthetic omega-3 fatty acid derivative of eicosapentaenoic acid (EPA), is emerging as a promising therapeutic agent with significant effects on gene expression, particularly in the context of inflammatory pathways. This guide provides a detailed comparison of this compound's effects on gene expression with those of other critical fatty acids: EPA, docosahexaenoic acid (DHA), and the pro-inflammatory omega-6 fatty acid, arachidonic acid (AA). The information is compiled from preclinical and in vitro studies to offer an objective overview supported by available experimental data.
Comparative Analysis of Gene Expression Modulation
This compound's primary mechanism of action involves the potent inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. This targeted action leads to the downregulation of a cascade of pro-inflammatory genes. In contrast, while EPA and DHA also exhibit anti-inflammatory properties, their effects on gene expression can be broader. Arachidonic acid, as expected, generally promotes the expression of genes involved in inflammatory responses.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and comparator fatty acids on the expression of key inflammatory genes. It is important to note that the data for this compound is derived from an in vivo mouse model of sickle cell disease, while the data for EPA, DHA, and arachidonic acid are from in vitro studies on human cell lines. This difference in experimental systems should be considered when making direct comparisons.
Table 1: Effect of this compound on Inflammatory Gene Expression in a Sickle Cell Disease Mouse Model
| Gene | Treatment | Fold Change (vs. Vehicle) | p-value |
| VCAM-1 | This compound | ↓ (Significant Reduction) | < 0.05 |
| E-selectin | This compound | ↓ (Significant Reduction) | < 0.05 |
| NLRP3 Inflammasome | This compound | ↓ (Downregulation) | Not specified |
Data is semi-quantitative, based on densitometric analysis of Western blots from tissue lysates.[1][2]
Table 2: Comparative Effects of EPA and DHA on Inflammatory Gene Expression in THP-1 Macrophages (Microarray Data)
| Gene | Treatment (75 µM) | Fold Change (vs. Control) |
| IL-1β | EPA | -1.5 |
| DHA | -1.8 | |
| TNF-α | EPA | -1.4 |
| DHA | -1.6 | |
| CCL2 (MCP-1) | EPA | -1.7 |
| DHA | -2.0 |
Data represents approximate fold-change values derived from microarray analysis.[3][4][5][6]
Table 3: Effect of Arachidonic Acid on Pro-inflammatory Gene Expression in Human Endothelial Cells
| Gene | Treatment | Effect |
| VCAM-1 | Arachidonic Acid | ↑ (Upregulation) |
| ICAM-1 | Arachidonic Acid | ↑ (Upregulation) |
| COX-2 | Arachidonic Acid | ↑ (Upregulation) |
Effects are qualitative, indicating an increase in gene expression.[7][8][9]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
Signaling Pathway Diagrams
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Comparative effects on inflammatory pathways.
Experimental Workflow Diagrams
References
- 1. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Study of the Differential Effects of Eicosapentaenoic Acid (EPA) and Docosahexaenoic Acid (DHA) on Gene Expression Profiles of Stimulated Thp-1 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of different concentrations of omega-3 fatty acids on stimulated THP-1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of different concentrations of omega-3 fatty acids on stimulated THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arachidonic acid influences proinflammatory gene induction by stabilizing the inhibitor-kappaBalpha/nuclear factor-kappaB (NF-kappaB) complex, thus suppressing the nuclear translocation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic role of eicosapentaenoic and arachidonic acid in benzo(a) pyrene-induced toxicity in HUVEC endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arachidonic acid induces endothelin-1 gene expression in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Pro-Resolving Activity of Epeleuton Versus Specialized Pro-Resolving Mediators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The resolution of inflammation is an active biological process orchestrated by a specialized class of lipid mediators. Failure of this resolution process can lead to chronic inflammatory diseases. This guide provides a comparative overview of the pro-resolving activities of Epeleuton, a novel synthetic fatty acid, and endogenous specialized pro-resolving mediators (SPMs). The information presented is based on available preclinical data and is intended to guide further research and development in the field of resolution pharmacology.
Comparative Analysis of Pro-Resolving Activities
The following tables summarize the quantitative effects of this compound and selected SPMs on key markers of inflammation resolution. It is important to note that the experimental models and conditions differ, which should be taken into consideration when comparing the data directly.
Table 1: Effect of this compound on Pro-Resolving and Anti-Inflammatory Markers in a Mouse Model of Sickle Cell Disease (SCD) with Hypoxia/Reoxygenation (H/R) Stress
| Parameter | Treatment | Outcome | Fold/Percent Change vs. Vehicle | Reference |
| Circulating Neutrophils | This compound (1,000 mg/kg/day for 6 weeks) | Reduction in neutrophil count in SCD mice. | Statistically significant reduction (P<0.05) | [1][2] |
| NF-κB p65 Phosphorylation (Lung) | This compound (1,000 mg/kg/day for 6 weeks) | Prevention of H/R-induced activation. | Statistically significant reduction | [1][3] |
| NLRP3 Inflammasome (Lung) | This compound (1,000 mg/kg/day for 6 weeks) | Downregulation of H/R-induced expression. | Statistically significant reduction | [1][3] |
| VCAM-1 Expression (Lung) | This compound (1,000 mg/kg/day for 6 weeks) | Reduction of H/R-induced expression. | Statistically significant reduction | [1][3][4] |
| Macrophage Reprogramming (Spleen) | This compound (1,000 mg/kg/day for 6 weeks) | Shift towards a pro-resolving phenotype. | Data indicates reprogramming | [1][2] |
Table 2: Effect of Specialized Pro-Resolving Mediators (SPMs) on Neutrophil Infiltration in a Murine Zymosan-Induced Peritonitis Model
| SPM | Dose | Outcome | Percent Reduction in Neutrophil Infiltration vs. Vehicle | Reference |
| Resolvin E1 (RvE1) | 100 ng/mouse | Inhibition of neutrophil infiltration. | ~50% | [5] |
| Resolvin E1 (RvE1) | 300 ng/mouse | Reduction in PMN infiltration at 24h. | Not specified, but significant reduction shown. | [6] |
| Protectin D1 (PD1) | 300 ng/mouse | Reduction in PMN infiltration at 24h. | >40% | [6] |
| Lipoxin A4 (LXA4) analogue | 10 ng/mouse | Inhibition of PMN infiltration. | ~32% | [7] |
Table 3: Effect of Specialized Pro-Resolving Mediators (SPMs) on Macrophage Phagocytosis/Efferocytosis
| SPM | Concentration | Assay | Outcome | Percent Increase in Phagocytosis vs. Vehicle | Reference |
| Resolvin E1 (RvE1) | 100 nM | Macrophage uptake of zymosan. | Stimulation of phagocytosis. | 95 ± 27% | [6] |
| Protectin D1 (PD1) | 100 nM | Macrophage uptake of zymosan. | Stimulation of phagocytosis. | 119 ± 20% | [6] |
| Lipoxin A4 (LXA4) | 100 nM | Macrophage uptake of zymosan. | Stimulation of phagocytosis. | 93 ± 7% | [6] |
| Lipoxin A4 (LXA4) analogue | 0.01 nM - 10 µM | Macrophage phagocytosis. | Potent agonist of phagocytosis. | Dose-dependent increase | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vivo Murine Model of Zymosan-Induced Peritonitis for Neutrophil Infiltration
This protocol is a standard method to assess the in vivo effects of pro-resolving mediators on acute inflammation.
Objective: To quantify the effect of a test compound on neutrophil infiltration into the peritoneal cavity following an inflammatory challenge with zymosan.
Materials:
-
8-12 week old male C57BL/6 mice.
-
Zymosan A from Saccharomyces cerevisiae (Sigma-Aldrich).
-
Test compound (this compound or SPM) and vehicle control.
-
Phosphate-buffered saline (PBS).
-
Peritoneal lavage buffer (e.g., PBS with 3mM EDTA).
-
FACS buffer (e.g., PBS with 2% FBS).
-
Antibodies for flow cytometry (e.g., anti-Ly6G, anti-CD11b).
-
Flow cytometer.
Procedure:
-
Prepare a sterile solution of Zymosan A in PBS (e.g., 1 mg/mL).
-
Administer the test compound (e.g., intravenously or intraperitoneally) to the mice at the desired dose and time point relative to the zymosan challenge.
-
Inject Zymosan A (e.g., 0.5 mL of 1 mg/mL solution) into the peritoneal cavity of the mice.
-
At a predetermined time point (e.g., 4 hours post-zymosan injection), euthanize the mice.
-
Perform a peritoneal lavage by injecting 5-10 mL of cold peritoneal lavage buffer into the peritoneal cavity and gently massaging the abdomen.
-
Collect the peritoneal fluid.
-
Centrifuge the collected fluid to pellet the cells.
-
Resuspend the cell pellet in FACS buffer.
-
Stain the cells with fluorescently labeled antibodies against neutrophil markers (e.g., Ly6G and CD11b).
-
Analyze the stained cells using a flow cytometer to quantify the number and percentage of neutrophils.
-
Compare the neutrophil counts in the peritoneal lavage fluid of mice treated with the test compound to those treated with the vehicle control.
In Vitro Macrophage Efferocytosis Assay
This assay measures the ability of macrophages to engulf apoptotic neutrophils, a key step in the resolution of inflammation.
Objective: To quantify the effect of a test compound on the efferocytic capacity of macrophages.
Materials:
-
Macrophages (e.g., bone marrow-derived macrophages or a macrophage cell line like J774).
-
Neutrophils (e.g., isolated from murine bone marrow or human peripheral blood).
-
Apoptosis-inducing agent (e.g., UV irradiation or staurosporine).
-
Fluorescent dyes for labeling cells (e.g., CellTracker Green for macrophages and pHrodo Red for neutrophils).
-
Test compound (this compound or SPM) and vehicle control.
-
Culture medium.
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Culture macrophages to adherence in a multi-well plate.
-
Isolate neutrophils and induce apoptosis. Confirm apoptosis using a method like Annexin V/Propidium Iodide staining.
-
Label the apoptotic neutrophils with a fluorescent dye (e.g., pHrodo Red, which fluoresces in the acidic environment of the phagosome).
-
Optionally, label the macrophages with a different fluorescent dye (e.g., CellTracker Green) for clear identification.
-
Pre-treat the macrophages with the test compound or vehicle for a specified duration.
-
Add the fluorescently labeled apoptotic neutrophils to the macrophage culture at a specific ratio (e.g., 5:1 neutrophils to macrophages).
-
Co-culture for a period to allow for efferocytosis (e.g., 60-90 minutes).
-
Wash the wells to remove non-engulfed neutrophils.
-
Analyze the cells by flow cytometry or fluorescence microscopy.
-
Quantify efferocytosis by measuring the percentage of macrophages that have engulfed one or more neutrophils (i.e., macrophages positive for both fluorescent labels) and the intensity of the neutrophil-derived fluorescent signal within the macrophages.
-
Compare the efferocytosis levels in macrophages treated with the test compound to those treated with the vehicle control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways of this compound and SPMs, as well as a typical experimental workflow.
Caption: this compound's Anti-Inflammatory Signaling Pathway.
Caption: Specialized Pro-Resolving Mediator (SPM) Signaling Pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease | Haematologica [haematologica.org]
- 3. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P1483: this compound, A NOVEL SYNTHETIC SECOND GENERATION W-3 FATTY ACID, PROTECTS HUMANIZED SICKLE CELL MICE AGAINST HYPOXIA/REOXYGENATION ORGAN DAMAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Resolvin E1 and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Epeleuton: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Epeleuton's performance against other lipid-lowering and anti-inflammatory alternatives, supported by experimental data from published research. This compound, a novel synthetic omega-3 fatty acid, has demonstrated potential in modulating inflammatory pathways and improving cardiometabolic health. This document summarizes key findings, details experimental methodologies, and visualizes relevant biological pathways to aid in the independent validation of this compound's therapeutic profile.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from clinical trials of this compound and its comparators, Icosapent Ethyl and standard Fish Oil supplements.
Table 1: Comparison of Effects on Cardiometabolic and Inflammatory Markers
| Parameter | This compound (2 g/day )[1][2] | Icosapent Ethyl (4 g/day )[3][4][5] | Fish Oil Supplementation |
| Triglycerides | -13.9% (median reduction) | -18.3% to -19.7% (median reduction) | Variable, generally dose-dependent reduction |
| hs-CRP | Data not consistently reported | -39.9% | Inconsistent effects; some studies show reduction[6], others do not[7][8][9] |
| IL-6 | Data not consistently reported | Data not consistently reported | Significant reduction in some studies[10][11] |
| Hemoglobin A1c (HbA1c) | -0.4% in overall population; -1.1% in patients with baseline HbA1c >6.5% | No significant change reported | No significant change reported |
| Fasting Plasma Glucose | Dose-dependent reductions | Data not consistently reported | No significant change reported |
| VLDL Cholesterol | Significantly decreased | Data not consistently reported | Variable effects |
| LDL Cholesterol | No significant increase | -6.6% | Variable, some studies report an increase |
Note: Direct head-to-head trial data for this compound against Icosapent Ethyl and Fish Oil is limited. The data presented is from separate clinical trials and should be interpreted with caution.
Experimental Protocols
This compound: NCT02941549 (NAFLD Study)[1][13]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase IIa exploratory study.
-
Participants: 96 adults with non-alcoholic fatty liver disease (NAFLD) and a body mass index (BMI) of 25-40 kg/m ².
-
Intervention: Patients were randomized (1:1:1) to receive this compound 2 g/day , this compound 1 g/day , or placebo for 16 weeks.
-
Primary Endpoints: Change in alanine aminotransferase (ALT) and liver stiffness from baseline to week 16.
-
Secondary & Post Hoc Endpoints: Changes in triglycerides, HbA1c, fasting plasma glucose, insulin resistance indices, and other cardiometabolic and inflammatory markers.
This compound: NCT05861453 (Sickle Cell Disease Study)[14][15][16][17]
-
Study Design: An open-label, multicenter Phase 2 study.
-
Participants: Approximately 30 adult patients with a confirmed diagnosis of sickle cell disease (HbSS and HbSβ0-thalassemia).
-
Intervention: this compound 2g administered twice daily (4g total) for 16 weeks.
-
Primary Objective: To evaluate the pharmacokinetics, pharmacodynamics, and safety of orally administered this compound.
-
Key Endpoints: Change from baseline in hemoglobin levels, hemolytic markers, red blood cell health, soluble adhesion molecules (P-selectin, E-selectin), and rates of vaso-occlusive crises (VOCs).
Icosapent Ethyl: REDUCE-IT Trial (NCT01492361)[4][5][18][19][20][21][22][23]
-
Study Design: A Phase 3b, multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: 8,179 statin-treated patients with elevated triglyceride levels (135-499 mg/dL) and either established cardiovascular disease or diabetes with other risk factors.
-
Intervention: Icosapent ethyl 4 g/day or placebo.
-
Primary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, coronary revascularization, or unstable angina.
-
Key Secondary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.
Fish Oil Supplementation: Representative Anti-Inflammatory Study
-
Study Design: A meta-analysis of randomized controlled trials was considered for a broader view. For a specific example, a double-blind, placebo-controlled trial.
-
Participants: Typically adults with baseline levels of inflammation or specific inflammatory conditions.
-
Intervention: Various dosages of fish oil supplements (containing EPA and DHA) versus placebo (e.g., olive oil, corn oil).
-
Primary Endpoints: Change in levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6). For instance, one meta-analysis showed that fish oil supplementation was associated with reduced levels of CRP, but not IL-6 or TNF-α in patients with chronic kidney disease on hemodialysis[6]. Another meta-analysis in patients with chronic heart failure found that fish oil supplementation significantly decreased TNF-α and IL-6[11].
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: Modulation of Inflammatory Pathways
This compound, a synthetic derivative of eicosapentaenoic acid (EPA), is thought to exert its anti-inflammatory effects through multiple mechanisms. A key pathway involves the modulation of the arachidonic acid (AA) cascade. This compound can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the formation of anti-inflammatory and pro-resolving mediators. Furthermore, this compound has been shown to influence the nuclear factor-kappa B (NF-κB) and peroxisome proliferator-activated receptor (PPAR) signaling pathways.
References
- 1. Effects of this compound, a Novel Synthetic Second-Generation n-3 Fatty Acid, on Non-Alcoholic Fatty Liver Disease, Triglycerides, Glycemic Control, and Cardiometabolic and Inflammatory Markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2minutemedicine.com [2minutemedicine.com]
- 4. r3i.org [r3i.org]
- 5. Triglyceride-lowering agent lowers risk of ischemic events in hypertriglyceridemic patients on statins - - PACE-CME [pace-cme.org]
- 6. Effectiveness of fish oil in controlling inflammation in adult patients undergoing hemodialysis: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of supplemental long-chain omega-3 fatty acids and erythrocyte membrane fatty acid content on circulating inflammatory markers in a randomized controlled trial of healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of fish oil supplementation on inflammatory markers in chronic heart failure: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Epeleuton in a Laboratory Setting
For researchers, scientists, and drug development professionals, adherence to stringent safety and disposal protocols is fundamental to laboratory operations. This document provides a comprehensive guide to the proper disposal procedures for Epeleuton, ensuring a safe laboratory environment and compliance with regulatory standards.
This compound, a novel synthetic fatty acid, requires careful handling and disposal due to its chemical nature. The following information is based on the safety data for its core component, Eicosapentaenoic acid ethyl ester.
Key Safety and Handling Information
A thorough understanding of a substance's properties is the first step in ensuring its safe handling and disposal. The table below summarizes the essential safety data for Eicosapentaenoic acid ethyl ester, the active component of this compound.
| Property | Value |
| Chemical Name | Eicosapentaenoic acid ethyl ester |
| CAS Number | 86227-47-6 |
| Molecular Formula | C22H34O2 |
| Molecular Weight | 330.50 g/mol |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Signal Word | Warning |
| Storage | Store in a well-ventilated place. Keep container tightly closed. |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure personnel safety. The following protocol outlines the necessary steps for the safe disposal of both solid and liquid waste containing this compound.
1. Personal Protective Equipment (PPE): Before handling this compound or its waste, it is mandatory to wear appropriate PPE. This includes:
-
Safety glasses or goggles
-
Chemical-resistant lab coat
-
Chemical-resistant gloves (e.g., nitrile)
2. Waste Segregation: Proper segregation of waste is crucial to prevent accidental chemical reactions and to ensure that waste is disposed of according to the correct procedures.
-
Solid Waste:
-
Collect all solid this compound waste, including unused product, contaminated weighing papers, pipette tips, and other consumables, in a dedicated and clearly labeled hazardous waste container.
-
The container should be robust, leak-proof, and have a secure lid.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Do not mix this compound solutions with other incompatible waste streams. The container should be made of a material compatible with the solvents used.
-
3. Container Labeling: All waste containers must be accurately and clearly labeled to ensure proper handling and disposal. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (Eicosapentaenoic acid ethyl ester)"
-
Associated hazard symbols (e.g., harmful, irritant)
-
The date the waste was first added to the container.
4. Waste Storage and Documentation:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Maintain a detailed log of the waste generated, including the quantity and date of addition to the container. This documentation is essential for regulatory compliance.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and certified waste management contractor.
-
Provide the contractor with all necessary documentation, including the waste log and any available Safety Data Sheets.
-
Never dispose of this compound or its contaminated materials down the drain or in the regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe and compliant disposal of this compound waste.
Essential Safety and Handling Guide for Epeleuton in a Research Setting
For Researchers, Scientists, and Drug Development Professionals: This document provides crucial safety and logistical information for the handling of Epeleuton, an investigational synthetic fatty acid derivative. The following guidelines are based on best practices for handling novel chemical entities and fatty acid ethyl esters in a laboratory environment, as a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available.
Personal Protective Equipment (PPE)
Given that this compound is a research chemical, a cautious approach to personal protection is paramount. The following PPE is recommended to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment |
| Eye and Face | Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashes, chemical splash goggles or a full-face shield should be used. |
| Hand | Chemically resistant gloves, such as nitrile gloves, should be worn. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker gauge gloves. |
| Body | A standard laboratory coat is required. For procedures with a significant risk of splashing, a chemically resistant apron over the lab coat is recommended. |
| Respiratory | For procedures that may generate aerosols or dusts, a properly fitted respirator (e.g., N95 or higher) should be used within a certified chemical fume hood. |
| Footwear | Closed-toe shoes are mandatory in any laboratory setting where chemicals are handled. |
Operational Plan: Safe Handling Procedures
Adherence to standard laboratory safety protocols is essential when working with this compound.
General Precautions:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the pure compound or preparing solutions.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling this compound, even if gloves were worn.
Preparation of Solutions:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Weighing: Weigh the required amount of this compound in a chemical fume hood. Use an enclosure to minimize the potential for dust inhalation if working with a powdered form.
-
Dissolving: Add the solvent to the this compound slowly and stir to dissolve. For preclinical studies, this compound has been administered by gavage in a vehicle of 0.5% hydroxypropyl methyl cellulose.[1]
-
Storage: Store stock solutions in clearly labeled, sealed containers at the recommended temperature. Protect from light if the compound is light-sensitive.
Disposal Plan
As this compound is an investigational drug, specific disposal guidelines from regulatory bodies are not yet established. Therefore, it should be treated as a chemical waste product.
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled waste container. Do not pour this compound solutions down the drain.
-
Compatibility: Ensure that the waste container is compatible with the solvents used.
-
Disposal: All waste containing this compound should be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.
Experimental Protocols
While specific experimental protocols will vary depending on the research objectives, the following provides a general framework based on published preclinical studies.
In Vivo Administration in a Mouse Model:
-
Objective: To assess the in vivo efficacy of this compound.
-
Materials: this compound, vehicle (e.g., 0.5% hydroxypropyl methyl cellulose), gavage needles, appropriate animal model (e.g., humanized sickle cell disease mice).[1]
-
Procedure:
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action
This compound has been shown to exert its effects through the modulation of inflammatory pathways. A key mechanism involves the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] This, in turn, leads to a reduction in the expression of downstream inflammatory mediators. Additionally, this compound has been observed to downregulate the NLRP3 inflammasome, further contributing to its anti-inflammatory properties.[1]
Caption: this compound's inhibitory effect on inflammatory pathways.
Experimental Workflow for Handling this compound
The following diagram outlines a standard workflow for safely handling this compound in a laboratory setting, from initial preparation to final disposal.
Caption: A typical laboratory workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
